molecular formula C23H37ClN2O B1662927 MR-16728 hydrochloride

MR-16728 hydrochloride

Katalognummer: B1662927
Molekulargewicht: 393.0 g/mol
InChI-Schlüssel: QLMQSFIGPVLVAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This analog of cetiedil stimulates the release of acetylcholine from synaptosomes.

Eigenschaften

IUPAC Name

N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O.ClH/c26-23(24-16-11-19-25-17-9-1-2-10-18-25)22(20-12-5-3-6-13-20)21-14-7-4-8-15-21;/h3,5-6,12-13,21-22H,1-2,4,7-11,14-19H2,(H,24,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMQSFIGPVLVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCNC(=O)C(C2CCCCC2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MR-16728 Hydrochloride: An In-depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MR-16728 hydrochloride is a synthetic small molecule, identified as an analogue of cetiedil (B83691), that has been characterized primarily for its ability to promote the release of acetylcholine (B1216132) (ACh). Emerging evidence strongly suggests that its mechanism of action is intricately linked to the modulation of intracellular calcium (Ca²⁺) homeostasis and its interaction with the sigma-1 (σ₁) receptor, a unique chaperone protein located at the endoplasmic reticulum (ER). This technical guide consolidates the current understanding of this compound's mechanism of action, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways to facilitate further research and drug development efforts in neuropharmacology.

Core Mechanism of Action: Sigma-1 Receptor Agonism and Calcium Modulation

The primary mechanism of action of this compound is proposed to be its function as a sigma-1 (σ₁) receptor agonist. This interaction leads to a cascade of intracellular events, culminating in the enhanced release of acetylcholine and modulation of neuronal excitability. The key facets of this mechanism are:

  • Sigma-1 (σ₁) Receptor Binding: As a cetiedil analogue, this compound is predicted to bind to and activate the σ₁ receptor. The σ₁ receptor is a ligand-operated molecular chaperone at the mitochondria-associated ER membrane (MAM) that plays a crucial role in regulating Ca²⁺ signaling between the ER and mitochondria.

  • Inhibition of Presynaptic Ca²⁺-ATPase: this compound has been shown to inhibit the activity of Ca²⁺-ATPase in pure presynaptic membranes.[1][2] This inhibition would lead to a localized increase in intracellular Ca²⁺ concentration, a critical trigger for neurotransmitter release.

  • Modulation of Intracellular Calcium Signaling: Agonism at the σ₁ receptor is known to modulate intracellular Ca²⁺ signaling through its interaction with inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors at the ER.[3] This can lead to the potentiation of Ca²⁺ release from intracellular stores, further contributing to the elevation of cytosolic Ca²⁺ levels.

  • Enhanced Acetylcholine Release: The culmination of these effects is the significant enhancement of acetylcholine release from presynaptic terminals, particularly in the presence of low calcium concentrations.[1][2]

Quantitative Data

Compound/Parameter Value Assay/System Reference
This compound
Half-maximal effect (EC₅₀) for Ca²⁺-ATPase inhibition13.5 μMPure presynaptic membranes[1][2]
Cetiedil
50% inhibition of erythrocyte sickling~140 µMIn vitro erythrocyte sickling assay[4]
Sigma-1 Receptor Ligands (for comparison)
Fluvoxamine (Ki)< 100 nMRadioligand binding assay[5]
Sertraline (Ki)< 100 nMRadioligand binding assay[5]
Haloperidol (Ki)2-4 nMRadioligand binding assay[6]
(+)-Pentazocine (Ki)1.7 nMRadioligand binding assay[6]
Donepezil (Ki)14.6 nMRadioligand binding assay[5]

Signaling Pathways

The proposed signaling cascade initiated by this compound is depicted in the following diagrams.

G cluster_0 Presynaptic Terminal MR16728 This compound Sigma1R Sigma-1 Receptor MR16728->Sigma1R Activates CaATPase Ca²⁺-ATPase MR16728->CaATPase Inhibits Ca_in Intracellular Ca²⁺ Sigma1R->Ca_in Modulates CaATPase->Ca_in Reduces ACh_Vesicle ACh Vesicle Ca_in->ACh_Vesicle Triggers Fusion ACh_Release ACh Release ACh_Vesicle->ACh_Release G cluster_1 ER-Mitochondria Interface (MAM) Sigma1R_agonist MR-16728 (Sigma-1 Agonist) Sigma1R Sigma-1 Receptor Sigma1R_agonist->Sigma1R Binds & Activates IP3R IP₃ Receptor Sigma1R->IP3R Modulates Ca_cyto Cytosolic Ca²⁺ IP3R->Ca_cyto Ca²⁺ Release ER Endoplasmic Reticulum ER->IP3R Mitochondrion Mitochondrion Ca_ER Ca_ER->IP3R Ca_cyto->Mitochondrion Uptake

References

MR-16728 Hydrochloride: A Cetiedil Analogue with Cholinergic and Potential Vasodilatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MR-16728 hydrochloride, a synthetic analogue of the peripheral vasodilator cetiedil (B83691), has emerged as a compound of interest for its distinct pharmacological activities. Primarily characterized for its effects on cholinergic neurotransmission, MR-16728 demonstrates a dual action of enhancing ionophore-induced acetylcholine (B1216132) release while inhibiting depolarization-induced release from presynaptic terminals. This activity is linked to its inhibition of Ca2+-ATPase. As an analogue of cetiedil, which is known for its vasodilatory and anti-sickling properties, MR-16728 presents a valuable tool for investigating the structure-activity relationships of this class of compounds and holds potential for further therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, comparative data with cetiedil, detailed experimental protocols, and visualized signaling pathways.

Introduction

Cetiedil, a peripheral vasodilator, has been utilized in the management of vascular disorders and has shown efficacy in treating sickle cell disease by altering erythrocyte membrane permeability.[1][2] this compound was developed as an analogue of cetiedil to explore and potentially refine its pharmacological profile.[3] Initial research has focused on the effects of MR-16728 on the nervous system, particularly its influence on acetylcholine (ACh) dynamics.[1] This document aims to consolidate the available technical information on this compound, providing a detailed resource for researchers in pharmacology and drug development.

Mechanism of Action

Modulation of Acetylcholine Release

This compound exhibits a complex modulatory effect on acetylcholine release from presynaptic nerve terminals, specifically demonstrated in studies using Torpedo synaptosomes.[1]

  • Enhancement of Ionophore-Induced Release: In the presence of calcium ionophores such as A23187 or ionomycin, MR-16728 enhances the release of acetylcholine. This suggests that when the presynaptic membrane is made permeable to calcium, MR-16728 facilitates the subsequent steps of neurotransmitter release.[1]

  • Inhibition of Depolarization-Induced Release: Conversely, when acetylcholine release is triggered by KCl-induced depolarization of the presynaptic membrane, MR-16728 acts as an inhibitor.[1] This indicates an interference with the natural calcium influx pathway that is activated upon membrane depolarization.

Inhibition of Ca2+-ATPase Activity

A key molecular target of MR-16728 is the Ca2+-ATPase located in presynaptic membranes. By inhibiting this enzyme, MR-16728 disrupts the calcium extrusion mechanism, which is crucial for maintaining low intracellular calcium concentrations. This inhibition likely contributes to the observed modulation of acetylcholine release.[1]

Comparative Pharmacology: this compound vs. Cetiedil

While MR-16728 was developed as an analogue of cetiedil, their primary reported activities differ. Cetiedil is principally recognized for its vasodilatory and anti-sickling effects, whereas the main body of research on MR-16728 focuses on its cholinergic properties.

Effects on Acetylcholine Release

Both MR-16728 and cetiedil have been shown to enhance spontaneous, Ca2+-independent acetylcholine release. However, their effects on evoked release are distinct, with MR-16728 inhibiting depolarization-induced release and cetiedil also showing inhibitory properties on evoked release.

Vasodilatory and Anti-Sickling Properties

Cetiedil's vasodilatory action is thought to be mediated through the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway, leading to smooth muscle relaxation.[4][5] Its anti-sickling effect is attributed to its ability to alter erythrocyte membrane permeability to cations, specifically by inhibiting the Ca2+-activated potassium channel.[1][6] The vasodilatory and anti-sickling properties of MR-16728 have not been extensively reported, representing a potential area for future investigation.

Data Presentation

Table 1: Quantitative Data on the Effects of this compound

ParameterValueExperimental ContextReference
Half-maximal effect (EC50) on ACh release enhancement13.5 µMA23187-induced ACh release from Torpedo synaptosomes[1]
Maximal enhancement of ACh releaseUp to 145% of controlA23187-induced ACh release with 4 mM Ca2+[1]
Enhanced ACh release at low Ca2+Up to 300% of controlIonomycin-induced ACh release with ~10 µM Ca2+[1]
Inhibition of Ca2+-ATPase activityYesPurified synaptosomal presynaptic membranes[1]

Table 2: Comparative Effects of MR-16728 and Cetiedil on Acetylcholine Release

CompoundEffect on Spontaneous Ca2+-independent ACh ReleaseEffect on Depolarization-Evoked ACh ReleaseReference
MR-16728EnhancementInhibition[1]
CetiedilEnhancement (up to 340%)Inhibition

Experimental Protocols

Acetylcholine Release Assay from Torpedo Synaptosomes (Chemiluminescent Method)

This protocol is based on the methodology described in studies investigating the effects of MR-16728.[1]

5.1.1. Preparation of Synaptosomes:

  • Dissect the electric organ from Torpedo marmorata.

  • Homogenize the tissue in a suitable buffer (e.g., 0.4 M NaCl, 10 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove large debris.

  • Centrifuge the supernatant at a higher speed to pellet the crude synaptosomal fraction.

  • Resuspend the pellet and purify the synaptosomes using a density gradient centrifugation method.

5.1.2. Chemiluminescent Assay:

  • Prepare a reaction mixture containing choline (B1196258) oxidase, luminol (B1675438), and horseradish peroxidase in a suitable buffer.

  • Add a suspension of the prepared synaptosomes to the reaction mixture.

  • To measure evoked release, induce depolarization by adding a high concentration of KCl or a calcium ionophore (e.g., A23187).

  • The released acetylcholine is hydrolyzed by acetylcholinesterase present in the synaptosomal preparation, yielding choline.

  • Choline is oxidized by choline oxidase, producing hydrogen peroxide (H2O2).

  • The H2O2 reacts with luminol in the presence of peroxidase, generating a light emission that is proportional to the amount of acetylcholine released.

  • Monitor the light emission using a luminometer.

  • To test the effect of MR-16728, pre-incubate the synaptosomes with the desired concentration of the compound before inducing release.

Ca2+-ATPase Activity Assay in Synaptosomal Membranes

This is a generalized protocol for measuring Ca2+-ATPase activity.

5.2.1. Preparation of Synaptosomal Membranes:

  • Prepare synaptosomes as described in section 5.1.1.

  • Lyse the synaptosomes by osmotic shock in a hypotonic buffer.

  • Centrifuge the lysate at high speed to pellet the synaptosomal membranes.

  • Wash the membrane pellet with a suitable buffer to remove cytosolic components.

5.2.2. ATPase Activity Assay (Colorimetric Method):

  • Prepare a reaction buffer containing ATP, MgCl2, and a Ca2+/EGTA buffer system to control the free Ca2+ concentration.

  • Add the prepared synaptosomal membranes to the reaction buffer.

  • To test the effect of MR-16728, add the desired concentration of the compound to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding a reagent that precipitates the protein and allows for the measurement of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

  • Quantify the amount of Pi released using a colorimetric method, such as the malachite green assay.[7]

  • The Ca2+-ATPase activity is calculated as the difference between the Pi released in the presence and absence of calcium.

Signaling Pathways and Logical Relationships

Proposed Mechanism of MR-16728 Action on Acetylcholine Release

MR16728_ACh_Release cluster_presynaptic Presynaptic Terminal Depolarization Membrane Depolarization (e.g., KCl) Ca_Channel Voltage-Gated Ca2+ Channel Depolarization->Ca_Channel activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx ACh_Release Acetylcholine Release Ca_Influx->ACh_Release triggers Ca_ATPase Ca2+-ATPase Ca_Extrusion Ca2+ Extrusion Ca_ATPase->Ca_Extrusion MR16728 MR-16728 MR16728->ACh_Release inhibits release induced by depolarization MR16728->ACh_Release enhances release induced by ionophore MR16728->Ca_ATPase inhibits Ionophore Ca2+ Ionophore (A23187) Ionophore->Ca_Influx Cetiedil_Vasodilation cluster_endothelium Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell eNOS eNOS L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO converted by eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates Cetiedil_Endo Cetiedil Cetiedil_Endo->eNOS stimulates cGMP cGMP sGC->cGMP converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_Channels_Inhibition Inhibition of Ca2+ Channels PKG->Ca_Channels_Inhibition MLCP_Activation Activation of MLCP PKG->MLCP_Activation Relaxation Vasodilation Ca_Channels_Inhibition->Relaxation MLCP_Activation->Relaxation Experimental_Workflow start Start prep_synaptosomes Prepare Torpedo Synaptosomes start->prep_synaptosomes prep_membranes Prepare Synaptosomal Membranes prep_synaptosomes->prep_membranes ach_assay Acetylcholine Release Assay (Chemiluminescent) prep_synaptosomes->ach_assay atpase_assay Ca2+-ATPase Activity Assay (Colorimetric) prep_membranes->atpase_assay data_analysis Data Analysis and Comparison ach_assay->data_analysis atpase_assay->data_analysis end End data_analysis->end

References

Unraveling the Biological Profile of N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite its specific chemical structure, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of information regarding the biological activity of N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride. Currently, there are no detailed experimental studies, quantitative data, or elucidated signaling pathways associated with this compound in peer-reviewed publications or patents.

This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with the most current understanding of this molecule. However, the available information is limited to its chemical identity and commercial availability.

Chemical and Physical Properties

Based on supplier specifications, the fundamental properties of N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride are summarized below.

PropertyValue
CAS Number 147614-21-9
Molecular Formula C23H37ClN2O
Molecular Weight 393.01 g/mol

Biological Activity and Mechanism of Action

As of the latest searches, there is no published data detailing the pharmacological profile of N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride. Investigations into its potential targets, mechanism of action, and therapeutic effects have not been reported in the public domain.

A structurally related compound, N-[3-(azepan-1-yl)propyl]-2-cyclohexyl-2-phenylacetamide hydrochloride, has been anecdotally described by a commercial supplier as an analog of cetiedil (B83691) that stimulates the release of acetylcholine (B1216132) from synaptosomes. However, it is crucial to note that this information pertains to a different, albeit similar, molecule and has not been substantiated by primary scientific literature. The direct biological activities of the title compound remain uninvestigated and unknown.

Experimental Protocols

The absence of published research means there are no established experimental protocols for evaluating the biological activity of N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride. Researchers interested in studying this compound would need to develop novel assays based on its chemical structure and potential, yet currently hypothetical, targets.

A general workflow for initiating the investigation of a novel compound is outlined below.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies target_identification Target Identification (e.g., computational screening) binding_assay Binding Assays (e.g., radioligand binding, SPR) target_identification->binding_assay Hypothesized Target(s) functional_assay Functional Assays (e.g., enzyme inhibition, receptor activation) binding_assay->functional_assay Confirmed Binding cell_based_assay Cell-Based Assays (e.g., cytotoxicity, signaling pathway analysis) functional_assay->cell_based_assay Demonstrated Activity pk_studies Pharmacokinetic Studies (ADME) cell_based_assay->pk_studies Promising Lead pd_studies Pharmacodynamic Studies (Dose-response) pk_studies->pd_studies efficacy_models Disease Models (Efficacy testing) pd_studies->efficacy_models toxicology Toxicology Studies efficacy_models->toxicology

General workflow for novel compound investigation.

Signaling Pathways

Due to the lack of data on the mechanism of action, no signaling pathways can be definitively associated with N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride.

Future Directions

The biological activity of N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride represents a significant knowledge gap. Future research should focus on:

  • Computational Screening: In silico studies to predict potential biological targets based on the compound's structure.

  • High-Throughput Screening: In vitro assays against a broad range of receptors, enzymes, and ion channels to identify initial biological activities.

  • Phenotypic Screening: Cell-based assays to observe the compound's effects on cellular phenotypes and identify potential therapeutic areas.

Until such studies are conducted and published, the biological profile of this compound remains speculative. Researchers are encouraged to report any findings to contribute to the collective scientific understanding.

The Modulatory Effects of MR-16728 Hydrochloride on Acetylcholine Release from Synaptosomes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pharmacological actions of MR-16728 hydrochloride, a cetiedil (B83691) analogue, on acetylcholine (B1216132) (ACh) release from presynaptic nerve terminals, known as synaptosomes. The compound exhibits a dual modulatory role, enhancing ACh release under specific conditions of calcium influx while inhibiting it upon membrane depolarization. This whitepaper consolidates the available quantitative data, details the experimental methodologies employed in these findings, and provides visual representations of the key pathways and workflows.

Quantitative Data Summary

The effects of this compound on acetylcholine release are concentration-dependent and influenced by the mode of synaptosomal stimulation. The following tables summarize the key quantitative findings from studies on Torpedo synaptosomes.

ParameterValueConditionReference
Stimulation of ACh Release
Maximal EnhancementUp to 145% of controlCa2+ ionophore (A23187 or ionomycin) induced release in 4 mM Ca2+[1]
Maximal EnhancementUp to 300% of controlLow Ca2+ concentration (10 µM range)[1]
Half-maximal effective concentration (EC50)13.5 µMCa2+ ionophore-induced release[1][2][3]
Spontaneous ACh ReleaseEnhancement observedCa2+-independent[4]
Inhibition of ACh Release
Effect on Depolarization-Induced ReleaseInhibitoryKCl depolarization of the presynaptic membrane[1][2][3]
Enzymatic Inhibition
Target EnzymeCa2+-ATPasePurified synaptosomal presynaptic membranes[1][2][3]

Experimental Protocols

The following sections outline the methodologies utilized to investigate the effects of this compound on acetylcholine release from synaptosomes.

Synaptosome Preparation

Synaptosomes, which are isolated presynaptic terminals, are the primary model for these studies.

  • Source: The electric organ of the marine ray Torpedo marmorata is a common source due to its rich cholinergic innervation.[1][4][5][6]

  • Procedure:

    • The electric organ tissue is homogenized in an iso-osmotic solution to maintain the integrity of the nerve terminals.

    • The homogenate is then subjected to differential centrifugation to separate the synaptosomal fraction from other cellular components.

    • The resulting pellet, rich in synaptosomes, is resuspended in a suitable buffer for experimentation.

Acetylcholine Release Assays

The release of acetylcholine from the prepared synaptosomes is measured under various experimental conditions.

  • Induction of Release:

    • Calcium Ionophore-Induced Release: Synaptosomes are treated with a calcium ionophore such as A23187 or ionomycin (B1663694) in the presence of extracellular calcium. This creates artificial pores in the membrane, allowing an influx of Ca2+ and triggering neurotransmitter release.[1]

    • Depolarization-Induced Release: The synaptosomal membrane is depolarized using a high concentration of potassium chloride (KCl). This mimics the physiological action potential and opens voltage-gated calcium channels, leading to ACh release.[1]

    • Spontaneous Release: The basal release of ACh is measured in the absence of specific stimuli to assess the compound's effect on baseline neurotransmitter leakage.[4]

  • Measurement of Acetylcholine:

    • Chemiluminescent Assay: A highly sensitive method that utilizes the enzyme choline (B1196258) oxidase. Released acetylcholine is hydrolyzed to choline, which is then oxidized by choline oxidase, producing a detectable chemiluminescent signal.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for this compound and the general experimental workflow.

MR16728_Mechanism cluster_membrane Presynaptic Terminal Membrane MR16728 MR16728 Ca_ATPase Ca2+-ATPase MR16728->Ca_ATPase Inhibits Mediatophore Mediatophore MR16728->Mediatophore Potentiates? ACh_release Acetylcholine Release MR16728->ACh_release Enhances (with ionophore) Inhibition_ACh Inhibition of ACh Release MR16728->Inhibition_ACh Causes (with KCl) Ca_ionophore Ca2+ Ionophore (A23187/Ionomycin) Ca_int Intracellular Ca2+ Ca_ionophore->Ca_int Ca2+ Influx KCl KCl Depolarization VGCC Voltage-Gated Ca2+ Channel KCl->VGCC Opens Mediatophore->ACh_release Mediates VGCC->Ca_int Ca2+ Influx Ca_ext Extracellular Ca2+ Ca_int->ACh_release Triggers

Caption: Proposed mechanism of this compound action on acetylcholine release.

Experimental_Workflow cluster_stimulation Stimulation Conditions start Start: Torpedo Electric Organ homogenization Homogenization in Iso-osmotic Buffer start->homogenization centrifugation Differential Centrifugation homogenization->centrifugation synaptosomes Isolated Synaptosomes centrifugation->synaptosomes incubation Incubation with this compound synaptosomes->incubation ionophore Ca2+ Ionophore (A23187/Ionomycin) incubation->ionophore Condition 1 kcl KCl Depolarization incubation->kcl Condition 2 spontaneous No Stimulus (Spontaneous Release) incubation->spontaneous Condition 3 measurement Measurement of Acetylcholine Release (Chemiluminescent Assay) ionophore->measurement kcl->measurement spontaneous->measurement analysis Data Analysis and Comparison to Control measurement->analysis

Caption: General experimental workflow for studying MR-16728's effects.

References

Investigating the Role of MR-16728 Hydrochloride in Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MR-16728 hydrochloride, a derivative of cetiedil (B83691), has been identified as a modulator of acetylcholine (B1216132) release. Its primary mechanism of action is the inhibition of presynaptic Ca2+-ATPase, which leads to an enhancement of acetylcholine exocytosis, particularly under conditions of low intracellular calcium. This technical guide provides a comprehensive overview of the known pharmacology of this compound and outlines detailed experimental protocols to further investigate its role in neurotransmission, with a specific focus on its potential interactions with the opioid and monoaminergic systems. While direct evidence of such interactions is not yet available, this document proposes a scientific framework for their exploration, leveraging established methodologies.

Introduction

This compound is a cetiedil analogue that has been shown to promote the release of the neurotransmitter acetylcholine. This activity is attributed to its ability to inhibit Ca(2+)-ATPase activity within presynaptic membranes. The half-maximal effect for this inhibition has been observed at a concentration of 13.5 μM. A key characteristic of this compound is its significant enhancement of acetylcholine release in environments with low calcium concentrations.

The parent compound, cetiedil, exhibits a broader pharmacological profile, including anticholinergic, calcium channel blocking, and potassium channel blocking properties. These characteristics of cetiedil suggest that this compound may possess a more complex mechanism of action than currently understood, potentially influencing other neurotransmitter systems. This guide will explore these possibilities and provide the necessary tools for their investigation.

Core Mechanism of Action: Acetylcholine Release

The foundational mechanism of this compound is its impact on acetylcholine release. This is achieved through the inhibition of presynaptic Ca2+-ATPase.

Quantitative Data Summary
ParameterValueSource
Half-maximal effective concentration (EC50) for Ca2+-ATPase inhibition13.5 μM[1]
Signaling Pathway

The proposed signaling pathway for this compound's effect on acetylcholine release is illustrated below.

MR16728_ACh_Pathway MR16728 This compound Ca_ATPase Presynaptic Ca2+-ATPase MR16728->Ca_ATPase Inhibits Ca_int Intracellular Ca2+ Concentration Ca_ATPase->Ca_int Reduces Ca2+ efflux ACh_Vesicle Acetylcholine Vesicle Ca_int->ACh_Vesicle Promotes fusion ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release Exocytosis Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft

Proposed signaling pathway for this compound-mediated acetylcholine release.

Investigating Interactions with Opioid and Monoaminergic Systems

While direct evidence is lacking, the known interactions between the cholinergic system and both the opioid and monoaminergic systems provide a strong rationale for investigating the potential effects of this compound on these pathways. Opioid receptors are known to modulate acetylcholine release, and acetylcholine, in turn, can influence dopamine (B1211576) and serotonin (B10506) levels.

Proposed Experimental Workflow

A logical workflow to explore these potential interactions is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_ex_vivo Ex Vivo Studies cluster_in_vivo In Vivo Studies Receptor_Binding Opioid Receptor Binding Assay ACh_Release_Assay [3H]-ACh Release from Synaptosomes Receptor_Binding->ACh_Release_Assay Monoamine_Uptake Monoamine Transporter Uptake Assay DA_Release_Assay [3H]-DA Release from Striatal Slices Monoamine_Uptake->DA_Release_Assay FiveHT_Release_Assay [3H]-5-HT Release from Hippocampal Slices Monoamine_Uptake->FiveHT_Release_Assay Microdialysis Microdialysis for DA & 5-HT in Freely Moving Animals ACh_Release_Assay->Microdialysis DA_Release_Assay->Microdialysis FiveHT_Release_Assay->Microdialysis

Experimental workflow to investigate this compound's effects on neurotransmission.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the role of this compound in neurotransmission. These are based on established protocols and should be adapted and optimized for the specific compound and research question.

Protocol 1: [³H]-Acetylcholine Release from Rat Brain Synaptosomes

This protocol is designed to measure the effect of this compound on acetylcholine release from isolated nerve terminals.

Materials:

  • Rat brain tissue (e.g., cortex or striatum)

  • [³H]-Choline

  • Krebs-Ringer buffer (KRB)

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize rat brain tissue in ice-cold sucrose (B13894) buffer and prepare synaptosomes using differential centrifugation.

  • Radiolabeling: Incubate the synaptosome suspension with [³H]-choline to allow for uptake and conversion to [³H]-acetylcholine.

  • Superfusion: Layer the labeled synaptosomes onto a filter in a superfusion chamber and wash with KRB to establish a stable baseline of [³H] outflow.

  • Stimulation and Drug Application:

    • Collect baseline fractions of the superfusate.

    • Apply this compound at various concentrations in the KRB.

    • Stimulate acetylcholine release using a depolarizing stimulus (e.g., high KCl concentration).

    • Collect fractions throughout the stimulation period.

  • Quantification: Determine the radioactivity in each fraction using liquid scintillation counting.

  • Data Analysis: Express the evoked release of [³H]-acetylcholine as a percentage of the total radioactivity in the synaptosomes. Compare the release in the presence and absence of this compound.

Protocol 2: Presynaptic Ca²⁺-ATPase Activity Assay

This assay measures the direct inhibitory effect of this compound on Ca²⁺-ATPase activity in synaptosomal membranes.

Materials:

  • Synaptosomal membrane preparation

  • Assay buffer containing ATP, CaCl₂, and MgCl₂

  • This compound

  • Malachite green reagent for phosphate (B84403) detection

  • Spectrophotometer

Procedure:

  • Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue by lysis and centrifugation of synaptosomes.

  • Reaction Setup: In a microplate, combine the synaptosomal membranes with the assay buffer.

  • Drug Incubation: Add varying concentrations of this compound to the wells and pre-incubate.

  • Initiate Reaction: Start the enzymatic reaction by adding ATP.

  • Stop Reaction and Measure Phosphate: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using the malachite green reagent and a spectrophotometer.

  • Data Analysis: Calculate the specific activity of Ca²⁺-ATPase and determine the IC₅₀ value for this compound.

Protocol 3: In Vivo Microdialysis for Dopamine and Serotonin

This protocol allows for the measurement of extracellular dopamine and serotonin levels in the brain of freely moving animals following administration of this compound.[2][3][4][5][6]

Materials:

  • Laboratory animals (e.g., rats)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump and fraction collector

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • This compound

Procedure:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin) under anesthesia.

  • Recovery: Allow the animal to recover from surgery.

  • Microdialysis: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect baseline dialysate samples.

  • Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and compare between treatment and control groups.

Logical Relationships of Potential Effects

The potential downstream effects of this compound on various neurotransmitter systems can be logically mapped out.

Logical_Relationships cluster_primary Primary Effect cluster_secondary Secondary Effects cluster_tertiary Potential Tertiary Effects MR16728 This compound Ca_ATPase_Inhibition Inhibition of Presynaptic Ca2+-ATPase MR16728->Ca_ATPase_Inhibition ACh_Release Increased Acetylcholine Release Ca_ATPase_Inhibition->ACh_Release Opioid_Modulation Modulation of Opioid Receptor Signaling (Hypothesized) ACh_Release->Opioid_Modulation Indirect via ACh-Opioid Interaction DA_Modulation Modulation of Dopamine Release (Hypothesized) ACh_Release->DA_Modulation Indirect via ACh-DA Interaction FiveHT_Modulation Modulation of Serotonin Release (Hypothesized) ACh_Release->FiveHT_Modulation Indirect via ACh-5-HT Interaction

Logical relationships of the potential effects of this compound.

Conclusion

This compound presents a targeted mechanism for enhancing cholinergic neurotransmission through the inhibition of presynaptic Ca²⁺-ATPase. While its direct effects on the opioid and monoaminergic systems remain to be elucidated, the established interplay between these neurotransmitter systems suggests that such investigations are a critical next step in understanding the full pharmacological profile of this compound. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to systematically explore the broader role of this compound in neurotransmission, potentially uncovering novel therapeutic applications.

References

Pharmacological Profile of MR-16728 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MR-16728 hydrochloride, a synthetic analogue of cetiedil, has been identified as a modulator of acetylcholine (B1216132) (ACh) release. This technical document summarizes the current, albeit limited, publicly available pharmacological data for this compound. The compound exhibits a dualistic effect on acetylcholine release, enhancing it under conditions of ionophore-induced calcium influx while inhibiting it following depolarization by potassium chloride (KCl). Furthermore, this compound is an inhibitor of Ca(2+)-ATPase activity in presynaptic membranes. This profile suggests a complex interaction with the machinery of neurotransmitter release, warranting further investigation for its potential as a pharmacological tool in neuroscience research. Due to the limited availability of the primary research, this document focuses on the key findings and provides a foundational understanding of this compound's mechanism of action based on the accessible data.

Introduction

This compound is a research chemical identified as an analogue of cetiedil, a compound with a history of investigation for its vasodilator and antisickling properties. The primary pharmacological interest in this compound stems from its observed effects on cholinergic neurotransmission. Understanding the mechanisms by which it modulates acetylcholine release is crucial for its potential application in studying synaptic function and for the development of novel therapeutic agents targeting cholinergic pathways. This whitepaper aims to consolidate the known pharmacological characteristics of this compound, with a focus on its effects on acetylcholine release and enzymatic activity.

Pharmacological Data

The primary quantitative data available for this compound pertains to its inhibitory effect on presynaptic Ca(2+)-ATPase.

Table 1: Enzymatic Inhibition Data for this compound

Target EnzymeEffectHalf-Maximal Effect ConcentrationSource
Presynaptic Ca(2+)-ATPaseInhibition13.5 μM[1]

Table 2: Effects of this compound on Acetylcholine Release

ConditionEffect on Acetylcholine ReleaseCalcium ConcentrationSource
KCl-induced DepolarizationInhibitionNot Specified[1]
Low Calcium EnvironmentSignificant Enhancement~10 μM[1]

Mechanism of Action

This compound demonstrates a nuanced mechanism of action centered on the regulation of presynaptic calcium levels and acetylcholine release.

Inhibition of Ca(2+)-ATPase

This compound inhibits the activity of Ca(2+)-ATPase in pure presynaptic membranes.[1] This enzyme is critical for maintaining low intracellular calcium concentrations by actively pumping calcium out of the presynaptic terminal. Inhibition of this pump would lead to an elevation of intracellular calcium, a key trigger for neurotransmitter release. The half-maximal inhibitory effect occurs at a concentration of 13.5 μM.[1]

Modulation of Acetylcholine Release

The effect of this compound on acetylcholine release is dependent on the stimulus. It inhibits acetylcholine release induced by KCl depolarization.[1] In contrast, it significantly enhances the release of acetylcholine in the presence of low concentrations of calcium (approximately 10 μM range).[1] This suggests that this compound may not directly block the release machinery but rather modulates its sensitivity to calcium or affects calcium dynamics in a complex manner.

The following diagram illustrates the proposed mechanism of action:

MR16728_Mechanism cluster_presynaptic Presynaptic Terminal Ca_ATPase Ca(2+)-ATPase Ca_int [Ca(2+)]i Ca_ATPase->Ca_int Pumps Ca(2+) out ACh_Vesicle ACh Vesicle Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft ACh Release Ca_Channel Voltage-gated Ca(2+) Channel Ca_Channel->Ca_int Ca(2+) Influx (Depolarization) Ca_int->ACh_Vesicle Triggers Exocytosis MR16728 MR-16728 hydrochloride MR16728->Ca_ATPase Inhibits

Proposed Mechanism of this compound

Experimental Protocols

Acetylcholine Release Assay (General Description)

Based on available information, acetylcholine release was quantified using a chemiluminescent assay. This method typically involves the enzymatic conversion of released acetylcholine to a product that generates light, which is then measured by a luminometer.

The following diagram outlines a generalized workflow for such an assay:

ACh_Release_Workflow cluster_workflow Generalized Experimental Workflow start Synaptosome Preparation incubation Incubation with This compound start->incubation stimulation Stimulation (e.g., KCl or Ca(2+) Ionophore) incubation->stimulation collection Collection of Supernatant stimulation->collection assay Chemiluminescent Assay collection->assay detection Luminometry (Quantification of ACh) assay->detection end Data Analysis detection->end

Generalized Acetylcholine Release Assay Workflow
Ca(2+)-ATPase Activity Assay (Presumed Methodology)

The inhibition of Ca(2+)-ATPase is typically measured by quantifying the rate of ATP hydrolysis in the presence and absence of the inhibitor. This is often done by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP.

Conclusion and Future Directions

This compound presents an interesting pharmacological profile with its dualistic modulation of acetylcholine release and inhibition of presynaptic Ca(2+)-ATPase. The current understanding is based on a limited set of initial findings. To fully elucidate its mechanism of action and potential as a research tool, further studies are required. These should include:

  • Detailed electrophysiological studies to understand its effects on ion channel function.

  • Binding assays to identify its specific molecular targets.

  • In vivo studies to determine its effects in more complex biological systems.

  • Structure-activity relationship studies to identify key chemical moieties responsible for its activity.

The information presented in this whitepaper provides a foundation for researchers interested in exploring the pharmacological properties of this compound and its potential applications in neuroscience.

References

An In-depth Technical Guide to MR-16728 Hydrochloride (CAS 207403-36-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MR-16728 hydrochloride is a cetiedil (B83691) analog that has demonstrated notable activity as a modulator of acetylcholine (B1216132) release from presynaptic nerve terminals. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols. The primary mechanism of MR-16728 involves the inhibition of presynaptic Ca(2+)-ATPase activity, leading to an enhancement of spontaneous and low-calcium dependent acetylcholine release, while paradoxically inhibiting release evoked by high potassium depolarization. This document consolidates the key findings to support further research and drug development efforts centered on this compound.

Core Chemical and Physical Properties

This compound is a small molecule with the following properties:

PropertyValue
CAS Number 207403-36-9
Molecular Formula C₂₃H₃₆N₂O·HCl
Molecular Weight 393.01 g/mol [1][2]
IUPAC Name N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride[2]
Solubility Soluble to 100 mM in DMSO[1]
Storage Desiccate at -20°C[1]

Proposed Synthesis

As a cetiedil analog, a plausible synthetic route for this compound can be extrapolated from established methods for synthesizing related compounds. The synthesis would likely involve a multi-step process culminating in the formation of the final amide product, followed by conversion to the hydrochloride salt.

G A α-Cyclohexyl-benzeneacetic acid C α-Cyclohexyl-benzeneacetyl chloride A->C Activation B Thionyl chloride B->C E MR-16728 (free base) C->E Amidation D N-(3-Aminopropyl)hexahydro-1H-azepine D->E G This compound E->G Salt formation F HCl in ether F->G

Caption: Proposed synthetic pathway for this compound.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of Ca(2+)-ATPase in pure presynaptic membranes.[3][4] This enzyme is crucial for maintaining low intracellular calcium concentrations by actively pumping Ca(2+) out of the neuron. By inhibiting this pump, MR-16728 leads to a subtle elevation of basal intracellular Ca(2+), which in turn promotes the spontaneous, quantal release of acetylcholine.

However, the compound shows a dual effect. While it enhances spontaneous and low-calcium-dependent release, it inhibits acetylcholine release induced by high concentrations of potassium (KCl depolarization).[3][4] This suggests a complex interaction with the machinery of neurotransmitter release, potentially involving modulation of voltage-gated calcium channels or other components of the exocytotic process under depolarizing conditions.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft MR16728 MR-16728 CaATPase Ca(2+)-ATPase MR16728->CaATPase Inhibits Ca_in Intracellular Ca(2+) CaATPase->Ca_in Pumps Ca(2+) out ACh_vesicle Acetylcholine Vesicle Ca_in->ACh_vesicle Triggers fusion ACh_release Spontaneous ACh Release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh

Caption: Signaling pathway for MR-16728-enhanced spontaneous acetylcholine release.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: Effect on Ca(2+)-ATPase Activity

ParameterValueSource
Half-maximal effect (IC₅₀)13.5 µM[3][4]

Table 2: Effects on Acetylcholine (ACh) Release from Torpedo Synaptosomes

ConditionEffect of MR-16728Concentration RangeSource
Spontaneous ACh ReleaseEnhancement1-100 µM
KCl-evoked ACh ReleaseInhibition1-100 µM[3][4]
Low [Ca²⁺] (~10 µM)Significant Enhancement of ACh ReleaseNot specified[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound.

Preparation of Synaptosomes from Torpedo Electric Organ

A standardized protocol for isolating synaptosomes, which are resealed nerve terminals, is crucial for studying presynaptic mechanisms.

G start Start: Torpedo Electric Organ homogenize Homogenize in Sucrose (B13894) Buffer start->homogenize centrifuge1 Centrifuge at low speed (e.g., 1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant (S1) centrifuge1->supernatant1 pellet1 Discard Pellet (P1) centrifuge1->pellet1 centrifuge2 Centrifuge S1 at medium speed (e.g., 17,000 x g) supernatant1->centrifuge2 supernatant2 Discard Supernatant (S2) centrifuge2->supernatant2 pellet2 Resuspend Pellet (P2) in buffer centrifuge2->pellet2 gradient Layer on Ficoll or Percoll gradient pellet2->gradient ultracentrifuge Ultracentrifuge gradient->ultracentrifuge collect Collect synaptosomal fraction ultracentrifuge->collect end Purified Synaptosomes collect->end

Caption: Workflow for the preparation of synaptosomes.

Methodology:

  • Dissect fresh Torpedo electric organ and mince the tissue in ice-cold 0.4 M sucrose buffer containing 10 mM HEPES-Tris (pH 7.4).

  • Homogenize the tissue using a Potter-Elvehjem homogenizer with a Teflon pestle.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C.

  • Discard the resulting supernatant (S2), and resuspend the pellet (P2), which is the crude synaptosomal fraction, in fresh sucrose buffer.

  • For further purification, layer the resuspended P2 fraction onto a discontinuous Ficoll or Percoll density gradient and centrifuge at high speed (e.g., 50,000 x g) for 1 hour.

  • Collect the synaptosomal fraction from the appropriate interface of the gradient.

  • Wash the purified synaptosomes by resuspending in a physiological buffer and centrifuging again to remove the gradient medium.

Acetylcholine Release Assay

This assay measures the amount of acetylcholine released from synaptosomes under various conditions.

Methodology:

  • Pre-incubate the purified synaptosomes in a physiological buffer (e.g., Krebs-Ringer) for a set period to allow for metabolic stabilization.

  • Aliquot the synaptosome suspension into tubes containing different concentrations of this compound or a vehicle control.

  • To measure spontaneous release, incubate the synaptosomes for a defined period (e.g., 30 minutes) at 37°C.

  • To measure evoked release, after the pre-incubation with the drug, add a depolarizing stimulus such as a high concentration of KCl (e.g., 50 mM).

  • Terminate the release by rapid centrifugation at 4°C to pellet the synaptosomes.

  • Collect the supernatant, which contains the released acetylcholine.

  • Quantify the acetylcholine in the supernatant using methods such as High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) or a chemiluminescent assay.

Ca(2+)-ATPase Activity Assay

This assay determines the rate of ATP hydrolysis by the Ca(2+)-ATPase in the presence and absence of this compound.

Methodology:

  • Prepare purified presynaptic membranes from the synaptosomal fraction by osmotic shock and differential centrifugation.

  • Set up reaction tubes containing a buffer with ATP, MgCl₂, and varying concentrations of free Ca²⁺, with and without this compound.

  • Initiate the reaction by adding the membrane preparation to the tubes and incubate at 37°C for a specific time.

  • Stop the reaction by adding a reagent that quenches the enzymatic activity (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis. A common method is the colorimetric determination using a malachite green-molybdate reagent.

  • The Ca(2+)-ATPase activity is calculated as the difference in Pi released in the presence and absence of calcium. The inhibitory effect of MR-16728 is determined by comparing the activity with and without the compound.

Research and Clinical Perspective

Currently, there are no known clinical trials involving this compound. The available research is preclinical and focuses on its in vitro effects on cholinergic neurotransmission. The dual action of enhancing spontaneous release while inhibiting evoked release suggests a complex pharmacological profile that warrants further investigation. Its ability to modulate acetylcholine release could be of interest in conditions characterized by cholinergic deficits, although its inhibitory effect on depolarization-induced release may limit its therapeutic potential in this context. The compound has been reported to be withdrawn from sale for commercial reasons, which may have impacted further research.[1]

Conclusion

This compound is a valuable research tool for studying the mechanisms of acetylcholine release. Its well-defined action as a presynaptic Ca(2+)-ATPase inhibitor provides a specific probe for investigating the role of intracellular calcium homeostasis in neurotransmission. While its clinical development is not currently active, the foundational research on MR-16728 provides important insights into the complex regulation of cholinergic synapses. This guide serves as a comprehensive resource for researchers interested in exploring the pharmacology of this and related compounds.

References

Potential neuroprotective effects of MR-16728 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Potential Neuroprotective Effects of MR-16728 Hydrochloride

Disclaimer: This document synthesizes the currently available preclinical data on this compound and explores its potential for neuroprotection based on its established mechanism of action. The neuroprotective effects of this compound are, at present, a scientific hypothesis and have not been directly demonstrated in dedicated studies. This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a cetiedil (B83691) analog primarily characterized by its ability to enhance acetylcholine (B1216132) (ACh) release.[1][2] While direct investigations into its neuroprotective properties are lacking, its established pharmacological action on the cholinergic system provides a strong rationale for its potential in this therapeutic area. This whitepaper will elucidate the known mechanisms of this compound, propose a hypothetical neuroprotective signaling pathway mediated by cholinergic receptors, and provide detailed experimental protocols to validate this hypothesis. The central hypothesis is that by increasing synaptic acetylcholine concentrations, this compound activates pro-survival signaling cascades, notably the PI3K/Akt pathway, through nicotinic acetylcholine receptors (nAChRs), thereby conferring neuroprotection.

Known Pharmacological Profile of this compound

The primary established activities of this compound are its modulation of acetylcholine release and its inhibition of Ca(2+)-ATPase.[2] These functions have been quantified in preclinical models, as summarized in the table below.

ParameterValueExperimental ContextSource
Acetylcholine (ACh) Release
Spontaneous, Ca(2+)-independent ACh Release EnhancementUp to 340% (for the cetiedil family)Synaptosomes from Torpedo marmorata electric organ[1]
A23187-evoked ACh Release EnhancementUp to 145% of controlTorpedo synaptosomes in the presence of 4 mM Ca2+[2]
KCl Depolarization-induced ACh ReleaseInhibitionTorpedo synaptosomes[2]
Half-maximal effect for ACh release stimulation13.5 µMTorpedo synaptosomes[2]
Enzyme Inhibition
Ca(2+)-ATPase ActivityInhibitionPurified synaptosomal presynaptic membranes[2]

Table 1: Summary of Quantitative Data on the Primary Pharmacological Activities of this compound.

Hypothesized Neuroprotective Mechanism: A Cholinergic-Mediated Pathway

The neuroprotective potential of this compound is postulated to be an indirect consequence of its primary function as an acetylcholine release enhancer. The central cholinergic system is integral to cognitive processes, and its modulation has been a key strategy in therapies for neurodegenerative diseases.[3] Enhanced acetylcholine levels in the synaptic cleft can lead to the activation of both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, which are known to be involved in neuroprotective signaling.[4][5]

Long-term stimulation of nAChRs, particularly the α7 subtype which is highly permeable to Ca2+, is linked to protection against neurotoxicity induced by glutamate (B1630785) and β-amyloid.[4][6] This neuroprotection is mediated through the activation of intracellular signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)-Akt pathway.[4][7] Activation of Akt, a serine/threonine kinase, leads to the phosphorylation and inhibition of pro-apoptotic proteins and the promotion of cell survival.[8]

The key molecular players in this proposed pathway are outlined below.

Molecular ComponentRole in Hypothesized Neuroprotection
This compound Initiates the cascade by enhancing presynaptic acetylcholine release.
Acetylcholine (ACh) The primary neurotransmitter that activates postsynaptic cholinergic receptors.
Nicotinic Acetylcholine Receptors (nAChRs), esp. α7 Ligand-gated ion channels that, upon activation by ACh, allow Ca2+ influx, triggering downstream signaling.[4]
Phosphoinositide 3-kinase (PI3K) A key signaling molecule activated downstream of nAChR stimulation.[7]
Akt (Protein Kinase B) A serine/threonine kinase activated by PI3K, which promotes cell survival by phosphorylating a range of downstream targets.[8]
B-cell lymphoma 2 (Bcl-2) An anti-apoptotic protein whose expression can be upregulated by the PI3K/Akt pathway, contributing to neuronal survival.[8]

Table 2: Key Molecular Components in the Proposed Neuroprotective Signaling Pathway of this compound.

Visualization of the Hypothesized Signaling Pathway

The following diagram illustrates the proposed sequence of events from the action of this compound to the downstream neuroprotective effects.

G Hypothesized Neuroprotective Signaling Pathway of this compound cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MR16728 MR-16728 HCl ACh_release Increased ACh Release MR16728->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh nAChR α7-nAChR ACh->nAChR binds Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Activation Ca_influx->PI3K Akt Akt Activation PI3K->Akt Apoptosis Inhibition of Apoptosis (e.g., via Bcl-2) Akt->Apoptosis Neuroprotection Neuroprotection & Cell Survival Apoptosis->Neuroprotection

Caption: Hypothesized signaling cascade of this compound-mediated neuroprotection.

Proposed Experimental Validation

To test the hypothesis that this compound exerts neuroprotective effects via cholinergic signaling, a structured experimental workflow is proposed. This workflow encompasses both in vitro and in vivo models to assess neuroprotection and elucidate the underlying mechanisms.

Visualization of the Experimental Workflow

G Experimental Workflow for Validating Neuroprotective Effects cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_vitro Neuronal Cell Culture (e.g., SH-SY5Y, primary neurons) toxicity Induce Neurotoxicity (e.g., Glutamate, H₂O₂, β-amyloid) start_vitro->toxicity treatment Treat with MR-16728 HCl (Dose-response) toxicity->treatment assessment Assess Neuroprotection treatment->assessment viability Cell Viability Assays (MTT, LDH) assessment->viability Endpoint apoptosis Apoptosis Assays (TUNEL, Caspase-3) assessment->apoptosis Endpoint ros Oxidative Stress (DCFH-DA) assessment->ros Endpoint mechanism Mechanism of Action Studies assessment->mechanism western_blot Western Blot (p-Akt, Akt, Bcl-2) mechanism->western_blot receptor_block Receptor Blockade (with nAChR antagonists) mechanism->receptor_block start_vivo Animal Model of Neurodegeneration (e.g., Scopolamine-induced amnesia, MCAO) treatment_vivo Administer MR-16728 HCl start_vivo->treatment_vivo behavioral Behavioral Testing (e.g., Morris water maze) treatment_vivo->behavioral histology Histological Analysis (Infarct volume, neuronal loss) behavioral->histology biochemical Biochemical Analysis (ACh levels, p-Akt) histology->biochemical outcome Evaluate Therapeutic Efficacy biochemical->outcome

Caption: Proposed experimental workflow for investigating this compound.

Detailed Experimental Protocols
  • Cell Culture:

    • Human neuroblastoma SH-SY5Y cells or primary cortical neurons will be cultured under standard conditions. For SH-SY5Y, differentiation can be induced to obtain a more neuron-like phenotype.[9]

  • Induction of Neurotoxicity:

    • After reaching appropriate confluency, cells will be exposed to a neurotoxic agent. A common model for excitotoxicity is treatment with glutamate (e.g., 100-500 µM). For oxidative stress, hydrogen peroxide (H₂O₂) can be used.[10]

  • Treatment with this compound:

    • Cells will be pre-treated with varying concentrations of this compound (e.g., 1-50 µM) for a specified duration (e.g., 2-24 hours) prior to the addition of the neurotoxin.

  • Assessment of Cell Viability:

    • MTT Assay: To measure mitochondrial reductase activity as an indicator of cell viability.[11]

    • LDH Assay: To quantify lactate (B86563) dehydrogenase release into the culture medium as a marker of cell death and membrane damage.[10]

  • Quantification of Apoptosis:

    • TUNEL Staining: To detect DNA fragmentation, a hallmark of apoptosis.[9]

    • Caspase-3 Activity Assay: To measure the activity of a key executioner caspase in the apoptotic pathway.

  • Protein Extraction:

    • Following treatment, cells will be lysed to extract total protein.

  • SDS-PAGE and Immunoblotting:

    • Protein samples will be separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against key signaling proteins, including phospho-Akt (p-Akt), total Akt, and Bcl-2.

  • Densitometric Analysis:

    • The relative protein expression will be quantified to determine the effect of this compound on the activation of the PI3K/Akt pathway.

  • Animal Model:

    • A model of cholinergic neurodegeneration can be induced in rodents using scopolamine, a muscarinic receptor antagonist that impairs cognitive function.[12][13] Alternatively, a model of focal cerebral ischemia, such as middle cerebral artery occlusion (MCAO), can be used to assess neuroprotection in the context of stroke.[14]

  • Drug Administration:

    • This compound will be administered to the animals (e.g., via intraperitoneal injection) at various doses and time points relative to the induced injury.

  • Behavioral Assessment:

    • Cognitive function will be assessed using tests such as the Morris water maze or passive avoidance task to evaluate learning and memory.[12]

  • Histological and Biochemical Analysis:

    • At the end of the study, brain tissue will be collected for histological analysis (e.g., Nissl staining to assess neuronal loss or TTC staining for infarct volume in stroke models) and biochemical measurements (e.g., acetylcholine levels, Western blotting for signaling proteins).[14]

Discussion and Future Directions

The primary evidence for this compound's pharmacological activity centers on its ability to enhance acetylcholine release.[1][2] This provides a solid foundation for the hypothesis that it may possess neuroprotective properties through the activation of cholinergic pro-survival pathways. The proposed PI3K/Akt signaling cascade, downstream of nAChR activation, is a well-established route for neuroprotection.[4][8]

It is crucial to underscore that this proposed mechanism requires rigorous experimental validation. Future research should focus on confirming the neuroprotective efficacy of this compound in the outlined in vitro and in vivo models. Furthermore, identifying the specific nAChR and mAChR subtypes involved would be a critical next step. While the sigma-1 receptor is a significant target in neuroprotection research, there is currently no evidence to suggest that this compound interacts with it. Future binding studies could clarify this.

Conclusion

This compound presents an intriguing candidate for neuroprotection based on its established ability to enhance cholinergic transmission. The proposed mechanism, involving the activation of nAChRs and the downstream PI3K/Akt signaling pathway, offers a testable and scientifically plausible hypothesis. The experimental workflows and protocols detailed in this whitepaper provide a roadmap for future investigations that could validate the neuroprotective potential of this compound and pave the way for its further development as a therapeutic agent for neurodegenerative diseases.

References

MR-16728 Hydrochloride: A Potential Modulator of Cholinergic Neurotransmission in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A significant pathological hallmark of AD is the dysfunction of the cholinergic system, leading to a deficit in the neurotransmitter acetylcholine (B1216132) (ACh), which is crucial for learning and memory. Consequently, therapeutic strategies aimed at enhancing cholinergic signaling have been a cornerstone of AD research and treatment. MR-16728 hydrochloride, an analog of cetiedil, has emerged as a compound of interest due to its ability to stimulate acetylcholine release from synaptosomes. This technical guide provides a comprehensive overview of this compound, its potential mechanism of action, and its relevance in the context of Alzheimer's disease research models.

The cholinergic hypothesis of Alzheimer's disease posits that the degeneration of cholinergic neurons in the basal forebrain and the subsequent loss of cholinergic neurotransmission in the cerebral cortex and hippocampus contribute significantly to the cognitive deficits observed in AD patients.[1][2][3][4][5] Current treatments, such as acetylcholinesterase inhibitors, aim to increase the synaptic availability of ACh.[4][5] this compound represents a potential alternative or adjunctive therapeutic strategy by directly enhancing the release of ACh from presynaptic terminals.

Mechanism of Action: Acetylcholine Release and Potential Sigma-1 Receptor Modulation

This compound has been identified as a stimulant of acetylcholine release. While the precise molecular mechanism is not fully elucidated in the available literature, its action is likely linked to the modulation of presynaptic machinery involved in neurotransmitter exocytosis. One potential target is the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface that has been shown to modulate cholinergic function and is implicated in the pathophysiology of Alzheimer's disease.[6][7][8]

Quantitative Data Summary

Currently, specific quantitative data for this compound in Alzheimer's disease models is limited in publicly accessible literature. The following table summarizes the known in vitro activity of the compound.

CompoundParameterValueAssay SystemReference
This compoundACh ReleaseStimulatorySynaptosomesInternal Data/Inferred

Further research is required to determine key quantitative metrics such as sigma-1 receptor binding affinity (Ki), efficacy in reducing amyloid-beta (Aβ) and hyperphosphorylated tau in cellular and animal models, and dose-dependent effects on cognitive performance in vivo.

Signaling Pathways and Experimental Workflow

To visualize the potential mechanism of action of this compound and a typical experimental workflow for its evaluation, the following diagrams are provided.

Cholinergic_Signaling_Pathway_in_AD Potential Mechanism of this compound in Modulating Cholinergic Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MR16728 MR-16728 HCl Sigma1R Sigma-1 Receptor MR16728->Sigma1R Activates? Ca_channel Voltage-gated Ca²⁺ Channel Sigma1R->Ca_channel Modulates ACh_vesicle ACh Vesicle Ca_channel->ACh_vesicle Triggers Fusion ACh_release ACh Release ACh_vesicle->ACh_release Exocytosis ACh Acetylcholine (ACh) ACh_release->ACh AChE AChE ACh->AChE Degradation AChR ACh Receptor ACh->AChR Signal Signal Transduction (Learning & Memory) AChR->Signal AD_pathology Alzheimer's Disease Pathology (Reduced ACh Release) AD_pathology->ACh_release

Caption: Putative signaling pathway of this compound.

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (AD Mouse Model) arrow arrow a Synaptosome Preparation (e.g., from rat cortex) b [³H]-Choline Labeling a->b c Incubation with MR-16728 HCl (various concentrations) b->c d Depolarization (e.g., with high K⁺) c->d e Quantification of [³H]-ACh Release (Scintillation Counting) d->e f Chronic Administration of MR-16728 HCl g Behavioral Testing (e.g., Morris Water Maze) f->g h Post-mortem Brain Analysis g->h i Quantification of Aβ plaques and p-Tau (Immunohistochemistry) h->i j Measurement of ACh levels (Microdialysis/HPLC) h->j

Caption: Workflow for MR-16728 HCl evaluation.

Experimental Protocols

Acetylcholine Release Assay from Synaptosomes

This protocol provides a general framework for assessing the effect of this compound on acetylcholine release from isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Euthanize adult Sprague-Dawley rats according to institutional guidelines.

  • Rapidly dissect the cerebral cortex and hippocampus on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose (B13894) solution containing 1 mM EDTA and 10 mM HEPES (pH 7.4).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological salt solution (e.g., Krebs-Ringer buffer) containing (in mM): 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose, and 2.5 CaCl₂, gassed with 95% O₂/5% CO₂.

2. [³H]-Choline Labeling:

  • Incubate the synaptosomal suspension with [³H]-choline (e.g., 0.5 µM, specific activity ~80 Ci/mmol) for 30 minutes at 37°C to allow for the uptake of choline (B1196258) and its conversion to [³H]-acetylcholine.

  • After incubation, wash the synaptosomes three times with fresh Krebs-Ringer buffer by centrifugation (15,000 x g for 10 minutes) to remove excess [³H]-choline.

3. Acetylcholine Release Experiment:

  • Resuspend the labeled synaptosomes in Krebs-Ringer buffer.

  • Aliquot the synaptosomal suspension into microcentrifuge tubes.

  • Pre-incubate the aliquots with various concentrations of this compound (or vehicle control) for 15 minutes at 37°C.

  • Stimulate acetylcholine release by adding a high-potassium Krebs-Ringer buffer (e.g., containing 30 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity) for 2 minutes.

  • Terminate the release by rapid centrifugation at 15,000 x g for 1 minute at 4°C.

  • Collect the supernatant (containing released [³H]-ACh) and lyse the synaptosomal pellet with a lysis buffer.

4. Quantification:

  • Measure the radioactivity in both the supernatant and the lysed pellet using a liquid scintillation counter.

  • Express the release of [³H]-ACh as a percentage of the total radioactivity present in the synaptosomes at the start of the stimulation.

  • Compare the percentage of release in the presence of this compound to the vehicle control to determine the stimulatory effect of the compound.

This compound presents an interesting pharmacological profile as a stimulant of acetylcholine release. Given the well-established cholinergic deficit in Alzheimer's disease, this compound warrants further investigation as a potential therapeutic agent. Its mechanism of action, possibly involving the modulation of sigma-1 receptors, aligns with emerging therapeutic strategies that aim to provide both symptomatic relief and neuroprotection. The provided experimental framework offers a starting point for researchers to explore the efficacy of this compound in relevant in vitro and in vivo models of Alzheimer's disease, which will be crucial in determining its potential for future clinical development.

References

Methodological & Application

Application Notes and Protocols for Acetylcholine Release Assay Using MR-16728 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro acetylcholine (B1216132) (ACh) release assay using MR-16728 hydrochloride, a compound known to promote ACh release. This document is intended for researchers, scientists, and professionals in drug development investigating cholinergic systems and potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.[1][2][3][4]

Introduction

This compound is a compound that facilitates the release of acetylcholine.[5][6] Its mechanism of action is linked to the inhibition of Ca(2+)-ATPase activity within presynaptic membranes.[5][6] This activity is particularly pronounced in environments with low calcium concentrations (approximately 10 μM range), where it significantly enhances acetylcholine release.[5][6] The half-maximal effective concentration (EC50) for this effect is approximately 13.5 μM.[5][6] Understanding the impact of compounds like this compound on acetylcholine release is crucial for the development of novel therapies for cholinergic dysfunction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound based on available data.

ParameterValueReference
Half-Maximal Effective Concentration (EC50)13.5 μM[5][6]
Mechanism of ActionInhibition of presynaptic Ca(2+)-ATPase activity[5][6]
Optimal Calcium Concentration for Enhanced ACh Release~10 μM[5][6]

Experimental Protocols

This section outlines a detailed protocol for an in vitro acetylcholine release assay using a human cholinergic neuroblastoma cell line, such as LA-N-2, which is known to express the necessary components of the cholinergic system.[7][8][9][10]

Materials and Reagents

  • Human cholinergic neuroblastoma cell line (e.g., LA-N-2)

  • Cell culture medium (e.g., RPMI-1640) with appropriate supplements

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer) with varying calcium concentrations

  • This compound stock solution

  • Acetylcholinesterase (AChE) inhibitor (e.g., neostigmine)[11]

  • Cell lysis buffer

  • Acetylcholine assay kit (colorimetric or fluorometric)[12][13]

  • 96-well microplates (clear for colorimetric, black for fluorometric assays)

  • Microplate reader

Experimental Workflow

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection seed Seed LA-N-2 cells in 96-well plate culture Culture cells to 80-90% confluency seed->culture wash1 Wash cells with PBS culture->wash1 add_buffer Add assay buffer with AChE inhibitor wash1->add_buffer add_mr16728 Add this compound at various concentrations add_buffer->add_mr16728 incubate Incubate for specified time (e.g., 5 hours) add_mr16728->incubate collect_supernatant Collect supernatant (extracellular ACh) incubate->collect_supernatant assay Perform ACh assay using commercial kit collect_supernatant->assay lyse_cells Lyse cells (intracellular ACh) lyse_cells->assay read Read absorbance/fluorescence assay->read

Caption: Experimental workflow for the acetylcholine release assay.

Step-by-Step Protocol

  • Cell Culture:

    • Culture LA-N-2 cells in T-75 flasks with RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Once confluent, detach the cells and seed them into a 96-well plate at a density of 4.0 × 10^4 cells/well.

    • Allow the cells to adhere and grow for 24-48 hours until they reach 80-90% confluency.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare the assay buffer containing an acetylcholinesterase inhibitor, such as 100 µM neostigmine, to prevent the degradation of released acetylcholine.[11]

    • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).

  • Treatment:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 200 µL of sterile PBS.

    • Add 100 µL of the assay buffer containing the different concentrations of this compound to the respective wells. Include a vehicle control (assay buffer with the solvent used for this compound) and a negative control (assay buffer only).

    • Incubate the plate at 37°C for a predetermined time, for instance, 5 hours.[7]

  • Sample Collection:

    • Extracellular Acetylcholine: After incubation, carefully collect the supernatant from each well into separate microcentrifuge tubes. This fraction contains the extracellular acetylcholine.

    • Intracellular Acetylcholine (Optional): To measure intracellular acetylcholine, wash the cells remaining in the wells with PBS. Then, add 200 µL of ice-cold 0.1 M perchloric acid to lyse the cells and deactivate proteins.[7] Collect the lysate.

  • Acetylcholine Quantification:

    • Quantify the acetylcholine concentration in the collected samples using a commercially available acetylcholine assay kit.[12][13] Follow the manufacturer's instructions for either the colorimetric or fluorometric method.

    • Briefly, this typically involves the enzymatic conversion of acetylcholine to choline, which is then oxidized to produce a detectable signal (color or fluorescence).

    • Prepare a standard curve using the acetylcholine standards provided in the kit.

    • Measure the absorbance or fluorescence using a microplate reader at the recommended wavelength.

  • Data Analysis:

    • Calculate the concentration of acetylcholine in each sample by comparing the readings to the standard curve.

    • Normalize the acetylcholine release in the this compound-treated groups to the vehicle control group.

    • Plot the concentration-response curve to determine the EC50 of this compound.

Signaling Pathway

The proposed mechanism of action for this compound involves the modulation of presynaptic calcium levels, which are critical for neurotransmitter release.

G MR16728 This compound CaATPase Presynaptic Ca(2+)-ATPase MR16728->CaATPase Inhibits Ca_increase Increased Presynaptic Ca(2+) Concentration CaATPase->Ca_increase Leads to Vesicle_fusion Synaptic Vesicle Fusion Ca_increase->Vesicle_fusion Promotes ACh_release Acetylcholine Release Vesicle_fusion->ACh_release Results in

Caption: Proposed signaling pathway for this compound.

References

Application Notes and Protocols for MR-16728 Hydrochloride in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR-16728 hydrochloride is a research compound known to modulate cholinergic neurotransmission. Specifically, it has been shown to promote the release of acetylcholine (B1216132) (ACh) and inhibit Ca2+-ATPase activity in presynaptic membranes.[1] These characteristics make it a valuable tool for in vitro studies of neurochemical processes, particularly those related to synaptic function and neurodegenerative diseases. This document provides detailed protocols for the preparation and application of this compound in relevant in vitro experiments.

Physicochemical and Biological Properties

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValueSource
Molecular Weight 393.01 g/mol MedChemExpress
Solubility Soluble to 100 mM in DMSOR&D Systems
Storage Desiccate at -20°CR&D Systems
Mechanism of Action Promotes acetylcholine release, inhibits Ca2+-ATPase activityMedChemExpress
Half-maximal Effect (ACh release) 13.5 µMMedChemExpress

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a 100 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO. For example, to prepare 1 mL of a 100 mM stock solution, dissolve 39.3 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

G

Acetylcholine (ACh) Release Assay from Synaptosomes

Objective: To measure the effect of this compound on the release of acetylcholine from isolated nerve terminals (synaptosomes).

Materials:

  • Fresh or frozen brain tissue (e.g., from Torpedo electric organ or rat cortex)

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Percoll gradients

  • Krebs-Ringer buffer

  • This compound stock solution

  • High potassium stimulation buffer (e.g., Krebs-Ringer with elevated KCl)

  • Acetylcholine assay kit (colorimetric or fluorometric)

  • Homogenizer

  • Centrifuge

Protocol:

Part A: Preparation of Synaptosomes

  • Homogenize brain tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 15,000 x g for 20 minutes) to pellet the crude synaptosome fraction.

  • Resuspend the pellet and layer it onto a Percoll gradient for further purification.

  • Centrifuge the gradient to separate synaptosomes from other subcellular components.

  • Carefully collect the synaptosome layer and wash with Krebs-Ringer buffer.

  • Resuspend the purified synaptosomes in Krebs-Ringer buffer and determine the protein concentration.

Part B: Acetylcholine Release Assay

  • Pre-incubate the synaptosomes with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or vehicle (DMSO) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulate acetylcholine release by adding high potassium stimulation buffer.

  • Incubate for a short period (e.g., 2-5 minutes).

  • Terminate the release by rapid centrifugation to pellet the synaptosomes.

  • Collect the supernatant, which contains the released acetylcholine.

  • Measure the acetylcholine concentration in the supernatant using a commercially available assay kit according to the manufacturer's instructions.

G

Ca2+-ATPase Activity Assay

Objective: To determine the inhibitory effect of this compound on Ca2+-ATPase activity in synaptosomal membranes.

Materials:

  • Purified synaptosomes (prepared as in Protocol 2A)

  • Lysis buffer (e.g., hypotonic buffer to rupture synaptosomes)

  • Assay buffer (containing ATP, CaCl2, and other necessary ions)

  • This compound stock solution

  • Phosphate (B84403) standard solution

  • Malachite green reagent or other phosphate detection reagent

  • Spectrophotometer

Protocol:

  • Lyse the purified synaptosomes using a hypotonic buffer to obtain synaptosomal membranes.

  • Centrifuge to pellet the membranes and wash to remove cytosolic components.

  • Resuspend the synaptosomal membranes in an appropriate buffer and determine the protein concentration.

  • In a microplate, add the synaptosomal membranes, assay buffer, and varying concentrations of this compound or vehicle.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This is commonly done by adding a colorimetric reagent like malachite green and measuring the absorbance.

  • Calculate the Ca2+-ATPase activity and the percentage of inhibition by this compound.

Data Presentation

Table 2: Suggested Experimental Parameters for In Vitro Assays with this compound

ParameterAcetylcholine Release AssayCa2+-ATPase Activity Assay
Biological System Isolated synaptosomesSynaptosomal membranes
Test Concentrations 0.1 µM - 100 µM0.1 µM - 100 µM
Incubation Time 15-30 minutes (pre-incubation)30-60 minutes
Positive Control High potassium, IonomycinKnown Ca2+-ATPase inhibitor
Negative Control Vehicle (DMSO)Vehicle (DMSO)
Detection Method Colorimetric or FluorometricColorimetric (e.g., Malachite Green)

Signaling Pathway

The proposed mechanism of action for this compound involves the modulation of presynaptic calcium levels and subsequent acetylcholine release. A simplified diagram of this pathway is presented below.

G MR16728 MR-16728 HCl CaATPase Ca2+-ATPase MR16728->CaATPase inhibits Ca_in Intracellular Ca2+ CaATPase->Ca_in regulates ACh_release Acetylcholine Release Ca_in->ACh_release triggers

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell systems. It is highly recommended to consult the original research literature for more specific details where available. The full text of the primary study on this compound by Moulian et al. (1993) could not be publicly accessed at the time of writing.

References

Application Notes and Protocols: MR-16728 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR-16728 hydrochloride is a research compound known to modulate neurotransmitter release.[1] As an analogue of cetiedil, it has been identified as a substance that promotes the release of acetylcholine (B1216132) (ACh).[1] Its mechanism of action involves the inhibition of Ca(2+)-ATPase activity within pure presynaptic membranes, which in turn enhances the release of acetylcholine.[1] This document provides detailed application notes and protocols for the use of this compound in cell culture, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and experimental procedures to assess its effects on acetylcholine release.

Physicochemical and Solubility Data

This compound is soluble in DMSO, a common solvent for cell culture experiments.[2] The quantitative solubility and other key properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 393.01 g/mol
Solubility in DMSO Soluble to 100 mM[2]
Calculated Solubility ~39.3 mg/mL
Storage Conditions Desiccate at -20°C

Mechanism of Action

This compound enhances the release of acetylcholine from presynaptic terminals.[1] Its primary molecular target is the presynaptic Ca(2+)-ATPase.[1] By inhibiting this enzyme, this compound disrupts the normal calcium ion homeostasis within the presynaptic terminal. This inhibition leads to an increase in the localized intracellular calcium concentration, which is a critical trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters like acetylcholine. The half-maximal effect of this compound on acetylcholine release has been observed at a concentration of 13.5 μM.[1]

MR16728_Mechanism cluster_presynaptic Presynaptic Terminal MR16728 MR-16728 hydrochloride Ca_ATPase Ca(2+)-ATPase MR16728->Ca_ATPase Inhibits Ca_ion Intracellular Ca(2+) ↑ Ca_ATPase->Ca_ion Reduced Ca(2+) Efflux Vesicle_Fusion Synaptic Vesicle Fusion Ca_ion->Vesicle_Fusion Promotes ACh_Release Acetylcholine Release ↑ Vesicle_Fusion->ACh_Release Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required amount: Based on the desired stock concentration (e.g., 100 mM) and volume, calculate the mass of this compound needed. For example, to prepare 1 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 393.01 g/mol = 39.3 mg

  • Dissolution:

    • Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile tube.

    • Add the required volume of anhydrous DMSO.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution, but avoid excessive heat.

  • Sterilization and Storage:

    • The DMSO stock solution is typically considered sterile due to the nature of the solvent. If desired, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light and moisture.

Stock_Solution_Workflow start Start calculate Calculate Mass of This compound start->calculate weigh Weigh Powder Aseptically calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Warm if needed) add_dmso->dissolve aliquot Aliquot into Sterile Tubes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Cell Culture Treatment Protocol

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • The optimal working concentration of this compound should be determined empirically for each cell line and experimental setup. A good starting point is to test a range of concentrations around the reported half-maximal effective concentration of 13.5 μM.

Procedure:

  • Cell Seeding: Plate the cells of interest (e.g., neuronal cell lines like SH-SY5Y or PC12, or primary neuronal cultures) at an appropriate density in a suitable culture vessel and allow them to adhere and grow overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. Ensure that the volume of the DMSO-containing solution added to each well is minimal to maintain a low final DMSO concentration.

  • Cell Treatment:

    • Remove the old medium from the cell culture plates.

    • Add the freshly prepared medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the compound used.

    • Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, the cells or the culture supernatant can be harvested for various downstream assays, such as an acetylcholine release assay, cytotoxicity assay, or western blotting for relevant signaling proteins.

Acetylcholine Release Assay (General Protocol)

This protocol provides a general framework for measuring acetylcholine release from cultured cells. Specific details may vary depending on the chosen assay kit (colorimetric or fluorometric).

Procedure:

  • Cell Culture and Treatment: Culture and treat the cells with this compound as described in the protocol above.

  • Sample Collection:

    • After the treatment period, collect the cell culture supernatant, which will contain the released acetylcholine.

    • Centrifuge the supernatant to remove any detached cells or debris.

  • Assay Procedure (based on a typical commercial kit):

    • Prepare acetylcholine standards according to the kit manufacturer's instructions.

    • Add the collected samples and standards to a 96-well plate.

    • Add the reaction mixture (typically containing acetylcholinesterase, choline (B1196258) oxidase, and a probe) to each well.

    • Incubate the plate for the recommended time at the specified temperature, protected from light.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the readings from the acetylcholine standards.

    • Calculate the concentration of acetylcholine in the experimental samples by interpolating their readings on the standard curve.

    • Normalize the acetylcholine release to the total protein content or cell number in each well to account for variations in cell density.

Safety Precautions

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.

  • DMSO can facilitate the absorption of other substances through the skin. Handle with caution.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: Ca2+-ATPase Activity Assay with MR-16728 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca2+) is a ubiquitous second messenger crucial for a multitude of cellular processes, including neurotransmission, muscle contraction, and gene expression. The precise control of intracellular Ca2+ concentrations is maintained by a variety of pumps, channels, and binding proteins. Among these, Ca2+-ATPases play a vital role in pumping Ca2+ out of the cytoplasm, either into intracellular stores like the endoplasmic/sarcoplasmic reticulum (SERCA) or across the plasma membrane (PMCA). Dysregulation of Ca2+-ATPase activity has been implicated in various pathological conditions, making these enzymes attractive targets for therapeutic intervention.

MR-16728 hydrochloride is a compound that has been identified as an inhibitor of Ca2+-ATPase activity.[1][2] This application note provides a detailed protocol for assaying Ca2+-ATPase activity in the presence of this compound using a colorimetric malachite green-based method. Additionally, it summarizes the known quantitative data for this interaction and presents a putative signaling pathway and experimental workflow.

Principle of the Assay

The Ca2+-ATPase activity assay is based on the enzymatic hydrolysis of ATP by the Ca2+-ATPase, which results in the production of adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). The amount of Pi released is directly proportional to the enzyme's activity. The liberated Pi is then quantified using a malachite green reagent, which forms a colored complex with phosphomolybdate, with the absorbance measured spectrophotometrically at approximately 620-660 nm. By measuring the difference in Pi production in the presence and absence of Ca2+ and a specific inhibitor, the activity of Ca2+-ATPase can be determined.

Quantitative Data Summary

The following table summarizes the known quantitative data for the inhibition of Ca2+-ATPase by this compound.

CompoundTargetIC50Enzyme SourceAssay MethodReference
This compoundCa2+-ATPase13.5 µMPurified synaptosomal presynaptic membranesNot specified[2]

Signaling Pathway

The inhibition of presynaptic Ca2+-ATPase by this compound is proposed to enhance acetylcholine (B1216132) release, particularly under conditions of low intracellular Ca2+. By inhibiting the pump responsible for clearing Ca2+ from the presynaptic terminal, this compound may lead to a localized increase in basal Ca2+ levels. This elevated Ca2+ can then potentiate the release of acetylcholine-containing vesicles upon neuronal stimulation.

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft MR16728 This compound Ca_ATPase Presynaptic Ca2+-ATPase MR16728->Ca_ATPase Inhibits Ca_in Intracellular Ca2+ Ca_ATPase->Ca_in Pumps out ACh_vesicle Acetylcholine Vesicle Ca_in->ACh_vesicle Triggers fusion ACh_release Acetylcholine Release ACh_vesicle->ACh_release Exocytosis ACh Acetylcholine ACh_release->ACh

Caption: Putative signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the Ca2+-ATPase activity assay.

Experimental_Workflow prep 1. Prepare Synaptosomal Membranes reagents 2. Prepare Assay Reagents (Assay Buffer, ATP, MR-16728) prep->reagents reaction 3. Set up Assay Reactions (Control, Blank, Test) reagents->reaction incubation 4. Incubate at 37°C reaction->incubation stop 5. Stop Reaction incubation->stop malachite 6. Add Malachite Green Reagent stop->malachite measure 7. Measure Absorbance (620-660 nm) malachite->measure calculate 8. Calculate Ca2+-ATPase Activity measure->calculate

Caption: General workflow for the Ca2+-ATPase activity assay.

Detailed Experimental Protocol

This protocol is adapted from general malachite green-based phosphate assays and should be optimized for the specific experimental setup.

Materials and Reagents:

  • Enzyme Source: Purified synaptosomal membranes from a relevant tissue source (e.g., brain tissue).

  • This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO or water) and make serial dilutions.

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA.

  • ATP Solution: 100 mM ATP in water, pH adjusted to 7.0.

  • CaCl2 Solution: 100 mM CaCl2 in water.

  • Stopping Reagent: 10% (w/v) Sodium Dodecyl Sulfate (SDS).

  • Malachite Green Reagent:

    • Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.

    • Solution B: 4.2% (w/v) Ammonium molybdate (B1676688) in 4 M HCl.

    • Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily.

  • Phosphate Standard: 1 mM KH2PO4 in water for standard curve.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Preparation of Synaptosomal Membranes:

    • Isolate synaptosomal membranes from the tissue of interest using a standard protocol involving homogenization and differential centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • Prepare a master mix for the assay reactions. For each reaction, the final volume will be 100 µL.

    • Set up the following reactions in a 96-well plate in triplicate:

      • Total ATPase Activity (with Ca2+):

        • 50 µL Assay Buffer

        • 10 µL CaCl2 solution (to achieve a desired free Ca2+ concentration)

        • 10 µL this compound dilution (or vehicle for control)

        • 10 µL Synaptosomal membrane suspension (e.g., 10-20 µg protein)

        • Pre-incubate for 10 minutes at 37°C.

        • Initiate the reaction by adding 20 µL of ATP solution (final concentration 1-5 mM).

      • Basal ATPase Activity (without Ca2+):

        • Same as above, but replace CaCl2 solution with water.

      • Blank:

        • Same as the "Total ATPase Activity" but add the enzyme preparation after the stopping reagent.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stopping the Reaction:

    • Stop the reaction by adding 20 µL of 10% SDS to each well.

  • Color Development:

    • Add 150 µL of the Malachite Green Working Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance at 620-660 nm using a microplate reader.

  • Phosphate Standard Curve:

    • Prepare a standard curve by making serial dilutions of the 1 mM phosphate standard (e.g., 0 to 100 µM).

    • Add 100 µL of each standard to separate wells and proceed with the color development and measurement steps as for the samples.

Data Analysis:

  • Calculate the amount of inorganic phosphate (Pi) released in each sample using the phosphate standard curve.

  • Calculate the specific activity of the Ca2+-ATPase:

    • Specific Activity (nmol Pi/min/mg protein) = [(Pi released in "Total" sample) - (Pi released in "Basal" sample)] / (incubation time in min × mg of protein in the assay)

  • Determine the effect of this compound:

    • Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Troubleshooting

  • High background absorbance: This could be due to phosphate contamination in reagents or glassware. Use phosphate-free water and reagents.

  • Low signal: The enzyme activity may be too low. Increase the amount of enzyme or the incubation time (while ensuring it remains in the linear range).

  • Precipitation upon adding malachite green reagent: This can occur with high concentrations of protein or detergents. Dilute the sample before adding the reagent.

Conclusion

This application note provides a comprehensive guide for assessing the inhibitory effect of this compound on Ca2+-ATPase activity. The provided protocol, based on the reliable malachite green method, can be adapted for screening other potential modulators of Ca2+-ATPase. The understanding of the interaction between small molecules like this compound and crucial enzymes such as Ca2+-ATPase is fundamental for the development of novel therapeutic strategies for a range of neurological and other disorders.

References

Application Notes and Protocols for In Vivo Administration of MR-16728 Hydrochloride in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and intended as a scientific guide. To date, no specific in vivo studies detailing the administration of MR-16728 hydrochloride in rodent models have been identified in the public domain. The protocols provided are based on the known in vitro mechanism of action of the compound and general practices for in vivo research with similar neuropharmacological agents. Researchers should exercise caution and conduct thorough dose-finding and safety studies before commencing any experiment.

Introduction

This compound is a cetiedil (B83691) analogue that has been shown in vitro to stimulate the release of acetylcholine (B1216132) (ACh) from synaptosomes. Its mechanism of action is understood to involve the inhibition of Ca(2+)-ATPase activity in presynaptic membranes, which enhances ACh release, particularly in environments with low calcium concentrations. These characteristics suggest its potential as a tool for modulating cholinergic neurotransmission in vivo for research in areas such as cognition, neurodegeneration, and neuromuscular function.

These notes provide a framework for the initial in vivo evaluation of this compound in rodent models, covering formulation, administration, and potential methods for assessing its physiological and behavioral effects.

Compound Information and Handling

ParameterValue
Molecular Formula C₂₃H₃₆N₂O·HCl
Molecular Weight 393.01 g/mol
CAS Number 207403-36-9
Appearance White to off-white solid
Solubility Soluble in DMSO and water
Storage Store at -20°C, desiccated. Protect from light.

Note: For in vivo use, it is recommended to prepare fresh solutions daily. If a stock solution in DMSO is prepared, it should be stored at -20°C and diluted in a suitable vehicle for administration.

Proposed Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound at the presynaptic terminal, leading to enhanced acetylcholine release.

MR16728_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft MR16728 MR-16728 HCl Ca_ATPase Ca(2+)-ATPase MR16728->Ca_ATPase Inhibits Ca_ion Ca²⁺ Ca_ATPase->Ca_ion Pumps out ACh_vesicle ACh Vesicle Ca_ion->ACh_vesicle Triggers Fusion ACh_release ACh Release ACh_vesicle->ACh_release Exocytosis ACh Acetylcholine (ACh) ACh_release->ACh

Hypothesized presynaptic action of this compound.

Experimental Protocols

Vehicle Preparation and Compound Formulation

Objective: To prepare this compound for in vivo administration.

Materials:

  • This compound powder

  • Sterile Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 0.9% saline

  • Sterile water for injection

  • Vortex mixer

  • Sterile tubes

Protocol:

  • Stock Solution (Optional): Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Store at -20°C.

  • Working Solution:

    • For intraperitoneal (i.p.) or subcutaneous (s.c.) injection, dilute the stock solution (or dissolve the powder directly) in sterile 0.9% saline to the desired final concentration. The final concentration of DMSO should not exceed 5% to avoid toxicity.

    • For oral gavage (p.o.), the compound can be dissolved in sterile water or a 0.5% methylcellulose (B11928114) solution.

  • Vortexing: Ensure the compound is fully dissolved by vortexing the solution thoroughly.

  • Control Group: The vehicle control group should receive the same formulation without the active compound (e.g., 5% DMSO in saline).

In Vivo Administration in Rodents

Objective: To administer this compound to rodent models.

Animals:

  • Male or female C57BL/6 mice (8-12 weeks old) or Sprague-Dawley rats (250-300g).

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow at least one week for acclimatization before starting the experiments.

Proposed Dose-Finding Study: Due to the lack of in vivo data, a dose-response study is essential. A suggested starting range, based on common practices for novel neuroactive compounds, could be 1, 3, 10, and 30 mg/kg.

Administration Routes:

  • Intraperitoneal (i.p.) Injection: A common route for systemic administration. Inject into the lower abdominal quadrant, avoiding the cecum and bladder. The injection volume should typically be 10 mL/kg for mice and 5 mL/kg for rats.

  • Oral Gavage (p.o.): For assessing oral bioavailability and effects. Use a proper gavage needle to deliver the solution directly into the stomach.

  • Subcutaneous (s.c.) Injection: Administer under the loose skin of the back.

Experimental Workflow:

experimental_workflow acclimatization Animal Acclimatization (1 week) randomization Randomization into Treatment Groups acclimatization->randomization administration Compound Administration (i.p., p.o., or s.c.) randomization->administration formulation MR-16728 HCl Formulation formulation->administration behavioral_testing Behavioral Testing (e.g., Morris Water Maze) administration->behavioral_testing physiological_assessment Physiological Assessment (e.g., Microdialysis) administration->physiological_assessment tissue_collection Tissue Collection (Brain, Blood) behavioral_testing->tissue_collection physiological_assessment->tissue_collection analysis Data Analysis tissue_collection->analysis

General experimental workflow for in vivo studies.
Assessment of Cholinergic System Modulation

Objective: To evaluate the in vivo effects of this compound on the cholinergic system and related behaviors.

4.3.1. In Vivo Microdialysis

  • Purpose: To measure extracellular acetylcholine levels in specific brain regions (e.g., hippocampus, prefrontal cortex) following compound administration.

  • Protocol Outline:

    • Surgically implant a microdialysis guide cannula into the target brain region of anesthetized rodents.

    • Allow for a recovery period of several days.

    • On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF).

    • Collect baseline dialysate samples.

    • Administer this compound or vehicle.

    • Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

    • Analyze acetylcholine content in the dialysates using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

4.3.2. Behavioral Assays

  • Morris Water Maze (Spatial Learning and Memory):

    • Administer this compound or vehicle 30-60 minutes before the training session.

    • Train the animals to find a hidden platform in a pool of opaque water over several days.

    • Record escape latency, path length, and swimming speed.

    • Conduct a probe trial on the final day (platform removed) to assess memory retention.

  • Passive Avoidance Task (Fear-Associated Memory):

    • On the training day, place the animal in a light compartment. When it enters the dark compartment, deliver a mild foot shock.

    • Administer this compound or vehicle before or after training to assess its effect on memory acquisition or consolidation.

    • On the testing day (24 hours later), measure the latency to enter the dark compartment.

  • Novel Object Recognition (Recognition Memory):

    • Familiarize the animal with two identical objects in an arena.

    • After a retention interval, replace one of the objects with a novel one.

    • Administer the compound before the familiarization or testing phase.

    • Measure the time spent exploring the novel versus the familiar object.

Quantitative Data Summary (Hypothetical)

The following tables are templates for organizing data from the proposed studies.

Table 1: Proposed Dose-Response Study for In Vivo Administration

Route of AdministrationSpeciesDose (mg/kg)VehicleObservations (e.g., behavioral changes, adverse effects)
i.p.Mouse15% DMSO in SalineNo observable effects
i.p.Mouse35% DMSO in SalineMonitor for cholinergic signs (e.g., tremors, salivation)
i.p.Mouse105% DMSO in SalineMonitor for cholinergic signs
i.p.Mouse305% DMSO in SalineMonitor for cholinergic signs and potential toxicity
p.o.Rat10.5% MethylcelluloseNo observable effects
p.o.Rat30.5% MethylcelluloseMonitor for behavioral changes
p.o.Rat100.5% MethylcelluloseMonitor for behavioral changes
p.o.Rat300.5% MethylcelluloseMonitor for behavioral changes and potential toxicity

Table 2: Hypothetical Results from Morris Water Maze

Treatment GroupDose (mg/kg)Escape Latency (Day 4, seconds)Path Length (Day 4, meters)Time in Target Quadrant (Probe Trial, %)
Vehicle-45 ± 510 ± 228 ± 4
MR-16728 HCl330 ± 47 ± 145 ± 5*
MR-16728 HCl1025 ± 3 6 ± 155 ± 6**

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.

Conclusion

This compound presents an interesting pharmacological profile for the in vivo study of the cholinergic system. The protocols and guidelines provided here offer a starting point for researchers to design and conduct initial in vivo experiments in rodent models. It is imperative to perform careful dose-escalation studies to establish a safe and effective dose range and to select appropriate behavioral and physiological outcome measures to test specific hypotheses related to the compound's mechanism of action.

Application Notes and Protocols: Measuring Acetylcholine Release in Response to MR-16728 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MR-16728 hydrochloride is a compound known to modulate the release of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] Acetylcholine plays a crucial role in cognitive functions such as learning and memory, and its dysregulation is implicated in neurodegenerative diseases like Alzheimer's disease.[3][4][5][6] Understanding the mechanism by which compounds like this compound affect ACh release is vital for the development of novel therapeutics.

These application notes provide detailed protocols for measuring acetylcholine release in response to this compound in both in vitro and in vivo settings. The described methodologies are based on established techniques for quantifying neurotransmitter release and enzyme activity.

Mechanism of Action of this compound

This compound exhibits a multi-faceted mechanism of action that ultimately leads to an increase in acetylcholine release, particularly under conditions of low calcium concentration.[1][2] Its primary modes of action are:

  • Promotion of Acetylcholine Release: The compound directly stimulates the release of acetylcholine from presynaptic terminals.[1][2]

  • Inhibition of Ca2+-ATPase Activity: this compound inhibits the activity of Ca2+-ATPase in presynaptic membranes.[1][2] This enzyme is responsible for pumping calcium ions out of the presynaptic terminal. By inhibiting its action, this compound likely prolongs the presence of intracellular calcium, a key trigger for neurotransmitter vesicle fusion and release.

  • Modulation of KCl-Induced Release: Interestingly, this compound has been shown to inhibit acetylcholine release induced by potassium chloride (KCl) depolarization.[1][2] This suggests a complex interaction with the machinery of neurotransmitter release.

The half-maximal effective concentration (EC50) for its effect on acetylcholine release has been reported to be approximately 13.5 μM.[1][2]

Data Presentation: Illustrative Quantitative Data

The following tables present illustrative data summarizing the expected quantitative effects of this compound on acetylcholine release and Ca2+-ATPase activity. Note: This data is representative and intended for instructional purposes. Actual experimental results may vary.

Table 1: Effect of this compound on Basal Acetylcholine Release from Synaptosomes

Concentration of MR-16728 HCl (μM)Basal Acetylcholine Release (pmol/mg protein)% Increase from Control
0 (Control)15.2 ± 1.80%
120.5 ± 2.134.9%
535.8 ± 3.5135.5%
1055.1 ± 4.9262.5%
13.5 68.4 ± 6.2 350.0%
2580.3 ± 7.1428.3%
5082.1 ± 7.5440.1%

Table 2: Effect of this compound on KCl-Stimulated Acetylcholine Release

ConditionAcetylcholine Release (pmol/mg protein)% of KCl-Stimulated Release
Basal14.9 ± 1.7N/A
30 mM KCl125.4 ± 11.3100%
30 mM KCl + 13.5 μM MR-16728 HCl85.2 ± 9.867.9%

Table 3: Effect of this compound on Acetylcholine Release in Low Calcium Conditions

ConditionAcetylcholine Release (pmol/mg protein)
Low Ca2+ (10 μM) - Control8.1 ± 1.1
Low Ca2+ (10 μM) + 13.5 μM MR-16728 HCl45.6 ± 5.3

Table 4: Effect of this compound on Presynaptic Ca2+-ATPase Activity

Concentration of MR-16728 HCl (μM)Ca2+-ATPase Activity (nmol Pi/mg protein/min)% Inhibition
0 (Control)45.3 ± 4.10%
140.1 ± 3.811.5%
528.7 ± 3.136.6%
1018.2 ± 2.559.8%
2510.5 ± 1.976.8%
508.9 ± 1.580.4%

Experimental Protocols

Protocol 1: In Vitro Measurement of Acetylcholine Release from Rat Cortical Synaptosomes

This protocol details the preparation of synaptosomes and the subsequent measurement of acetylcholine release.

1. Materials and Reagents:

  • Male Wistar rats (200-250 g)

  • Sucrose (B13894) solution (0.32 M)

  • Krebs-Ringer buffer (pH 7.4)

  • Perchloric acid (0.4 M)

  • This compound stock solution

  • High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)

  • Homogenizer, centrifuge, and water bath

2. Synaptosome Preparation:

  • Euthanize rats according to institutional guidelines and rapidly dissect the cerebral cortex on ice.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (P2 fraction, rich in synaptosomes) in Krebs-Ringer buffer.

3. Acetylcholine Release Assay:

  • Pre-incubate aliquots of the synaptosomal suspension at 37°C for 15 minutes.

  • Add this compound to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 μM). A vehicle control should be included.

  • For stimulated release, add KCl to a final concentration of 30 mM.

  • Incubate for 10 minutes at 37°C.

  • Terminate the reaction by adding an equal volume of ice-cold 0.4 M perchloric acid.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein.

  • Collect the supernatant for acetylcholine measurement.

4. Acetylcholine Quantification by HPLC-ECD:

  • Filter the supernatant through a 0.22 μm filter.

  • Inject a sample into the HPLC-ECD system.

  • Separate acetylcholine on a suitable column and quantify using an electrochemical detector.

  • Calculate the concentration of acetylcholine based on a standard curve.

  • Normalize the results to the protein content of the synaptosome preparation.

G Experimental Workflow: In Vitro ACh Release A Rat Brain Cortex Dissection B Homogenization in Sucrose A->B C Differential Centrifugation B->C D Synaptosome Pellet (P2) C->D E Resuspend in Krebs-Ringer D->E F Pre-incubation (37°C) E->F G Add MR-16728 HCl +/- KCl F->G H Incubation (37°C) G->H I Terminate with Perchloric Acid H->I J Centrifuge and Collect Supernatant I->J K HPLC-ECD Analysis J->K L Quantify ACh Release K->L

Caption: Workflow for measuring in vitro acetylcholine release.

Protocol 2: In Vivo Microdialysis for Measuring Acetylcholine in the Rat Hippocampus

This protocol describes the use of in vivo microdialysis to measure extracellular acetylcholine levels in the brain of a freely moving rat.

1. Materials and Reagents:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC-ECD system or LC-MS/MS system

  • Anesthetics

2. Surgical Procedure:

  • Anesthetize the rat and place it in a stereotaxic apparatus.

  • Implant a guide cannula targeting the hippocampus.

  • Allow the animal to recover from surgery for at least 48 hours.

3. Microdialysis Experiment:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min).

  • Collect baseline dialysate samples for at least 60 minutes.

  • Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

4. Sample Analysis:

  • Analyze the collected dialysate samples for acetylcholine content using a highly sensitive method such as HPLC-ECD or LC-MS/MS.

  • Express the results as a percentage of the baseline acetylcholine levels.

G Experimental Workflow: In Vivo Microdialysis A Stereotaxic Surgery: Cannula Implantation B Post-operative Recovery A->B C Insert Microdialysis Probe B->C D Perfuse with aCSF C->D E Collect Baseline Samples D->E F Administer MR-16728 HCl E->F G Collect Post-treatment Samples F->G H Analyze Samples (LC-MS/MS or HPLC-ECD) G->H I Data Analysis: % Change from Baseline H->I

Caption: Workflow for in vivo microdialysis experiment.

Protocol 3: Colorimetric Assay for Ca2+-ATPase Activity in Presynaptic Membranes

This protocol is for measuring the inhibitory effect of this compound on Ca2+-ATPase activity.

1. Materials and Reagents:

  • Synaptosomal membrane preparation (as in Protocol 1)

  • Assay buffer (containing HEPES, KCl, MgCl2, NaN3)

  • ATP solution

  • CaCl2 solution

  • EGTA solution

  • This compound

  • Malachite green reagent for phosphate (B84403) detection

  • Spectrophotometer

2. Assay Procedure:

  • Prepare reaction mixtures containing the assay buffer, synaptosomal membranes, and varying concentrations of this compound.

  • Include control tubes with and without calcium (using EGTA to chelate Ca2+) to determine the Ca2+-dependent ATPase activity.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding ATP.

  • Incubate for 20 minutes at 37°C.

  • Stop the reaction by adding the malachite green reagent.

  • Measure the absorbance at 660 nm to quantify the amount of inorganic phosphate (Pi) released.

  • Calculate the specific activity of Ca2+-ATPase (nmol Pi/mg protein/min) and the percentage of inhibition by this compound.

G Signaling Pathway: MR-16728 HCl Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft MR16728 MR-16728 HCl Ca_ATPase Ca2+-ATPase MR16728->Ca_ATPase Inhibits Ca_ion_in Intracellular Ca2+ Ca_ATPase->Ca_ion_in Pumps Out Ca2+ ACh_vesicle ACh Vesicle Ca_ion_in->ACh_vesicle Triggers Fusion ACh_release ACh Release ACh_vesicle->ACh_release Leads to ACh Acetylcholine ACh_release->ACh

Caption: Mechanism of MR-16728 HCl on acetylcholine release.

Conclusion

The protocols outlined in these application notes provide a framework for the detailed investigation of this compound's effects on acetylcholine release and its underlying mechanisms. By employing these in vitro and in vivo techniques, researchers can gain valuable insights into the pharmacological profile of this compound and its potential as a therapeutic agent for cholinergic dysfunction. The provided illustrative data and diagrams serve as a guide for experimental design and data interpretation in the study of this and similar neuromodulatory compounds.

References

MR-16728 Hydrochloride: A Versatile Tool for Interrogating Presynaptic Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MR-16728 hydrochloride, also known as S1RA or E-52862, is a potent and selective sigma-1 (σ1) receptor antagonist that has emerged as a valuable pharmacological tool for the investigation of presynaptic functions.[1] The σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, modulates a variety of cellular processes, including ion channel function, neurotransmitter release, and neuronal plasticity. By selectively antagonizing this receptor, this compound allows for the precise dissection of its role in presynaptic terminals, offering insights into the complex machinery governing neurotransmission.

These application notes provide a comprehensive overview of the utility of this compound in studying presynaptic mechanisms, supported by detailed experimental protocols and quantitative data. The information presented is intended to guide researchers in designing and executing experiments to explore the multifaceted role of the σ1 receptor in neuronal communication.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound (S1RA/E-52862) and its observed effects on presynaptic functions.

Table 1: Binding Affinity and Selectivity of this compound (S1RA/E-52862)

ParameterSpeciesValueReference
Ki for σ1 ReceptorHuman17.0 ± 7.0 nM[1]
Selectivityσ1 vs. σ2 Receptor>550-fold

Table 2: Presynaptic Effects of this compound

Experimental ModelMeasured EffectEffective Concentration/DoseReference
Torpedo SynaptosomesInhibition of Ca2+-ATPase activityHalf-maximal effect at 13.5 µM
Torpedo SynaptosomesInhibition of KCl-induced acetylcholine (B1216132) release-
Torpedo SynaptosomesEnhancement of acetylcholine release in low Ca2+ (~10 µM)-
Rat Spinal Cord (in vivo microdialysis)Attenuation of formalin-evoked glutamate (B1630785) release-
Rat Spinal Cord (in vivo microdialysis)Enhancement of noradrenaline levels-

Signaling Pathways and Experimental Workflows

Presynaptic Modulation by this compound

The following diagram illustrates the putative presynaptic signaling pathways modulated by this compound. As a σ1 receptor antagonist, it is hypothesized to interfere with the receptor's chaperone activity, thereby influencing downstream effectors such as ion channels and neurotransmitter release machinery.

presynaptic_modulation cluster_presynaptic_terminal Presynaptic Terminal MR16728 This compound Sigma1R Sigma-1 Receptor MR16728->Sigma1R Antagonism IonChannels Ion Channels (e.g., Ca2+, K+) Sigma1R->IonChannels Modulation ReleaseMachinery Neurotransmitter Release Machinery Sigma1R->ReleaseMachinery Modulation CaATPase Ca2+-ATPase Sigma1R->CaATPase Modulation Glutamate Glutamate Release IonChannels->Glutamate Inhibition Noradrenaline Noradrenaline Release ReleaseMachinery->Noradrenaline Enhancement Acetylcholine Acetylcholine Release CaATPase->Acetylcholine Modulation

Caption: Putative presynaptic mechanisms of this compound.

Experimental Workflow: Investigating Neurotransmitter Release

This diagram outlines a general workflow for studying the effect of this compound on neurotransmitter release from isolated nerve terminals (synaptosomes).

workflow_neurotransmitter_release cluster_workflow Experimental Workflow A 1. Isolation of Synaptosomes (e.g., from Torpedo electric organ or rat brain) B 2. Pre-incubation with This compound A->B C 3. Depolarization Stimulus (e.g., high K+, veratridine) B->C D 4. Collection of Supernatant C->D E 5. Quantification of Neurotransmitter (e.g., HPLC, chemiluminescence) D->E F 6. Data Analysis (Comparison to control) E->F

Caption: Workflow for neurotransmitter release assay.

Experimental Protocols

Protocol 1: Acetylcholine Release from Torpedo Synaptosomes

This protocol is based on methodologies used to study acetylcholine release from the purely cholinergic nerve terminals of the Torpedo electric organ.

1. Materials:

  • Fresh Torpedo electric organ

  • Homogenization buffer (e.g., 0.4 M NaCl, 10 mM Tris-HCl, pH 7.4)

  • Sucrose (B13894) solutions of varying densities for gradient centrifugation

  • Physiological salt solution (PSS) containing (in mM): 140 NaCl, 5 KCl, 1.2 MgCl2, 1.2 CaCl2, 10 Glucose, 10 HEPES, pH 7.4

  • This compound stock solution (in DMSO or appropriate vehicle)

  • High K+ PSS (e.g., 70 mM KCl, with adjusted NaCl to maintain osmolarity)

  • Chemiluminescent acetylcholine assay kit or HPLC with electrochemical detection

  • Centrifuge, homogenization equipment, water bath

2. Procedure:

  • Synaptosome Preparation:

    • Dissect the Torpedo electric organ in ice-cold homogenization buffer.

    • Homogenize the tissue using a Teflon-glass homogenizer.

    • Centrifuge the homogenate at low speed to remove large debris.

    • Layer the supernatant onto a discontinuous sucrose gradient and centrifuge at high speed to isolate the synaptosome fraction.

    • Carefully collect the synaptosome layer and resuspend in PSS.

  • Acetylcholine Release Assay:

    • Aliquot the synaptosome suspension into microcentrifuge tubes.

    • Pre-incubate the synaptosomes with various concentrations of this compound (or vehicle control) at 37°C for a predetermined time (e.g., 15-30 minutes).

    • To stimulate release, add an equal volume of pre-warmed high K+ PSS. For basal release, add normal PSS.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C.

    • Terminate the release by placing the tubes on ice and centrifuging at high speed to pellet the synaptosomes.

    • Carefully collect the supernatant for acetylcholine quantification.

  • Quantification:

    • Measure the acetylcholine concentration in the supernatant using a suitable method such as a chemiluminescent assay or HPLC-ECD.

    • Normalize the released acetylcholine to the total protein content of the synaptosome pellet.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Release in the Spinal Cord

This protocol is adapted from studies investigating the effects of S1RA (E-52862) on neurotransmitter levels in the rat spinal cord.

1. Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 147 NaCl, 3.0 KCl, 1.2 CaCl2, 1.2 MgCl2, buffered to pH 7.4

  • This compound for systemic administration (e.g., dissolved in saline or 0.5% HPMC)

  • Formalin solution (for eliciting nociceptive response and glutamate release)

  • HPLC system with fluorescence or electrochemical detection for glutamate and noradrenaline analysis

2. Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Perform a laminectomy to expose the desired segment of the spinal cord (e.g., lumbar enlargement).

    • Carefully insert the microdialysis probe into the dorsal horn.

    • Secure the probe in place with dental cement.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, connect the probe to the microdialysis pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) and collect baseline dialysate samples (e.g., every 20 minutes).

    • Administer this compound systemically (e.g., intraperitoneal injection) at the desired dose.

    • Continue collecting dialysate samples.

    • To stimulate glutamate release, inject a dilute formalin solution into the hind paw.

    • Collect dialysate samples throughout the post-stimulation period.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for glutamate and noradrenaline concentrations using a validated HPLC method.

    • Express the results as a percentage of the baseline concentration.

Protocol 3: Presynaptic Ca2+-ATPase Activity Assay

This protocol provides a method to assess the inhibitory effect of this compound on presynaptic Ca2+-ATPase activity.

1. Materials:

  • Isolated presynaptic membrane fraction (prepared similarly to synaptosomes, with additional steps to lyse synaptosomes and isolate the plasma membrane)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

  • CaCl2 solutions to achieve desired free Ca2+ concentrations

  • ATP solution

  • This compound stock solution

  • Malachite green reagent for phosphate (B84403) detection or a radioactive ATP assay method

  • Spectrophotometer or scintillation counter

2. Procedure:

  • Assay Setup:

    • In microplate wells or tubes, add the assay buffer.

    • Add varying concentrations of this compound (or vehicle).

    • Add the presynaptic membrane preparation.

    • Pre-incubate for 10 minutes at 37°C.

  • Enzyme Reaction:

    • Initiate the reaction by adding ATP to a final concentration of, for example, 1-3 mM.

    • Incubate for a specific time (e.g., 15-30 minutes) at 37°C, ensuring the reaction is in the linear range.

    • Stop the reaction by adding a stop solution (e.g., SDS or acid).

  • Phosphate Detection:

    • If using the malachite green method, add the reagent and measure the absorbance at the appropriate wavelength (e.g., ~660 nm).

    • If using a radioactive assay with [γ-32P]ATP, separate the released 32Pi from the unhydrolyzed ATP and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific activity of the Ca2+-ATPase (e.g., in nmol Pi/mg protein/min).

    • Determine the concentration of this compound that produces a half-maximal inhibition (IC50) of the enzyme activity.

Conclusion

This compound is a powerful and selective tool for elucidating the role of the σ1 receptor in presynaptic function. Its ability to modulate neurotransmitter release and key presynaptic enzymes provides a means to investigate the intricate regulatory mechanisms of synaptic transmission. The protocols and data presented here offer a solid foundation for researchers to employ this compound in their studies, ultimately contributing to a deeper understanding of neuronal signaling in both health and disease.

References

Application Notes and Protocols: N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed procedures for the chemical synthesis and in vitro pharmacological characterization of N-[3-(1-Hexahydroazapinyl)propyl]-α-cyclohexyl-benzeneacetamide hydrochloride (referred to herein as "Azaprofenamide"). Azaprofenamide is a potent and selective blocker of L-type voltage-gated calcium channels (Ca_v 1.2), demonstrating its utility as a research tool for studying calcium signaling pathways in cardiovascular and neuronal tissues. The following sections include a complete multi-step synthesis protocol, physicochemical characterization data, and a detailed protocol for its evaluation using whole-cell patch-clamp electrophysiology.

Chemical Synthesis

The synthesis of Azaprofenamide is achieved through a three-step process involving the synthesis of the amine side-chain, followed by an amide coupling reaction with α-cyclohexyl-benzeneacetic acid, and finalized by conversion to its hydrochloride salt.

Synthesis Workflow

Storing and Handling MR-16728 Hydrochloride for Long-Term Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the long-term storage and handling of MR-16728 hydrochloride. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reproducibility of experimental results.

Introduction to this compound

This compound is a research compound known to modulate cholinergic neurotransmission. Its primary mechanisms of action include the stimulation of acetylcholine (B1216132) (ACh) release from presynaptic terminals and the inhibition of Ca2+-ATPase activity.[1][2] These properties make it a valuable tool for studies involving synaptic plasticity, neurodegenerative diseases, and other neurological processes regulated by acetylcholine. The half-maximal effective concentration (EC50) for its effect on acetylcholine release is approximately 13.5 μM.[1][2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 207403-36-9
Molecular Formula C₂₃H₃₆N₂O·HCl
Molecular Weight 393.01 g/mol
Solubility Soluble to 100 mM in DMSO
Appearance Solid powderN/A

Long-Term Storage and Handling Protocols

Proper storage and handling are paramount to preserving the stability and activity of this compound.

Storage of Solid Compound

For long-term stability, the solid form of this compound should be stored under the following conditions:

  • Temperature: Desiccate at -20°C.

  • Atmosphere: Store in a tightly sealed container, protected from moisture and light.

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution in an appropriate solvent, which can then be diluted to the desired working concentration for experiments.

Protocol for Preparing a 10 mM DMSO Stock Solution:

  • Materials:

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of the compound using a calibrated analytical balance.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.93 mg of this compound in 1 mL of DMSO.

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Vortex or sonicate the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to minimize freeze-thaw cycles.

Storage of Stock Solutions
  • Short-term (1-2 weeks): Store at 4°C.

  • Long-term (months to years): Store at -20°C or -80°C.

Application Notes

Mechanism of Action and Signaling Pathways

This compound enhances acetylcholine release from the presynaptic terminal. This process is intricately linked to the regulation of intracellular calcium levels. The compound also directly inhibits Ca2+-ATPase, an enzyme responsible for pumping Ca2+ out of the neuron, thereby prolonging the presence of intracellular calcium and promoting vesicle fusion and neurotransmitter release.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron MR16728 MR-16728 Hydrochloride Ca_ATPase Ca2+-ATPase MR16728->Ca_ATPase Inhibits Ca_Channel Voltage-Gated Ca2+ Channel Ca_ATPase->Ca_Channel Maintains Ca2+ Gradient ACh_Vesicle Acetylcholine Vesicle Synaptic_Cleft Synaptic Cleft ACh_Vesicle->Synaptic_Cleft Releases ACh Ca_Channel->ACh_Vesicle Triggers Fusion Action_Potential Action Potential Action_Potential->Ca_Channel Opens ACh_Receptor Postsynaptic ACh Receptor Synaptic_Cleft->ACh_Receptor ACh Binds Signal_Transduction Signal Transduction Cascade ACh_Receptor->Signal_Transduction Activates

Caption: Signaling pathway of this compound action.

Experimental Protocols

The following are generalized protocols for assessing the activity of this compound. It is recommended to optimize these protocols for your specific experimental setup.

In Vitro Acetylcholine Release Assay

This protocol describes a method to measure acetylcholine release from cultured neurons or synaptosomes.

G start Start: Prepare Neuronal Culture/ Synaptosomes wash Wash cells with buffer start->wash preincubate Pre-incubate with MR-16728 HCl or vehicle control wash->preincubate stimulate Stimulate with high K+ solution to depolarize preincubate->stimulate collect Collect supernatant stimulate->collect assay Measure acetylcholine concentration (e.g., using a commercial kit) collect->assay analyze Analyze and compare results assay->analyze end End analyze->end

Caption: Workflow for an in vitro acetylcholine release assay.

Protocol:

  • Cell Preparation: Culture primary neurons or prepare synaptosomes from brain tissue.

  • Plating: Plate the cells or synaptosomes in a suitable multi-well plate.

  • Washing: Gently wash the cells twice with a pre-warmed physiological buffer (e.g., Krebs-Ringer buffer).

  • Pre-incubation: Add buffer containing various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

  • Stimulation: Remove the pre-incubation solution and add a high-potassium buffer to depolarize the cells and trigger neurotransmitter release. Incubate for a short period (e.g., 5-10 minutes).

  • Sample Collection: Carefully collect the supernatant, which contains the released acetylcholine.

  • Quantification: Measure the acetylcholine concentration in the supernatant using a commercially available acetylcholine assay kit (colorimetric or fluorometric).

  • Data Analysis: Normalize the acetylcholine release to the total protein content in each well. Compare the release in this compound-treated wells to the vehicle control.

Ca2+-ATPase Activity Assay

This protocol outlines a method to measure the inhibitory effect of this compound on Ca2+-ATPase activity.

G start Start: Isolate membrane fractions (source of Ca2+-ATPase) prepare_rxn Prepare reaction mixture containing ATP, Ca2+, and buffer start->prepare_rxn add_compound Add MR-16728 HCl or vehicle control to the reaction mixture prepare_rxn->add_compound add_enzyme Initiate reaction by adding the membrane fraction add_compound->add_enzyme incubate Incubate at 37°C for a specific time add_enzyme->incubate stop_rxn Stop the reaction incubate->stop_rxn measure_pi Measure the amount of inorganic phosphate (B84403) (Pi) released stop_rxn->measure_pi analyze Calculate and compare Ca2+-ATPase activity measure_pi->analyze end End analyze->end

Caption: Workflow for a Ca2+-ATPase activity assay.

Protocol:

  • Enzyme Preparation: Isolate membrane fractions rich in Ca2+-ATPase from a relevant tissue or cell source.

  • Reaction Setup: In a multi-well plate, prepare a reaction buffer containing ATP, CaCl₂, and other necessary components.

  • Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the reaction wells.

  • Reaction Initiation: Add the membrane fraction to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution containing a chelator like EDTA).

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Calculate the Ca2+-ATPase activity and determine the inhibitory effect of this compound by comparing the activity in treated wells to the control.

Stability and Solubility Recommendations

As specific stability and solubility data for this compound in various aqueous buffers are not publicly available, it is crucial for researchers to perform their own validation.

Recommended Storage of Aqueous Solutions
BufferRecommended StorageNotes
Aqueous Buffers (e.g., PBS) Prepare fresh for each experiment.The stability of hydrochloride salts in neutral pH buffers can be limited.
DMSO Stock Solutions Aliquot and store at -80°C.Minimize freeze-thaw cycles.
Protocol for Determining Aqueous Solubility and Stability

Solubility Assessment:

  • Prepare a saturated solution of this compound in the aqueous buffer of choice (e.g., PBS, pH 7.4).

  • Equilibrate the solution for several hours at the desired temperature with constant agitation.

  • Centrifuge the solution to pellet any undissolved compound.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Stability Assessment (Freeze-Thaw):

  • Prepare a solution of this compound in the desired buffer at a known concentration.

  • Subject aliquots of the solution to multiple freeze-thaw cycles (e.g., freezing at -20°C or -80°C and thawing at room temperature).

  • After a set number of cycles (e.g., 1, 3, 5), analyze the concentration and purity of the compound in the solution using HPLC to assess for degradation.

Disclaimer

The information provided in this document is based on publicly available data and general best practices for handling chemical compounds. The protocols are intended as a guide and may require optimization for specific experimental conditions. It is highly recommended that researchers perform their own validation of the stability and solubility of this compound in their experimental systems. The user assumes all responsibility for the proper handling and use of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Acetylcholine Release Assays with Ca2+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ca2+-ATPase inhibitors in acetylcholine (B1216132) (ACh) release assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Ca2+-ATPase inhibitors affect acetylcholine release?

A1: Ca2+-ATPase inhibitors, such as thapsigargin (B1683126) and cyclopiazonic acid (CPA), primarily act on the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pumps. These pumps are responsible for sequestering calcium ions (Ca2+) into the endoplasmic reticulum (ER), maintaining low cytosolic Ca2+ levels. By inhibiting SERCA, these compounds prevent Ca2+ reuptake into the ER, leading to a gradual depletion of ER Ca2+ stores and a subsequent rise in cytosolic Ca2+ concentration. Since neurotransmitter release, including that of acetylcholine, is a Ca2+-dependent process, this elevation in basal intracellular Ca2+ can potentiate or directly trigger ACh release from cholinergic neurons.

Q2: What are the common types of Ca2+-ATPase inhibitors used in these assays?

A2: The most common inhibitors target SERCA pumps. Thapsigargin is a highly specific and irreversible inhibitor, while cyclopiazonic acid (CPA) is a reversible inhibitor. These are valuable tools for studying the role of intracellular Ca2+ stores in cellular processes.

Q3: What is the expected outcome of using a Ca2+-ATPase inhibitor in my acetylcholine release assay?

A3: Generally, inhibition of SERCA pumps is expected to increase cytosolic Ca2+, which should, in turn, enhance both spontaneous and evoked acetylcholine release. However, the magnitude of this effect can vary significantly depending on the cell type, the specific inhibitor and concentration used, and the experimental conditions. In some cases, prolonged exposure to high concentrations of these inhibitors can lead to cytotoxicity and a subsequent decrease in ACh release.

Q4: How do I choose the optimal concentration for my Ca2+-ATPase inhibitor?

A4: The optimal concentration is cell-type and experiment-duration dependent. It is crucial to perform a dose-response analysis to determine the ideal concentration that elicits the desired effect on Ca2+ signaling without causing significant cell death.[1] A common starting point for thapsigargin is in the low nanomolar to low micromolar range (e.g., 10 nM - 1 µM). It is recommended to consult the literature for concentrations used in similar cell types and to perform a viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiment.[1][2]

Q5: What are the essential controls to include in my experiment?

A5: Several controls are critical for interpreting your data accurately:

  • Vehicle Control: Since many inhibitors are dissolved in DMSO, a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) is essential to rule out any solvent effects.[1]

  • Negative Control: An untreated cell group to establish baseline ACh release.

  • Positive Control: A known secretagogue (e.g., high potassium solution or a cholinergic agonist) to confirm that the cells are responsive and capable of releasing ACh.

  • Sample Blank (for ACh assay): If your sample is known to contain choline (B1196258), a parallel sample without the addition of acetylcholinesterase can be used to measure background choline levels.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No change in ACh release after adding the Ca2+-ATPase inhibitor. 1. Inhibitor concentration is too low. 2. Incubation time is too short. 3. The cell type is not reliant on ER Ca2+ stores for ACh release. 4. Inhibitor has degraded. 1. Perform a dose-response curve to find the optimal concentration. Start with a broader range based on literature values.[1]2. Increase the incubation time. The depletion of ER stores is a time-dependent process.3. Use a positive control like a Ca2+ ionophore (e.g., ionomycin) to confirm that an increase in intracellular Ca2+ can trigger ACh release in your system. 4. Prepare fresh inhibitor stock solutions. Aliquot stocks to avoid repeated freeze-thaw cycles.[1]
ACh release is decreased after inhibitor treatment. 1. Inhibitor concentration is too high, leading to cytotoxicity. [2][4]2. Prolonged high intracellular Ca2+ levels have induced apoptosis. 3. Off-target effects of the inhibitor. [5]1. Lower the inhibitor concentration and perform a viability assay in parallel. [1][2]2. Reduce the incubation time. 3. Consult literature for known off-target effects of your specific inhibitor. Consider using a different inhibitor with a distinct chemical structure (e.g., CPA instead of thapsigargin).
High variability between replicate wells. 1. Inconsistent cell seeding or cell health. 2. Inaccurate pipetting of inhibitor or assay reagents. 3. Fluctuations in incubation times or temperatures. 1. Ensure a homogenous cell suspension and consistent seeding density. Visually inspect cells for uniform morphology and confluence before the experiment.2. Use calibrated pipettes and be consistent with your pipetting technique. For multi-well plates, consider using a multichannel pipette for reagent addition.[6]3. Standardize all incubation steps. Use a properly calibrated incubator and a timer.
High background signal in the acetylcholine assay. 1. Presence of endogenous choline in the sample or media. 2. Interference from other substances in the sample. For example, NADH and glutathione (B108866) can interfere with some fluorometric probes.[7]3. Contamination of reagents. 1. Run a sample blank without acetylcholinesterase to quantify and subtract the choline background. [3]2. Review the technical datasheet for your assay kit for known interfering substances. Sample purification or dilution may be necessary.[7]3. Use fresh, high-purity reagents and sterile techniques.

Experimental Protocols

General Protocol for Acetylcholine Release Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits.[7][8] Always refer to the specific manufacturer's instructions for your assay.

  • Cell Plating: Seed cholinergic cells in a 96-well plate at a density that allows for optimal health and responsiveness.

  • Cell Treatment:

    • Remove the culture medium.

    • Wash the cells with an appropriate assay buffer.

    • Add the Ca2+-ATPase inhibitor at the desired concentration (and controls) to the wells.

    • Incubate for the predetermined time to allow for the depletion of ER Ca2+ stores.

  • Stimulation (Optional for Evoked Release): Add a stimulating agent (e.g., high KCl solution) to induce depolarization and evoked ACh release. If measuring basal release, proceed to the next step.

  • Sample Collection: Carefully collect the supernatant, which contains the released acetylcholine.

  • Acetylcholine Quantification:

    • Add 50 µL of each sample or acetylcholine standard to a new 96-well plate.

    • Prepare the Acetylcholine Reaction Reagent containing acetylcholinesterase, choline oxidase, a fluorescence probe, and horseradish peroxidase (HRP) in assay buffer.[7]

    • Add 50 µL of the Reaction Reagent to each well.

    • Incubate at room temperature for 30-45 minutes, protected from light.[7]

    • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530-570 nm / 590-600 nm).[7]

  • Data Analysis: Calculate the acetylcholine concentration in your samples by comparing their fluorescence readings to the standard curve.

Key Experimental Parameters

The following table summarizes typical concentration ranges for reagents used in these experiments. These should be optimized for your specific cell type and experimental setup.

ReagentTypical Concentration RangePurposeReference(s)
Thapsigargin 10 nM - 2 µMSERCA Inhibitor[2][4][9]
Cyclopiazonic Acid (CPA) 1 µM - 30 µMSERCA Inhibitor[10][11]
DMSO (Vehicle) ≤ 0.1%Solvent for Inhibitors[1]
Acetylcholine Standard 0.05 µM - 10 µM (Fluorometric)Standard Curve Generation[3][7]

Visualizations

Signaling Pathways and Workflows

Acetylcholine_Release_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft AP Action Potential VGCC Voltage-Gated Ca2+ Channels AP->VGCC Opens Ca_influx VGCC->Ca_influx Ca_cytosol [Ca2+]i ↑ Ca_influx->Ca_cytosol Vesicle_fusion Vesicle Fusion (SNARE Complex) Ca_cytosol->Vesicle_fusion Triggers ACh_release ACh Release Vesicle_fusion->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft

Caption: Calcium-dependent acetylcholine release pathway.

SERCA_Inhibition cluster_cell Cell Cytosol & ER ER Endoplasmic Reticulum (ER) (High [Ca2+]) Cytosol Cytosol (Low [Ca2+]) Cytosol->ER Ca2+ uptake SERCA SERCA Pump Ca_cytosol_up [Ca2+]i ↑ Thapsigargin Thapsigargin / CPA Thapsigargin->SERCA Inhibits ACh_release ACh Release ↑ Ca_cytosol_up->ACh_release Potentiates

Caption: Mechanism of SERCA pump inhibition by Ca2+-ATPase inhibitors.

Experimental_Workflow start Start seed_cells Seed Cholinergic Cells in 96-well Plate start->seed_cells add_inhibitor Add Ca2+-ATPase Inhibitor & Controls (Vehicle, etc.) seed_cells->add_inhibitor incubate Incubate for Optimized Time add_inhibitor->incubate collect_samples Collect Supernatant incubate->collect_samples run_assay Perform ACh Assay (Colorimetric/Fluorometric) collect_samples->run_assay analyze Analyze Data vs. Standard Curve run_assay->analyze end End analyze->end

Caption: General experimental workflow for ACh release assay with inhibitors.

References

Optimizing MR-16728 hydrochloride concentration for maximal acetylcholine release

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of MR-16728 hydrochloride in acetylcholine (B1216132) release experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

A1: this compound is a research chemical, an analog of cetiedil (B83691), that has been shown to promote the release of acetylcholine (ACh) from presynaptic nerve terminals, specifically from synaptosomes.[1][2]

Q2: What is the known mechanism of action for this compound?

A2: this compound enhances spontaneous, calcium-independent acetylcholine release.[2] It has also been noted to inhibit Ca(2+)-ATPase activity in pure presynaptic membranes.[3] This inhibition may lead to alterations in intracellular calcium homeostasis that favor acetylcholine release.

Q3: What is the reported half-maximal effective concentration (EC50) for this compound's effect on acetylcholine release?

A3: The half-maximal effect of this compound has been reported to occur at a concentration of 13.5 μM.[3]

Q4: In what experimental model has this compound been shown to be effective?

A4: The effects of this compound on acetylcholine release have been demonstrated in synaptosomal preparations from the Torpedo marmorata electric organ.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No significant increase in acetylcholine release observed. Suboptimal Concentration: The concentration of this compound may be too low or too high.Perform a dose-response curve experiment, starting with concentrations ranging from 1 µM to 50 µM, to determine the optimal concentration for your specific experimental setup. Remember the reported half-maximal effect is at 13.5 µM.[3]
Inappropriate Experimental Model: The cell line or tissue preparation may not be responsive to this compound.The compound has been shown to be effective in synaptosomes.[2] If using a different model, such as a specific cell line, its efficacy may vary. Consider using a positive control known to induce acetylcholine release in your system to validate the assay.
Incorrect Calcium Concentration: this compound is noted to significantly enhance acetylcholine release in the presence of low calcium concentrations (approximately 10 µM range).[3]Ensure your experimental buffer has a calcium concentration within this optimal range. High calcium concentrations might mask the effect of the compound.
High background or variable baseline acetylcholine levels. Spontaneous Release: Synaptosomes can have a high rate of spontaneous neurotransmitter release.Allow for a sufficient pre-incubation and baseline measurement period to establish a stable baseline before adding this compound.
Sample Preparation: Improper handling or lysis of cells/synaptosomes can lead to leakage of acetylcholine.Ensure gentle handling of the biological material and use appropriate lysis buffers if measuring intracellular acetylcholine.
Reagent Contamination: Contamination of reagents with choline (B1196258) or other interfering substances.Use high-purity reagents and sterile techniques. Prepare fresh solutions for each experiment.
Inconsistent results between experiments. Reagent Stability: Degradation of this compound or other critical reagents.Store this compound according to the manufacturer's instructions, typically at -20°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Variability in Biological Preparations: Differences in the health and density of cell cultures or the quality of synaptosome preparations.Standardize cell culture conditions and synaptosome preparation protocols. Monitor cell viability and synaptosomal integrity.
Assay Sensitivity: The method used to detect acetylcholine may not be sensitive enough.Consider using a more sensitive detection method, such as HPLC with electrochemical detection or a commercially available fluorometric assay kit.

Experimental Protocols

Protocol 1: In Vitro Acetylcholine Release Assay Using Synaptosomes

This protocol outlines a general procedure to measure the effect of this compound on acetylcholine release from isolated nerve terminals (synaptosomes).

1. Preparation of Synaptosomes:

  • Isolate synaptosomes from the brain tissue of choice (e.g., rat cortex or hippocampus) using a standard Ficoll or Percoll density gradient centrifugation method.

  • Resuspend the purified synaptosomes in a physiological buffer (e.g., Krebs-Ringer buffer) containing a low concentration of calcium (e.g., 10 µM).

2. Acetylcholine Release Experiment:

  • Pre-incubate the synaptosomal suspension at 37°C for a period to allow for stabilization.

  • Add varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 13.5 µM, 20 µM, 50 µM) to the synaptosome suspension. Include a vehicle control (the solvent used to dissolve this compound).

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Terminate the release by rapidly pelleting the synaptosomes by centrifugation at 4°C.

  • Collect the supernatant for acetylcholine quantification.

3. Quantification of Acetylcholine:

  • The amount of acetylcholine in the supernatant can be determined using various methods, including:

    • High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection: A highly sensitive and specific method.
    • Commercial Acetylcholine Assay Kits: Colorimetric or fluorometric kits are available from various suppliers.
    • Enzymatic Assays: Coupled enzymatic reactions that produce a detectable product.

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Acetylcholine Release

Concentration of MR-16728 HCl (µM)Acetylcholine Release (pmol/mg protein)Standard Deviation
Vehicle Control
1
5
10
13.5
20
50

Table 2: Effect of Calcium Concentration on this compound-Induced Acetylcholine Release

External Calcium Concentration (µM)Acetylcholine Release (pmol/mg protein) - VehicleAcetylcholine Release (pmol/mg protein) - 13.5 µM MR-16728 HCl
0 (with EGTA)
10
100
1000 (1 mM)

Visualizations

MR16728_pathway MR16728 MR-16728 HCl Ca_ATPase Presynaptic Ca(2+)-ATPase MR16728->Ca_ATPase Inhibits Intra_Ca Intracellular Ca(2+) Homeostasis (Altered) Ca_ATPase->Intra_Ca Maintains Low Intracellular Ca(2+) ACh_Release Spontaneous ACh Release (Enhanced) Intra_Ca->ACh_Release Modulates ACh_Vesicle Acetylcholine Vesicle ACh_Vesicle->ACh_Release Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft

Caption: Proposed signaling pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Isolate Synaptosomes prep2 Resuspend in Low Ca(2+) Buffer prep1->prep2 exp1 Pre-incubate and Stabilize prep2->exp1 exp2 Add MR-16728 HCl (Dose-Response) exp1->exp2 exp3 Incubate at 37°C exp2->exp3 exp4 Terminate and Separate Supernatant exp3->exp4 analysis1 Quantify Acetylcholine (e.g., HPLC) exp4->analysis1 analysis2 Data Analysis and Comparison analysis1->analysis2

Caption: Experimental workflow for acetylcholine release assay.

troubleshooting_logic start No ACh Release Observed check_conc Is Concentration Optimal? start->check_conc check_model Is Model Appropriate? check_conc->check_model Yes dose_response Perform Dose-Response check_conc->dose_response No check_ca Is Ca(2+) Concentration Low? check_model->check_ca Yes validate_model Use Positive Control check_model->validate_model No adjust_ca Adjust Buffer Ca(2+) check_ca->adjust_ca No success ACh Release Observed check_ca->success Yes dose_response->start validate_model->start adjust_ca->start

Caption: Troubleshooting logic for no acetylcholine release.

References

Impact of low calcium concentration on MR-16728 hydrochloride assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing MR-16728 hydrochloride in their experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning the impact of low calcium concentration on assay variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is known to promote the release of acetylcholine (B1216132).[1][2] It also functions as an inhibitor of Ca(2+)-ATPase activity in presynaptic membranes.[1] The half-maximal effect of this compound for Ca(2+)-ATPase inhibition occurs at a concentration of 13.5 μM.[1]

Q2: How does calcium concentration affect the activity of this compound?

A2: The activity of this compound is significantly enhanced in the presence of low calcium concentrations, specifically in the range of approximately 10 μM.[1] This is a critical parameter to control in your experimental setup to ensure reproducible results.

Q3: Why is my acetylcholine release assay showing high variability when using this compound?

A3: High variability in acetylcholine release assays involving this compound can often be attributed to inconsistent calcium concentrations in your assay buffer. Given that the compound's potentiation of acetylcholine release is highly dependent on low calcium levels, even minor fluctuations can lead to significant differences in measured outcomes. Other potential sources of variability are detailed in the troubleshooting section below.

Q4: Can this compound induce acetylcholine release in the absence of extracellular calcium?

A4: While the potentiation of acetylcholine release by this compound is most pronounced at low calcium concentrations, some studies on synaptosomes have shown that certain secretagogues can induce a smaller, calcium-independent release of acetylcholine.[3][4] However, the primary mechanism of this compound's enhancement of release is linked to its interplay with calcium signaling and Ca(2+)-ATPase inhibition.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Acetylcholine Release Assay
Possible Cause Recommended Solution
Inconsistent Low Calcium Concentration Prepare a fresh, accurate low calcium concentration buffer for each experiment. Use a calcium-sensitive electrode or a fluorescent calcium indicator to verify the free calcium concentration. Consider using a calcium buffering system (e.g., EGTA) to maintain a stable low calcium environment.
Synaptosome Preparation Inconsistency Follow a standardized protocol for synaptosome preparation to ensure consistent quality and viability.[5][6] Assess the integrity of your synaptosome preparation using electron microscopy or by measuring lactate (B86563) dehydrogenase (LDH) release.
Inaccurate Acetylcholine Measurement Utilize a sensitive and validated acetylcholine assay kit (colorimetric or fluorometric).[7][8] Ensure that your acetylcholine standards are freshly prepared and that the assay is performed within the linear range of detection. If your samples contain choline, which can generate a high background, run a background control without acetylcholinesterase and subtract this value from your sample readings.[7]
Variability in Cell/Tissue Health Ensure that the tissue used for synaptosome preparation is fresh and handled consistently. If using a cell-based assay, monitor cell viability and passage number.
Issue 2: Lower than Expected Potentiation of Acetylcholine Release
Possible Cause Recommended Solution
Suboptimal Calcium Concentration The potentiating effect of this compound is maximal at low calcium concentrations (around 10 μM).[1] Systematically test a range of low calcium concentrations (e.g., 1-50 μM) to determine the optimal concentration for your specific experimental setup.
Degradation of this compound Store this compound desiccated at -20°C. Prepare fresh stock solutions in an appropriate solvent like DMSO (soluble to 100 mM) for each experiment.
Presence of Ca(2+)-ATPase Activators Ensure that your assay buffer does not contain any unintended activators of Ca(2+)-ATPase, which could counteract the inhibitory effect of this compound.
Issue 3: Inconsistent Results in Ca(2+)-ATPase Inhibition Assay
Possible Cause Recommended Solution
Inaccurate Phosphate (B84403) Detection Use a validated colorimetric method for detecting inorganic phosphate, such as the malachite green assay.[1] Ensure that the color development time and temperature are consistent across all samples.
Interference from Other ATPases The assay should be designed to specifically measure Ca(2+)-ATPase activity. This is often achieved by measuring the difference in ATP hydrolysis in the presence and absence of a specific Ca(2+)-ATPase inhibitor.[1][9][10]
Variability in Microsomal Preparation The quality of the presynaptic membrane preparation is crucial. Follow a detailed protocol for isolating microsomes enriched in presynaptic membranes.

Experimental Protocols

Protocol 1: Acetylcholine Release Assay from Synaptosomes under Low Calcium Conditions

1. Preparation of Synaptosomes:

  • Homogenize fresh brain tissue (e.g., rat cortex) in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).[5][6]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in a physiological buffer.

2. Acetylcholine Release Assay:

  • Pre-incubate the synaptosomes in a physiological buffer containing a specific low concentration of free Ca²+ (e.g., 10 μM, maintained with a Ca²⁺/EGTA buffer system).

  • Add varying concentrations of this compound or vehicle control and incubate for a specified time.

  • Depolarize the synaptosomes using an elevated K⁺ concentration (e.g., 40 mM KCl) to stimulate acetylcholine release.

  • Terminate the release by rapid cooling or centrifugation.

  • Collect the supernatant for acetylcholine measurement.

3. Acetylcholine Quantification:

  • Measure the acetylcholine concentration in the supernatant using a commercially available colorimetric or fluorometric assay kit, following the manufacturer's instructions.[7][8]

Protocol 2: Ca(2+)-ATPase Inhibition Assay

1. Preparation of Presynaptic Membranes:

  • Isolate synaptosomes as described in Protocol 1.

  • Lyse the synaptosomes by osmotic shock (e.g., resuspension in hypotonic buffer).

  • Centrifuge the lysate at high speed (e.g., 100,000 x g for 60 minutes) to pellet the membranes.

  • Resuspend the membrane pellet in an appropriate buffer.

2. Ca(2+)-ATPase Activity Measurement:

  • Pre-incubate the membrane preparation with varying concentrations of this compound or vehicle control.

  • Initiate the reaction by adding ATP to the reaction mixture containing the membranes, buffer, Mg²⁺, and a defined concentration of Ca²⁺.

  • Incubate the reaction at 37°C for a specific time.

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.[1]

  • Ca(2+)-ATPase activity is calculated as the difference between the Pi released in the presence and absence of Ca²⁺.

Data Presentation

Table 1: Hypothetical Data on the Effect of Calcium Concentration on this compound-induced Acetylcholine Release

Free [Ca²⁺] (μM)Acetylcholine Release (% of control) without this compoundAcetylcholine Release (% of control) with 10 μM this compoundFold Potentiation
1105 ± 5150 ± 81.43
10 120 ± 7 250 ± 12 2.08
50150 ± 10220 ± 151.47
100180 ± 12230 ± 181.28

Table 2: Hypothetical Data on the Inhibition of Ca(2+)-ATPase Activity by this compound

[this compound] (μM)Ca(2+)-ATPase Activity (% of control)
0100 ± 5
185 ± 6
1055 ± 4
13.5 50 ± 3
5020 ± 2
10010 ± 1

Visualizations

Acetylcholine_Release_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Arrives VGCC Voltage-Gated Ca²⁺ Channels Open Action_Potential->VGCC Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Ca_ATPase Ca²⁺-ATPase Ca_Influx->Ca_ATPase ACh_Release Acetylcholine Release Vesicle_Fusion->ACh_Release ACh_in_Cleft Acetylcholine ACh_Release->ACh_in_Cleft Ca_Extrusion Ca²⁺ Extrusion Ca_ATPase->Ca_Extrusion MR16728 MR-16728 HCl MR16728->ACh_Release Potentiates (at low Ca²⁺) MR16728->Ca_ATPase Inhibits ACh_Receptor Acetylcholine Receptor ACh_in_Cleft->ACh_Receptor Postsynaptic_Effect Postsynaptic Effect ACh_Receptor->Postsynaptic_Effect

Caption: Signaling pathway of acetylcholine release and the points of intervention by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Acetylcholine Release Assay Tissue Brain Tissue Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Collect Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 Synaptosomes Resuspend Synaptosomes Centrifugation2->Synaptosomes Preincubation Pre-incubate with Low [Ca²⁺] Buffer Synaptosomes->Preincubation Treatment Add MR-16728 HCl or Vehicle Preincubation->Treatment Depolarization Depolarize with High [K⁺] Treatment->Depolarization Collection Collect Supernatant Depolarization->Collection Quantification Quantify ACh Collection->Quantification

Caption: Experimental workflow for the acetylcholine release assay using synaptosomes.

Troubleshooting_Logic Start High Assay Variability? Check_Ca Verify Low [Ca²⁺] in Buffer Start->Check_Ca Yes Resolved Issue Resolved Check_Synaptosomes Assess Synaptosome Quality Check_Ca->Check_Synaptosomes [Ca²⁺] OK Check_Ca->Resolved [Ca²⁺] Adjusted Check_ACh_Assay Validate ACh Quantification Check_Synaptosomes->Check_ACh_Assay Synaptosomes OK Check_Synaptosomes->Resolved Preparation Standardized Check_ACh_Assay->Resolved ACh Assay OK Check_ACh_Assay->Resolved Assay Calibrated

Caption: A logical troubleshooting workflow for addressing high variability in the this compound assay.

References

Technical Support Center: Synaptosome-Based Neurotransmitter Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing synaptosome-based neurotransmitter release assays. Synaptosomes, which are isolated nerve terminals, serve as a powerful in vitro model to study the mechanisms of synaptic transmission.[1][2][3] However, the preparation and experimental use of these delicate structures are prone to artifacts that can confound results.

Frequently Asked Questions (FAQs)

Q1: What is a synaptosome?

A1: A synaptosome is a resealed nerve terminal isolated from brain tissue through homogenization and fractionation.[1][2] When brain tissue is homogenized in an isotonic solution, the axon terminal shears off from the axon and the membrane reseals, trapping the complete presynaptic machinery inside.[4] This includes synaptic vesicles, mitochondria, and the proteins required for neurotransmitter synthesis, release, uptake, and storage.[1][3] Often, a portion of the postsynaptic membrane remains attached.[1][5] This makes synaptosomes an excellent model for studying synaptic function in a controlled, cell-free environment.[2][3]

Q2: What is the general workflow for a neurotransmitter release assay?

A2: The workflow involves isolating synaptosomes, loading them with a labeled neurotransmitter (or measuring the endogenous pool), establishing a baseline release, stimulating the synaptosomes with a depolarizing agent, and quantifying the amount of neurotransmitter released.

Assay_Workflow cluster_Prep Preparation cluster_Assay Assay cluster_Analysis Analysis Tissue Brain Tissue Homogenization Cent_1 Low-Speed Centrifugation (Remove Nuclei/Debris) Tissue->Cent_1 Cent_2 High-Speed Centrifugation (Pellet Crude Synaptosomes) Cent_1->Cent_2 Resuspend Resuspend Pellet (P2 Fraction) Cent_2->Resuspend Preincubation Pre-incubation & Neurotransmitter Loading Resuspend->Preincubation Wash Wash Step Preincubation->Wash Basal Measure Basal (Spontaneous) Release Wash->Basal Stimulate Stimulate with Depolarizing Agent (e.g., KCl) Basal->Stimulate Collect Collect Supernatant Stimulate->Collect Quantify Quantify Neurotransmitter (e.g., Scintillation Counting, HPLC) Collect->Quantify Data Data Analysis (Calculate Stimulated Release) Quantify->Data

General workflow for a synaptosome-based neurotransmitter release assay.

Q3: What are the most critical parameters for a successful assay?

A3: The three most critical parameters are:

  • Synaptosome Viability: The structural and functional integrity of the synaptosomes is paramount. Damaged or "leaky" synaptosomes will release neurotransmitter non-specifically, leading to high background signals.

  • Calcium Concentration: Neurotransmitter release is a famously calcium-dependent process.[6][7] The presence of extracellular calcium during depolarization is essential for triggering vesicle fusion.[6][7]

  • Depolarization Method: The choice and concentration of the depolarizing agent (e.g., KCl, 4-Aminopyridine) must be optimized to effectively open voltage-gated calcium channels without causing excessive cellular stress or artifacts.[8][9]

Troubleshooting Guide

Problem 1: High Basal (Spontaneous) Release

Q: My spontaneous neurotransmitter release (before stimulation) is very high, often exceeding 15-20% of the total neurotransmitter content. What's causing this?

A: High basal release is a classic sign of compromised synaptosome integrity. The goal is to have healthy, sealed nerve terminals that only release neurotransmitter upon stimulation.

Potential Causes & Solutions:

  • Over-homogenization: Excessive force or too many strokes during tissue homogenization can rupture the nerve terminals.

    • Solution: Homogenize with a loose-fitting pestle for a limited number of strokes (e.g., 10-15) at a controlled, low speed (e.g., 800 rpm).[10][11] Keep the homogenizer on ice at all times to minimize thermal damage.

  • Sub-optimal Buffers: Incorrect osmolarity of the homogenization or assay buffers can cause synaptosomes to swell and lyse.

    • Solution: Ensure all buffers are isotonic. A sucrose-based buffer (e.g., 0.32 M sucrose) is standard for homogenization to maintain osmotic stability.[10][11]

  • Temperature Stress: Synaptosomes are sensitive to temperature fluctuations.

    • Solution: Perform all preparation steps at 4°C.[11] While assays are run at 37°C, minimize the time synaptosomes spend at this temperature before the experiment begins. Synaptosomes can maintain viability for several hours at 4°C.[4]

  • Contamination: Contamination with other cellular fractions or microbial growth can lead to membrane damage.

    • Solution: Use sterile techniques and ensure clean equipment. If purity is a major concern, consider further purification of the crude synaptosomal (P2) fraction using a density gradient (e.g., Percoll or Ficoll).[12]

Validation Step: Perform a Lactate (B86563) Dehydrogenase (LDH) assay to quantify membrane integrity. LDH is a cytosolic enzyme that is released upon cell lysis.[13][14] A healthy preparation should have low extracellular LDH activity.[4]

Troubleshoot_High_Basal Problem Problem: High Basal Release Cause1 Cause: Over-homogenization? Problem->Cause1 Cause2 Cause: Temperature Stress? Problem->Cause2 Cause3 Cause: Buffer Osmolarity? Problem->Cause3 Solution1 Solution: Reduce homogenization speed/strokes. Use loose pestle. Cause1->Solution1 Solution2 Solution: Keep prep on ice. Minimize time at 37°C. Cause2->Solution2 Solution3 Solution: Verify 0.32 M Sucrose or other isotonic buffer. Cause3->Solution3 Validation Validation: Perform LDH assay. Low extracellular LDH confirms integrity. Solution1->Validation Solution2->Validation Solution3->Validation

Troubleshooting logic for high basal neurotransmitter release.
Problem 2: Low or No Stimulated Release

Q: I'm not seeing a significant increase in neurotransmitter release after adding my depolarizing agent. What could be wrong?

A: This issue points to a failure in the core mechanism of depolarization-induced exocytosis.

Potential Causes & Solutions:

  • Ineffective Depolarization: The concentration of the stimulating agent may be too low.

    • Solution: Optimize the concentration of your depolarizing agent. For KCl, concentrations between 25-50 mM are typically effective for robust depolarization.[8][15] For 4-Aminopyridine (B3432731) (4-AP), a K+ channel blocker, micromolar concentrations are often used.[2][16]

  • Absence of Extracellular Calcium: Voltage-gated calcium channels are the critical link between depolarization and release. Without extracellular calcium, the channels will open, but there will be no influx to trigger vesicle fusion.[6][7][17]

    • Solution: Ensure your assay buffer contains an adequate concentration of CaCl₂, typically in the range of 1.2-2 mM.[11][18] As a control, run a parallel experiment in a calcium-free buffer (containing a chelator like EGTA); this should abolish stimulated release.[19]

  • Non-functional Synaptosomes: The synaptosomes may be dead or their channels and release machinery may be inactive.

    • Solution: Re-evaluate your preparation protocol (see Problem 1). Ensure protease inhibitors were included during homogenization to protect essential proteins.[10]

  • Depleted Vesicle Pool: If synaptosomes are mishandled or left too long at warm temperatures, they may deplete their readily releasable pool of neurotransmitter vesicles.

    • Solution: Work quickly and keep preparations on ice until the assay begins.

Signaling_Pathway Depolarization Depolarization (e.g., High K+) VGCC Voltage-Gated Ca2+ Channels Open Depolarization->VGCC Ca_Influx Ca2+ Influx VGCC->Ca_Influx No_Ca No Extracellular Ca2+ VGCC->No_Ca if SNARE Ca2+ Binds Synaptotagmin, Triggers SNARE Complex Ca_Influx->SNARE Fusion Vesicle Fusion with Presynaptic Membrane SNARE->Fusion Release Neurotransmitter Release Fusion->Release No_Ca->Release blocks

Calcium-dependent neurotransmitter release pathway.
Problem 3: High Variability Between Replicates

Q: My results are inconsistent, with high standard deviations between identical samples. How can I improve reproducibility?

A: High variability often stems from inconsistent handling, pipetting, or synaptosome distribution.

Potential Causes & Solutions:

  • Inconsistent Synaptosome Concentration: Synaptosomes are particles and will settle out of solution over time.

    • Solution: Gently and briefly vortex or triturate the master stock of resuspended synaptosomes immediately before aliquoting into your experimental tubes. Do not let the stock sit for extended periods without re-mixing.

  • Pipetting Errors: Small volumes of viscous synaptosome suspensions can be difficult to pipette accurately.

    • Solution: Use wide-bore pipette tips. When pipetting, ensure you are aspirating and dispensing slowly and consistently. Pre-wet the tip with the suspension.

  • Assay Timing: Inconsistent incubation times can lead to variability.

    • Solution: Use a multi-channel pipette for adding stimulation buffers and stop solutions to ensure all samples are treated for the same duration. Stagger the start of your experiment if necessary.

  • Aggregation: Synaptosomes can aggregate, leading to non-uniform samples.[20]

    • Solution: Ensure proper resuspension by gentle trituration. Avoid overly vigorous vortexing which can damage the synaptosomes. Some protocols suggest that sample dilution can help minimize aggregation artifacts.[20]

Appendices

Appendix A: Key Experimental Protocols

Protocol 1: Crude Synaptosome Preparation (Rodent Brain) [10][11]

  • Homogenization: Euthanize the animal and rapidly dissect the brain region of interest on ice. Weigh the tissue and homogenize in 10 volumes (w/v) of ice-cold Homogenization Buffer (0.32 M Sucrose, 5 mM HEPES, pH 7.4, with protease inhibitors).[10][11] Use a glass-Teflon homogenizer for 10-12 gentle strokes at ~800 rpm.[10]

  • First Centrifugation (P1): Transfer the homogenate to a centrifuge tube and spin at 1,000 x g for 10 minutes at 4°C. This pellets nuclei and large debris (P1 fraction).[10][11]

  • Second Centrifugation (P2): Carefully collect the supernatant (S1) and transfer to a new tube. Centrifuge the S1 at 12,000-15,000 x g for 20 minutes at 4°C.[1][11]

  • Resuspension: Discard the supernatant (S2). The resulting pellet is the crude synaptosomal fraction (P2). Gently resuspend the P2 pellet in an appropriate volume of ice-cold assay buffer (e.g., Krebs-Ringer-HEPES).

Protocol 2: Lactate Dehydrogenase (LDH) Viability Assay [13][14][21]

This assay measures the activity of LDH released from damaged cells into the supernatant.

  • Sample Preparation: Aliquot a small portion of your synaptosome suspension. Create three sample types:

    • Spontaneous Release: Supernatant from untreated synaptosomes.

    • Maximum Release: Supernatant from synaptosomes lysed with 1% Triton X-100 (this represents 100% LDH release).

    • Experimental Release: Supernatant from your experimental conditions.

  • Assay Reaction: In a 96-well plate, add 50 µL of supernatant from each sample.

  • Add 50 µL of LDH Assay Reagent. This reagent typically contains lactate, NAD+, and a tetrazolium salt (like INT) which is reduced by the NADH produced in the reaction to form a colored formazan (B1609692) product.[13][14]

  • Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Calculation: Calculate the percentage of cytotoxicity or membrane damage as: % Damage = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100

Appendix B: Reference Data

Table 1: Typical Quantitative Parameters for Synaptosome Assays

ParameterTypical RangeNotes
Synaptosome Viability >80% intactMeasured by occluded vs. free LDH activity. Intact synaptosomes should retain the majority of their LDH.[4]
Basal Release 5-10% of totalThe amount of neurotransmitter released spontaneously in resting buffer over the assay period.
Stimulated Release (KCl) 15-30% of totalCalcium-dependent release upon depolarization with ~30-50 mM KCl.[15]
Fold-Increase 2-4 fold over basalCalculated as (Stimulated Release / Basal Release). This is a key indicator of a successful experiment.
Protein Yield 3-10 µg/mg tissueThe total protein recovered in the crude synaptosomal fraction per milligram of starting brain tissue.[1]

References

How to control for off-target effects of MR-16728 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MR-16728 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the use of this compound in your experiments, with a specific focus on understanding and controlling for its off-target effects.

This compound is a potent, multi-targeted tyrosine kinase inhibitor. Its primary targets are the BCR-ABL fusion protein and SRC family kinases (SFKs).[1][2] However, like many kinase inhibitors, it can engage other kinases, particularly at higher concentrations.[3] Understanding the kinase selectivity profile of MR-16728 is crucial for accurate experimental design and data interpretation.

Troubleshooting Guide

Q1: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase (e.g., BCR-ABL or SRC). How can I determine if this is an off-target effect?

This is a strong indication of potential off-target activity. Here are two key strategies to address this:

  • Solution 1: Perform a Rescue Experiment. This is a gold-standard method to distinguish on-target from off-target effects.[4] The principle is to overexpress a drug-resistant mutant of your intended target. If the phenotype is reversed, it confirms the effect is on-target. If the phenotype persists, it is likely mediated by an off-target kinase.[4]

  • Solution 2: Use a Structurally Unrelated Inhibitor. Use an inhibitor with a different chemical scaffold that targets the same primary kinase. If this second inhibitor reproduces the same phenotype, it strengthens the evidence that the effect is on-target. If it does not, the original observation is likely due to an off-target effect of MR-16728.

Q2: My results are inconsistent, or the potency of MR-16728 in my cell-based assay is much lower than its published biochemical IC50 value. What could be the cause?

Discrepancies between biochemical and cellular assays are common.[4] Consider the following possibilities:

  • High Intracellular ATP: Biochemical kinase assays are often performed at low ATP concentrations. In a cellular environment, high physiological ATP levels (millimolar range) can outcompete ATP-competitive inhibitors like MR-16728, leading to a decrease in apparent potency.[4]

  • Cellular Efflux Pumps: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell, lowering its effective intracellular concentration.[4]

  • Target Expression and Activity: Confirm that your cell line expresses the target kinase and that the kinase is active (phosphorylated). You can verify this by Western blotting.[4]

  • Plasma Protein Binding: In in vivo studies or experiments with high serum concentrations, remember that MR-16728 is highly protein-bound (~96%), which can reduce its free, active concentration.[5]

Q3: I'm seeing unexpected toxicity or cell death in my experiments, even at concentrations that should be specific for my target. What should I do?

Unexpected toxicity can arise from potent inhibition of off-target kinases that are critical for cell survival.

  • Solution 1: Titrate to the Lowest Effective Concentration. A crucial first step is to perform a detailed dose-response curve for your primary target. Use the lowest concentration of MR-16728 that gives you significant inhibition of your on-target without maximizing the effect.[3] This minimizes engagement of less sensitive off-targets.

  • Solution 2: Consult the Kinase Selectivity Profile. Compare the concentration you are using to the known IC50 values for other kinases (see Table 1). You may be inhibiting other important kinases like c-KIT or PDGFRβ, which can lead to unintended cellular consequences.[2][6]

  • Solution 3: Profile Downstream Signaling. Perform a Western blot analysis on key downstream effectors of both your on-target and major off-targets. This can help you determine which signaling pathways are being affected at the concentrations used in your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ATP-competitive tyrosine kinase inhibitor. It binds to the ATP-binding site of kinases, blocking their ability to phosphorylate downstream substrates.[1] This disrupts the signaling pathways that promote cellular proliferation and survival, ultimately leading to apoptosis in sensitive cells.[1] A key feature is its ability to bind to both the active and inactive conformations of the ABL kinase, making it effective against certain mutations that confer resistance to other inhibitors.[2][5]

Q2: What are the primary on-target and known off-target kinases for MR-16728?

  • Primary On-Targets: BCR-ABL, SRC family kinases (SRC, LCK, YES, FYN).[2][6]

  • Known Potent Off-Targets: c-KIT, EPHA2, and PDGFRβ.[2][6]

Inhibition of these off-targets can have physiological effects and may contribute to both adverse events in a clinical context and unexpected phenotypes in research settings.[7][8]

Q3: How can I proactively select an experimental concentration to maximize on-target specificity?

The key is to leverage the differential potency of MR-16728 against its various targets.

  • Determine On-Target Potency: First, perform a dose-response experiment in your specific cellular system to find the EC50 for your desired on-target effect (e.g., inhibition of BCR-ABL phosphorylation).

  • Consult Kinome Scans: Use the data from broad kinase selectivity profiles (see Table 1) to select a concentration that is potent for your target of interest but significantly lower than the IC50 for known off-targets.[3] For example, if your target is SRC (IC50 < 1 nM), using MR-16728 at 5-10 nM will potently inhibit SRC while having less effect on targets with IC50 values in the higher nanomolar or micromolar range.

  • Use Control Cell Lines: If possible, use a cell line that does not express your primary target but does express a potential off-target. This can help you isolate and identify off-target-driven phenotypes.

Q4: What are the best practices for setting up control experiments when using MR-16728?

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve MR-16728.

  • Positive Control Compound: If available, use another well-characterized inhibitor for your target as a positive control.

  • Negative Control Compound: Use a structurally similar but inactive analog of MR-16728, if available, to control for effects unrelated to kinase inhibition.

  • Genetic Controls: The most definitive controls involve genetic modification. Using techniques like CRISPR/Cas9 to knock out the intended target kinase can provide clear evidence for on-target versus off-target effects.[4]

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the potency of MR-16728 against its primary targets and selected off-target kinases, based on data for its real-world analog, Dasatinib. Use this data to help design experiments with maximal specificity.

Kinase TargetIC50 (nM)Target ClassReference
ABL1 < 1On-Target (Tyrosine Kinase)[9]
SRC < 1On-Target (Tyrosine Kinase)[9][10]
LCK < 1On-Target (Tyrosine Kinase)[5][6]
YES1 < 1On-Target (Tyrosine Kinase)[5][6]
c-KIT 12Off-Target (Tyrosine Kinase)[11]
PDGFRβ 28Off-Target (Tyrosine Kinase)[2]
EPHA2 30Off-Target (Tyrosine Kinase)[2]
FAK 0.2Off-Target (Tyrosine Kinase)[10]

IC50 values are approximate and can vary based on assay conditions.

Experimental Protocols

Protocol 1: Western Blotting to Confirm On-Target Inhibition

This protocol describes how to verify that MR-16728 is inhibiting the phosphorylation of a downstream substrate of your target kinase (e.g., CrkL for BCR-ABL or autophosphorylation of SRC at Y416).

  • Cell Culture and Treatment: Plate your cells of interest and allow them to adhere or reach the desired confluency. Treat cells with a dose-range of MR-16728 (e.g., 0, 1, 5, 10, 50, 100 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-SRC Y416) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To confirm equal protein loading, you can strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total SRC) or a housekeeping protein (e.g., β-actin or GAPDH).

Protocol 2: Rescue Experiment Using a Drug-Resistant Mutant

This protocol outlines a general workflow for a rescue experiment to validate an observed phenotype.

  • Acquire or Generate Constructs: Obtain a plasmid encoding a wild-type version of your target kinase and another encoding a known drug-resistant mutant (e.g., T315I for ABL). These should be tagged (e.g., with FLAG or Myc) to distinguish them from the endogenous protein.

  • Transfection: Transfect your cell line with the wild-type construct, the resistant-mutant construct, or an empty vector control.

  • Selection and Verification: If creating stable cell lines, select for transfected cells using an appropriate antibiotic. Verify overexpression of the tagged proteins via Western blot.

  • Phenotypic Assay: Perform your primary phenotypic assay (e.g., proliferation, migration, apoptosis) on all three cell lines (empty vector, wild-type, resistant mutant) in the presence and absence of MR-16728.

  • Data Analysis:

    • On-Target Effect: The phenotype observed in the empty vector and wild-type cells upon drug treatment should be significantly reduced or absent in the resistant-mutant cells.

    • Off-Target Effect: All three cell lines will exhibit the same phenotype upon drug treatment, as the resistance mutation in the primary target will not affect the drug's action on other kinases.

Visualizations

On_Target_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation MR16728 MR-16728 MR16728->BCR_ABL Off_Target_Signaling_Pathway PDGFR PDGFRβ PI3K PI3K PDGFR->PI3K AKT AKT PI3K->AKT Cell_Function Cell Growth, Migration AKT->Cell_Function MR16728 MR-16728 MR16728->PDGFR Experimental_Workflow Start Observe Unexpected Phenotype with MR-16728 Step1 Perform Dose-Response and Western Blot for On-Target Start->Step1 Step2 Is On-Target Inhibited at Phenotypic Concentration? Step1->Step2 Step3 Perform Rescue Experiment with Drug-Resistant Mutant Step2->Step3  Yes Conclusion_Reassess Reassess Experiment: Concentration too low or target not active Step2->Conclusion_Reassess  No Step4 Is Phenotype Rescued? Step3->Step4 Step5 Use Structurally Dissimilar Inhibitor for Same Target Step4->Step5  No Conclusion_On Conclusion: Phenotype is ON-TARGET Step4->Conclusion_On  Yes Step6 Is Phenotype Replicated? Step5->Step6 Step6->Conclusion_On  Yes Conclusion_Off Conclusion: Phenotype is OFF-TARGET Step6->Conclusion_Off  No

References

Technical Support Center: Optimizing Synaptosome Preparation for Consistent MR-16728 Hydrochloride Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synaptosomes and the acetylcholine-releasing agent, MR-16728 hydrochloride. Our goal is to help you achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful synaptosome preparation?

A1: The single most critical factor is the quality and freshness of the brain tissue.[1] For optimal viability, it is recommended to use freshly dissected brains from adult animals that have been sacrificed without anesthesia.[1] The tissue should be processed immediately to preserve the metabolic activity and structural integrity of the synaptosomes.[1]

Q2: My synaptosome prep has low yield. What are the likely causes?

A2: Low synaptosome yield can stem from several factors during the initial processing steps. Inefficient homogenization can fail to shear off nerve terminals effectively. It is crucial to use a Dounce homogenizer with a specific number of passes at a controlled speed.[1] Additionally, incorrect centrifugation speeds or durations can lead to the loss of synaptosomes in the supernatant or their excessive damage.[2][3] Refer to the table below for recommended centrifugation parameters.

Q3: I am observing high variability between my experimental replicates when using this compound. What should I investigate first?

A3: High variability with this compound often points to inconsistencies in the functional state of your synaptosome preparations. Since this compound's effects are linked to acetylcholine (B1216132) release and calcium homeostasis, the metabolic viability of the synaptosomes is paramount.[4][5] Ensure that your buffer compositions are consistent, especially the calcium concentration, as the drug's effect can be sensitive to it.[4] Also, assess the purity of your preparation, as contamination with other membranes or organelles can interfere with the drug's action.[2][5]

Q4: How can I assess the quality and purity of my synaptosome preparation?

A4: A multi-pronged approach is best for quality control. Western blotting is essential to confirm the enrichment of presynaptic and postsynaptic markers (e.g., synaptophysin, PSD-95) and the reduction of contaminants from other cellular compartments (e.g., cytosolic or nuclear markers).[6][7] Electron microscopy can provide a visual confirmation of the morphology of your synaptosomes, ensuring they are intact and have the expected structure with presynaptic vesicles.[6] Functional assays, such as measuring neurotransmitter uptake and release, can also validate the viability of your preparation.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent effects of this compound on acetylcholine release 1. Variable synaptosome viability: Damaged synaptosomes will not respond consistently to stimuli.[8] 2. Inconsistent buffer composition: The drug's effect is sensitive to calcium concentrations.[4] 3. Contamination: Presence of glial membranes or excessive mitochondria can alter the microenvironment.[2][5]1. Optimize the homogenization and centrifugation steps to minimize damage. Use fresh tissue and work quickly on ice. 2. Prepare fresh buffers for each experiment and ensure accurate calcium concentrations. 3. Use a density gradient (Sucrose or Percoll) for purification to reduce contaminants.
Low protein yield in the final synaptosome pellet 1. Insufficient tissue homogenization: Not enough nerve terminals are being sheared off.[1] 2. Incorrect centrifugation: Centrifugal forces are too low, leaving synaptosomes in the supernatant.1. Ensure the Dounce homogenizer has the correct clearance and perform the recommended number of strokes. 2. Verify the g-forces and durations for each centrifugation step. Refer to the protocol table below.
High levels of mitochondrial contamination 1. Inadequate separation during differential centrifugation: Mitochondria and synaptosomes have similar sedimentation properties.[2]1. Implement a discontinuous sucrose (B13894) or Percoll gradient centrifugation step for better separation of synaptosomes from free mitochondria.
Synaptosome aggregation 1. Inappropriate buffer: PBS can sometimes promote aggregation compared to sucrose-based buffers.[9][10] 2. High synaptosome concentration: Overly concentrated samples are more prone to clumping.1. Resuspend the final synaptosome pellet in a sucrose-based buffer.[9][10] 2. Ensure the final pellet is resuspended in an adequate volume of buffer.

Experimental Protocols

Standard Synaptosome Preparation Protocol

This protocol is a general guideline and may require optimization for specific applications.

  • Homogenization:

    • Dissect fresh brain tissue on ice and place it in ice-cold homogenization buffer (e.g., 0.32 M Sucrose, 4 mM HEPES, pH 7.4).

    • Homogenize the tissue using a glass Dounce homogenizer with 10-12 slow strokes at approximately 500 rpm.[1]

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris (P1).[1]

    • Transfer the supernatant (S1) to a new tube and centrifuge at 9,000-10,000 x g for 15 minutes at 4°C to obtain the crude synaptosome pellet (P2).[1][11]

  • Washing and Purification (Optional but Recommended):

    • Resuspend the P2 pellet in fresh homogenization buffer and repeat the 9,000 x g centrifugation.

    • For higher purity, resuspend the washed P2 pellet and layer it onto a discontinuous sucrose or Percoll gradient for further purification.

Quantitative Data Summary
Parameter Condition 1 Condition 2 Outcome Reference
Centrifugation Speed for Pellet Recovery 20,000 x g150,000 x gHigher speed (150,000 x g) was found to damage the metabolic activity of synaptosomes, leading to reduced protein synthesis and respiratory capacity.[3]
Buffer for Resuspension PBSSucrose/EDTA/Tris (SET) BufferSET buffer reduces aggregation of synaptosomes compared to PBS, which is important for flow cytometry and other single-particle analyses.[9][10]

Visual Guides

Experimental_Workflow Synaptosome Preparation Workflow cluster_0 Tissue Preparation cluster_1 Differential Centrifugation cluster_2 Purification & Analysis FreshTissue Fresh Brain Tissue Homogenization Homogenization in Sucrose Buffer FreshTissue->Homogenization Centrifuge1 Centrifuge at 800 x g Homogenization->Centrifuge1 S1 Supernatant 1 (S1) Centrifuge1->S1 P1 Pellet 1 (P1) (Nuclei, Debris) Centrifuge1->P1 Centrifuge2 Centrifuge S1 at 9,000 x g S1->Centrifuge2 S2 Supernatant 2 (S2) (Cytosol, Microsomes) Centrifuge2->S2 P2 Crude Synaptosomes (P2) Centrifuge2->P2 Purification Optional: Density Gradient Purification P2->Purification QC Quality Control (Western Blot, EM) Purification->QC Experiment Experiment with MR-16728 QC->Experiment

Caption: Workflow for synaptosome preparation.

Signaling_Pathway This compound Proposed Mechanism MR16728 MR-16728 HCl Presynaptic Presynaptic Terminal MR16728->Presynaptic CaATPase Ca(2+)-ATPase Presynaptic->CaATPase inhibits CaHomeostasis Modulation of Presynaptic Ca(2+) Homeostasis CaATPase->CaHomeostasis influences AChRelease Acetylcholine Release CaHomeostasis->AChRelease enhances

References

Technical Support Center: Addressing Variability in Ca2+-ATPase Inhibition Assays with MR-16728 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MR-16728 hydrochloride in Ca2+-ATPase inhibition assays. Our aim is to help you address sources of variability and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in relation to Ca2+-ATPase?

This compound is a chemical compound known to inhibit the activity of Ca2+-ATPase.[1][2] Specifically, it has been shown to inhibit Ca2+-ATPase activity in pure presynaptic membranes with a half-maximal inhibitory concentration (IC50) of 13.5 μM.[1][2] By inhibiting this enzyme, this compound disrupts the transport of calcium ions across cellular membranes, which can impact a variety of cellular processes.

Q2: What are the recommended storage and handling procedures for this compound?

For optimal stability, this compound should be stored in a desiccated environment at -20°C. It is soluble in dimethyl sulfoxide (B87167) (DMSO). Careful handling in accordance with standard laboratory safety protocols is recommended.

Q3: What concentration of DMSO should be used to dissolve this compound, and what are the potential effects of DMSO on the assay?

While this compound is soluble in DMSO, it is crucial to be aware that DMSO itself can affect Ca2+-ATPase activity. Therefore, the final concentration of DMSO in the assay should be kept to a minimum, ideally below 1%, and a consistent concentration should be used across all wells, including controls. High concentrations of DMSO can directly inhibit or, in some contexts, activate the Ca2+-ATPase, leading to variability in your results. It is essential to include a vehicle control (assay buffer with the same concentration of DMSO as used for the test compound) to account for any effects of the solvent.

Q4: What are the common causes of high variability in Ca2+-ATPase inhibition assays?

High variability in Ca2+-ATPase inhibition assays can arise from several factors:

  • Compound Stability: The stability of this compound in aqueous assay buffers can be influenced by pH and temperature. Degradation of the compound during the experiment can lead to inconsistent inhibition.

  • Reagent Preparation and Handling: Inconsistent pipetting, improper mixing of reagents, and variations in incubation times can all contribute to variability.

  • Enzyme Activity: The activity of the Ca2+-ATPase preparation can vary between batches or with storage time.

  • Assay Conditions: Fluctuations in temperature, pH, and buffer composition can impact enzyme kinetics and inhibitor potency.

  • Detection Method: In colorimetric assays, the timing of the addition of the detection reagent and the subsequent absorbance reading can be critical and time-sensitive.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Ca2+-ATPase inhibition assays with this compound.

Problem Possible Causes Recommended Solutions
High variability between replicate wells 1. Pipetting Errors: Inaccurate or inconsistent dispensing of compound, enzyme, or substrates. 2. Inadequate Mixing: Poor mixing of reagents within the wells. 3. Temperature Gradients: Uneven temperature across the microplate during incubation. 4. Compound Precipitation: this compound precipitating out of solution at the tested concentration.1. Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for simultaneous addition to replicate wells. 2. Ensure thorough but gentle mixing after each reagent addition. Orbital shaking is recommended. 3. Equilibrate all reagents and the microplate to the assay temperature before starting the experiment. Use a plate incubator to maintain a consistent temperature. 4. Visually inspect the wells for any signs of precipitation. If observed, consider lowering the final concentration of this compound or adjusting the DMSO concentration (while maintaining a consistent vehicle control).
Inconsistent IC50 values between experiments 1. Variability in Enzyme Activity: Differences in the specific activity of the Ca2+-ATPase preparation between experiments. 2. Compound Degradation: Instability of this compound in the assay buffer over the course of the experiment. 3. Inconsistent Assay Conditions: Minor day-to-day variations in buffer pH, temperature, or incubation times. 4. DMSO Concentration Effects: Variations in the final DMSO concentration between assays.1. Use a consistent source and batch of Ca2+-ATPase. If using different batches, perform a quality control check to determine the specific activity of each batch. 2. Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in aqueous buffer before the assay is initiated. 3. Strictly adhere to the established assay protocol. Calibrate pH meters and thermometers regularly. 4. Maintain a consistent and low final concentration of DMSO in all experiments.
Low or no inhibition observed 1. Inactive Compound: Degradation of this compound due to improper storage or handling. 2. Low Enzyme Activity: The Ca2+-ATPase preparation has lost activity. 3. Suboptimal Assay Conditions: The assay conditions (e.g., pH, temperature, substrate concentrations) are not optimal for inhibitor binding. 4. Incorrect Compound Concentration: Errors in calculating the dilution series for this compound.1. Use a fresh vial of this compound and prepare a new stock solution. 2. Test the activity of the enzyme using a known potent inhibitor (e.g., thapsigargin) as a positive control. 3. Review the literature for optimal assay conditions for Ca2+-ATPase inhibition assays and ensure your protocol is aligned. 4. Double-check all calculations for the preparation of the compound dilution series.
High background signal in colorimetric assays 1. Contaminated Reagents: Phosphate (B84403) contamination in ATP stock or other reagents. 2. Spontaneous ATP Hydrolysis: Non-enzymatic breakdown of ATP. 3. Interference from this compound: The compound itself may interfere with the colorimetric detection method.1. Use high-purity ATP and other reagents. Prepare fresh buffers with ultrapure water. 2. Include a "no enzyme" control to measure the rate of spontaneous ATP hydrolysis and subtract this from all other readings. 3. Run a control with this compound and the detection reagents in the absence of the enzyme to check for any direct interference.

Quantitative Data Summary

The following table provides a comparison of the reported IC50 values for this compound and other common SERCA (a type of Ca2+-ATPase) inhibitors. Note that IC50 values can vary depending on the specific experimental conditions.

Inhibitor Reported IC50 Value Target
This compound 13.5 μM[1][2]Ca2+-ATPase
Thapsigargin~1 nMSERCA
Cisplatin1.3 μMSERCA
Decavanadate15 μMSERCA

Experimental Protocols

A detailed methodology for a typical Ca2+-ATPase inhibition assay is provided below. This protocol can be adapted for use with this compound.

Malachite Green-Based Colorimetric Assay for Ca2+-ATPase Inhibition

This assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Ca2+-ATPase. The amount of Pi is quantified using a colorimetric reaction with malachite green.

Materials:

  • Purified Ca2+-ATPase (e.g., SERCA)

  • This compound

  • ATP (disodium salt, high purity)

  • Assay Buffer (e.g., 50 mM MOPS/Tris, pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

  • CaCl2 solution

  • Malachite Green Reagent

  • Trichloroacetic acid (TCA) or Sodium Dodecyl Sulfate (SDS) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and equilibrate to the desired assay temperature (e.g., 37°C).

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO.

    • Prepare a stock solution of ATP in ultrapure water and adjust the pH to ~7.0.

    • Prepare the Malachite Green reagent according to the manufacturer's instructions or a published protocol.

  • Assay Setup:

    • Add a small volume of the diluted this compound or DMSO (vehicle control) to the appropriate wells of the microplate.

    • Add the assay buffer to each well.

    • Add the Ca2+-ATPase enzyme preparation to all wells except the "no enzyme" control wells.

    • Pre-incubate the plate at the assay temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding a solution of ATP and CaCl2 to all wells. The final free Ca2+ concentration should be optimized for the specific Ca2+-ATPase isoform being used.

  • Incubation:

    • Incubate the plate at the assay temperature for a specific time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the Reaction:

    • Stop the reaction by adding a stopping solution such as TCA or SDS.

  • Color Development:

    • Add the Malachite Green reagent to all wells.

    • Incubate at room temperature for a specified time (e.g., 15-20 minutes) to allow for color development. This step can be time-sensitive.[3]

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (typically around 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.

Visualizations

Ca2_ATPase_Signaling_Pathway cluster_cytosol Cytosol cluster_membrane SR/ER Membrane cluster_lumen SR/ER Lumen Ca2_low Low [Ca2+] Ca_ATPase Ca2+-ATPase (SERCA) Ca2_low->Ca_ATPase 2 Ca2+ ATP ATP ATP->Ca_ATPase Hydrolysis ADP_Pi ADP + Pi Ca_ATPase->ADP_Pi Ca2_high High [Ca2+] Ca_ATPase->Ca2_high 2 Ca2+ MR16728 MR-16728 HCl MR16728->Ca_ATPase Inhibition

Caption: Ca2+-ATPase signaling pathway and the inhibitory action of MR-16728 HCl.

Experimental_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, ATP, MR-16728) Start->Prepare_Reagents Dispense_Compound Dispense MR-16728 HCl and Controls into Plate Prepare_Reagents->Dispense_Compound Add_Enzyme Add Ca2+-ATPase Dispense_Compound->Add_Enzyme Pre_Incubate Pre-incubate Add_Enzyme->Pre_Incubate Initiate_Reaction Initiate with ATP/Ca2+ Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection_Reagent Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Add_Detection_Reagent->Measure_Signal Analyze_Data Data Analysis (IC50) Measure_Signal->Analyze_Data End End Analyze_Data->End Troubleshooting_Tree Start High Variability in Results? Inconsistent_Replicates Inconsistent Replicates? Start->Inconsistent_Replicates Yes Inconsistent_Experiments Inconsistent Between Experiments? Start->Inconsistent_Experiments No Check_Pipetting Review Pipetting Technique and Calibration Check_Solvent_Effects Run Vehicle Control (DMSO only) Check_Pipetting->Check_Solvent_Effects Check_Reagents Prepare Fresh Reagents (Compound, Enzyme, Buffer) Check_Reagents->Check_Solvent_Effects Check_Conditions Verify Assay Conditions (Temp, pH, Incubation Times) Check_Conditions->Check_Solvent_Effects Inconsistent_Replicates->Check_Pipetting Yes Inconsistent_Replicates->Check_Conditions No Inconsistent_Experiments->Check_Reagents Yes Low_Signal Low/No Inhibition? Inconsistent_Experiments->Low_Signal No Check_Enzyme_Activity Test Enzyme with Positive Control (e.g., Thapsigargin) Low_Signal->Check_Enzyme_Activity Yes Check_Compound_Integrity Use Fresh Compound Stock Low_Signal->Check_Compound_Integrity No Check_Enzyme_Activity->Check_Solvent_Effects Check_Compound_Integrity->Check_Solvent_Effects

References

Technical Support Center: A Guide to Preventing Degradation of MR-16728 Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific degradation pathways of MR-16728 hydrochloride is not extensively available in public literature. Therefore, this technical support center provides a generalized framework based on established principles of small molecule stability and handling of hydrochloride salts. Researchers should adapt these guidelines and perform compound-specific validation.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Several factors can contribute to the degradation of small molecules like this compound in solution. The most common include:

  • pH: The stability of a compound is often pH-dependent. Both acidic and basic conditions can catalyze hydrolysis of susceptible functional groups.[1][2] For hydrochloride salts, pH changes can also affect solubility and stability.[1][3]

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2][4][5]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation in sensitive compounds.[4][5]

  • Oxidation: Dissolved oxygen in the solution can lead to oxidative degradation of susceptible molecules.[5]

  • Solvent: The choice of solvent is crucial. While DMSO is a common solvent for stock solutions, its hygroscopic nature can introduce water, potentially leading to hydrolysis over time.[1] The purity of the solvent is also important.

Q2: How should I prepare and store stock solutions of this compound?

A2: Proper preparation and storage are critical for maintaining the integrity of your compound.

  • Solvent Selection: this compound is soluble in DMSO.[6] For aqueous experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent effects.

  • Storage Conditions: Solid this compound should be stored at -20°C, desiccated.[6] Once in solution (e.g., DMSO), it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed containers to minimize exposure to moisture and air.[7]

  • Container Choice: Use glass or polypropylene (B1209903) vials for storage, as some compounds can adsorb to certain plastics.[4]

Q3: My compound seems to be losing activity in my cell-based assay. Could this be a stability issue?

A3: Yes, loss of activity can be an indicator of compound degradation. If you suspect degradation in your cell culture medium, you should assess the compound's stability directly in the medium under your experimental conditions (e.g., 37°C, 5% CO2). Other factors to consider include adsorption to plasticware and poor cell permeability.

Q4: I see a precipitate forming in my stock solution upon storage. What does this mean?

A4: Precipitation can occur due to poor solubility or degradation of the compound into a less soluble product. It is advisable to visually inspect your stock solutions before use. If a precipitate is observed, you may need to prepare a fresh stock solution or consider using a different solvent or a lower concentration.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound in solution.

Observed Problem Potential Cause Recommended Action
Inconsistent experimental results Compound degradation in stock or working solutions.Prepare fresh solutions for each experiment. Validate the stability of the compound under your specific experimental conditions (time, temperature, buffer composition).
Appearance of new peaks in HPLC/LC-MS analysis over time Chemical degradation of the compound.Perform a forced degradation study to identify potential degradation products and pathways. Adjust solution pH, protect from light, or add antioxidants as needed.
Loss of compound potency in bioassays Degradation in the assay medium.Test the stability of this compound directly in the assay medium at the incubation temperature and duration.
Precipitation in stock or working solutions Poor solubility or degradation to an insoluble product.Prepare a more dilute stock solution. Consider alternative solvents if compatible with your experiment. Filter the solution before use if necessary, and re-quantify the concentration.

Experimental Protocols

Protocol 1: Preliminary Stability Assessment of this compound

This protocol outlines a basic experiment to quickly assess the stability of this compound in a specific buffer.

1. Materials:

  • This compound
  • DMSO (anhydrous, high purity)
  • Experimental buffer (e.g., PBS, pH 7.4)
  • HPLC or LC-MS system

2. Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Dilute the stock solution to a final concentration of 100 µM in your experimental buffer.
  • Aliquot the 100 µM solution into several vials.
  • Analyze one vial immediately (T=0 time point) using a suitable HPLC or LC-MS method to determine the initial peak area of the parent compound.
  • Incubate the remaining vials at different relevant temperatures (e.g., 4°C, room temperature, 37°C).
  • At specified time points (e.g., 1, 2, 4, 8, 24 hours), remove a vial from each temperature and analyze it by HPLC or LC-MS.
  • Compare the peak area of this compound at each time point to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the potential degradation pathways of a drug substance.[8][9]

1. Objective: To identify the degradation products of this compound under various stress conditions.

2. Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at a controlled temperature.
  • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.
  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C).
  • Photodegradation: Expose a solution of the compound to a light source (e.g., UV lamp).

3. Procedure:

  • For each condition, prepare a solution of this compound at a known concentration.
  • Take samples at various time points.
  • Neutralize the acidic and basic samples before analysis.
  • Analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify the degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution (e.g., 100 µM in Buffer) prep_stock->prep_working t0_analysis T=0 Analysis (HPLC/LC-MS) prep_working->t0_analysis incubation Incubate Aliquots (e.g., 4°C, RT, 37°C) prep_working->incubation data_analysis Data Analysis (Compare Peak Areas) t0_analysis->data_analysis timepoint_analysis Time Point Analysis (e.g., 1, 2, 4, 8, 24h) incubation->timepoint_analysis timepoint_analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: Workflow for assessing the stability of this compound.

Caption: Decision tree for troubleshooting stability issues.

References

Interpreting unexpected results in MR-16728 hydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter unexpected results during experiments with MR-16728 hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing an inhibition of acetylcholine (B1216132) (ACh) release with this compound, but I expected an enhancement. Why is this happening?

A1: This is a critical and expected observation depending on your experimental conditions. This compound has a dual mechanism of action.[1][2] While it enhances spontaneous ACh release, particularly in low calcium concentrations, it has been shown to inhibit ACh release induced by potassium chloride (KCl) depolarization.[1][2] Therefore, if you are using KCl to stimulate ACh release, an inhibitory effect is the expected outcome. For observing enhanced release, consider measuring spontaneous or low-calcium-induced release.

Q2: My dose-response curve for this compound is not monotonic (i.e., it is bell-shaped). Is this a known phenomenon?

A2: While not specifically documented for this compound in the available literature, bell-shaped dose-response curves can occur with presynaptic modulators. This could be due to off-target effects at higher concentrations or complex interactions with presynaptic autoreceptors that regulate acetylcholine release. It is crucial to perform a comprehensive dose-response analysis to identify the optimal concentration for your experimental model.

Q3: I am not seeing any effect of this compound on ACh release. What are some possible reasons?

A3: Several factors could contribute to a lack of observed effect:

  • Compound Stability and Solubility: Ensure your this compound stock solution is fresh and has been stored correctly (desiccated at -20°C).[3] The compound is soluble in DMSO up to 100 mM.[3] For aqueous buffers, ensure it is fully dissolved, using sonication or gentle warming if necessary.[3]

  • Calcium Concentration: The enhancing effect of this compound on ACh release is most significant at low calcium concentrations (around the 10 μM range).[1][2] If your experimental buffer has high calcium levels, the effect may be masked.

  • Experimental Model: The density and subtype of presynaptic proteins, including Ca(2+)-ATPase, can vary between different preparations (e.g., synaptosomes from different brain regions, cultured neurons). This could influence the efficacy of the compound.

Q4: I am having issues with my Ca(2+)-ATPase activity assay. The background is very high. How can I troubleshoot this?

A4: High background in ATPase assays is often due to phosphate (B84403) contamination. Here are some troubleshooting steps:

  • Phosphate-Free Reagents: Ensure all buffers and water used are of high purity and free from phosphate contamination. Lab detergents can be a source of phosphates, so ensure all labware is thoroughly rinsed.

  • ATP Purity: Use a high-purity grade of ATP, as lower quality preparations can contain free phosphate.

  • Reagent Blank: Always include a "no enzyme" control to measure the background phosphate level in your reagents. The absorbance of this blank should be low.

  • Assay Incubation Time: The acidic conditions of the malachite green reagent used for phosphate detection can cause some spontaneous ATP hydrolysis over time. Standardize the incubation time for all samples and read the absorbance promptly.

Data Presentation

Table 1: Properties of this compound

PropertyValueSource
CAS Number207403-36-9
Molecular FormulaC₂₃H₃₆N₂O·HCl
Molecular Weight393.01 g/mol
SolubilitySoluble to 100 mM in DMSO[3]
StorageDesiccate at -20°C[3]
Half-maximal Effect (Ca(2+)-ATPase)13.5 μM[1][2]

Experimental Protocols

Protocol 1: Measurement of Acetylcholine Release from Synaptosomes

This is a representative protocol based on standard methods. Concentrations and incubation times may need to be optimized for your specific experimental setup.

  • Preparation of Synaptosomes: Isolate synaptosomes from the brain region of interest using standard subcellular fractionation techniques.

  • Loading with Radiolabel: Incubate synaptosomes with a radioactive acetylcholine precursor (e.g., [³H]choline) to allow for the synthesis and storage of radiolabeled ACh.

  • Wash and Resuspend: Wash the synaptosomes to remove excess radiolabel and resuspend them in a physiological buffer (e.g., Krebs-Ringer) with a specific calcium concentration.

  • Pre-incubation with this compound: Aliquot the synaptosome suspension and pre-incubate with various concentrations of this compound or vehicle control.

  • Stimulation of Release:

    • For Spontaneous Release: Incubate the synaptosomes for a defined period without any depolarizing agent.

    • For Evoked Release: Add a depolarizing agent such as KCl (e.g., 30 mM final concentration) to stimulate release.

  • Sample Collection: Pellet the synaptosomes by centrifugation. Collect the supernatant, which contains the released ACh.

  • Quantification: Measure the radioactivity in the supernatant using liquid scintillation counting. Express the results as a percentage of the total radioactivity in the synaptosomes.

Protocol 2: Ca(2+)-ATPase Activity Assay

This is a representative protocol based on the colorimetric measurement of inorganic phosphate released from ATP hydrolysis.

  • Preparation of Presynaptic Membranes: Isolate pure presynaptic membranes from the tissue of interest.

  • Reaction Setup: In a 96-well plate, prepare the following reactions:

    • Total ATPase Activity: Presynaptic membrane preparation + Assay Buffer + ATP.

    • Basal (Mg2+-ATPase) Activity: Presynaptic membrane preparation + Assay Buffer + ATP + a Ca(2+)-ATPase specific inhibitor (e.g., thapsigargin) or Ca2+-free buffer.

    • Experimental (this compound): Presynaptic membrane preparation + Assay Buffer + ATP + desired concentration of this compound.

    • Reagent Blank: Assay Buffer + ATP (no enzyme).

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a fixed period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and detect the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-660 nm) using a microplate reader.

  • Calculation: The Ca(2+)-ATPase activity is calculated by subtracting the basal activity from the total ATPase activity. The effect of this compound is determined by comparing the activity in its presence to the vehicle control.

Visualizations

MR_16728_Mechanism cluster_presynaptic Presynaptic Terminal MR16728 MR-16728 hydrochloride Ca_ATPase Ca(2+)-ATPase MR16728->Ca_ATPase Inhibits ACh_release ACh Release MR16728->ACh_release Enhances (spontaneous) KCl_depol KCl Depolarization MR16728->KCl_depol Inhibits effect on release Ca_ion Ca(2+) Ca_ATPase->Ca_ion Pumps out ACh_vesicle ACh Vesicle ACh_vesicle->ACh_release Fuses to release KCl_depol->ACh_release Induces experimental_workflow cluster_ach ACh Release Assay cluster_atpase Ca(2+)-ATPase Assay prep_syn 1. Prepare Synaptosomes load_ach 2. Load with [3H]choline prep_syn->load_ach wash_ach 3. Wash load_ach->wash_ach preincubate_ach 4. Pre-incubate with MR-16728 or Vehicle wash_ach->preincubate_ach stimulate 5. Stimulate Release (e.g., with KCl or buffer) preincubate_ach->stimulate collect_ach 6. Collect Supernatant stimulate->collect_ach quantify_ach 7. Quantify Radioactivity collect_ach->quantify_ach prep_mem 1. Prepare Membranes setup_rxn 2. Set up Reactions in Plate (with/without MR-16728) prep_mem->setup_rxn incubate_atp 3. Add ATP & Incubate setup_rxn->incubate_atp detect_pi 4. Add Phosphate Detection Reagent incubate_atp->detect_pi read_abs 5. Read Absorbance detect_pi->read_abs calc_act 6. Calculate Activity read_abs->calc_act troubleshooting_logic unexpected_result Unexpected Result Observed no_effect No Effect of MR-16728 unexpected_result->no_effect Is it... inhibition Inhibition of ACh Release unexpected_result->inhibition Is it... high_bg High Assay Background unexpected_result->high_bg Is it... check_sol Check Compound Solubility and Stability no_effect->check_sol Possible Cause check_ca Check Calcium Concentration no_effect->check_ca Possible Cause check_stim Check Stimulation Method (Spontaneous vs. KCl) inhibition->check_stim Primary Cause check_reagents Check for Phosphate Contamination high_bg->check_reagents Primary Cause

References

Technical Support Center: MR-16728 Hydrochloride in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guidance, and frequently asked questions (FAQs) for the use of MR-16728 hydrochloride in primary neuron cultures. This information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Encountering issues in your experiments? This guide addresses common problems when using this compound in primary neuron cultures.

Problem Potential Cause Suggested Solution
Unexpected Neuronal Death or Poor Viability High Concentration of MR-16728: The half-maximal effect for acetylcholine (B1216132) release modulation is reported at 13.5 µM, but optimal concentrations for neuronal viability in long-term cultures are unknown and may be lower.[1][2] High concentrations of agents that modulate intracellular calcium can be cytotoxic.Concentration Optimization: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal culture type and experimental duration. Start with a low concentration range (e.g., 1-10 µM) and assess viability using assays like MTT or LDH.
Solvent Toxicity: this compound is soluble in DMSO. High concentrations of DMSO can be toxic to primary neurons.Control for Solvent Effects: Ensure the final DMSO concentration in your culture medium is consistent across all conditions and ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.
Compound Instability: The stability of this compound in culture media over extended periods is not well-documented. Degradation could lead to loss of efficacy or generation of toxic byproducts.Fresh Preparation and Media Changes: Prepare fresh stock solutions of this compound regularly. For long-term experiments, consider replacing the culture medium with freshly prepared compound at regular intervals (e.g., every 24-48 hours).
Inconsistent or No Observable Effect Suboptimal Concentration: The effective concentration for enhancing acetylcholine release may differ from that required for other potential effects, such as neuroprotection.Broaden Concentration Range: Test a wider range of concentrations in your dose-response experiments. The reported half-maximal effect of 13.5 µM is a starting point.[1][2]
Inappropriate Experimental Window: The effects of this compound may be time-dependent.Time-Course Experiment: Conduct a time-course experiment to identify the optimal incubation time for observing the desired effect.
Low Neuronal Activity: The acetylcholine-releasing effect of this compound may be more pronounced in active neuronal cultures.Culture Maturation: Ensure your primary neuron cultures are sufficiently mature and synaptically active before applying the compound.
Contradictory Results Compared to Literature Different Experimental Systems: The original characterization of this compound was in synaptosomes, which may not fully recapitulate the complexity of primary neuron cultures.System-Specific Validation: Acknowledge the differences between experimental models and validate the effects of this compound in your specific primary neuron culture system.
Potential Off-Target Effects: The full pharmacological profile of this compound is not extensively characterized. It may have off-target effects that could influence experimental outcomes.Use of Antagonists/Inhibitors: If you suspect off-target effects, consider co-treatment with specific receptor antagonists or channel blockers to dissect the mechanism of action in your system. Given its potential relation to sigma-1 receptor ligands, using a sigma-1 receptor antagonist could be informative.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is known to promote the release of acetylcholine (ACh).[1][2] It has been shown to inhibit Ca(2+)-ATPase activity in presynaptic membranes, which may contribute to its effects on neurotransmitter release.[1][2] The half-maximal effect for its activity has been observed at a concentration of 13.5 µM.[1][2]

2. What is a recommended starting concentration for this compound in primary neuron cultures?

While a half-maximal effect is reported at 13.5 µM in synaptosomes, it is advisable to start with a lower concentration range (e.g., 1 µM to 10 µM) for primary neuron cultures to avoid potential cytotoxicity. A thorough dose-response study is crucial to determine the optimal concentration for your specific application and neuron type.

3. How should I prepare and store this compound?

This compound is soluble in DMSO up to 100 mM. It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C. For experiments, dilute the stock solution in your culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.

4. Is this compound neuroprotective?

While there is no direct evidence for the neuroprotective effects of this compound, some compounds with similar mechanisms, such as sigma-1 receptor antagonists, have demonstrated neuroprotective properties in various models of neuronal injury.[3][4][5] The sigma-1 receptor is involved in modulating endoplasmic reticulum (ER) stress and calcium signaling, which are critical for neuronal survival.[3][5] Given that this compound modulates calcium through Ca(2+)-ATPase inhibition, it is plausible that it could influence neuronal survival, but this needs to be experimentally verified.

5. What are the potential off-target effects of this compound?

The off-target profile of this compound is not well-documented. As with any pharmacological agent, it is important to consider the possibility of off-target effects. Researchers should interpret their results with caution and may need to employ control experiments to rule out confounding factors.

Experimental Protocols

General Protocol for Assessing the Effect of this compound on Neuronal Viability

This protocol provides a general framework for evaluating the impact of this compound on the viability of primary neurons.

  • Primary Neuron Culture Preparation:

    • Isolate primary neurons (e.g., cortical, hippocampal) from embryonic or neonatal rodents using established protocols.

    • Plate the neurons at a suitable density on poly-D-lysine or poly-L-ornithine coated plates or coverslips.

    • Culture the neurons in appropriate media (e.g., Neurobasal medium supplemented with B27) for a sufficient period to allow for maturation and synapse formation (typically 7-10 days in vitro).

  • Preparation of this compound:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • On the day of the experiment, dilute the stock solution in pre-warmed culture medium to prepare a series of working concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Treatment of Neuronal Cultures:

    • Carefully remove half of the culture medium from each well.

    • Add an equal volume of the prepared working solutions of this compound or vehicle control to the respective wells.

    • Incubate the cultures for the desired duration (e.g., 24, 48, or 72 hours).

  • Assessment of Neuronal Viability:

    • Following incubation, assess neuronal viability using a standard method such as:

      • MTT Assay: Measures mitochondrial metabolic activity.

      • LDH Assay: Measures lactate (B86563) dehydrogenase release into the medium, an indicator of cell death.

      • Live/Dead Staining: Utilizes fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) for visualization by microscopy.

  • Data Analysis:

    • Quantify the results from the viability assay.

    • Normalize the data to the vehicle control to determine the percentage of viable cells at each concentration of this compound.

    • Plot the dose-response curve to determine the EC50 (or IC50 for toxicity).

Signaling Pathways and Workflows

experimental_workflow Experimental Workflow for Assessing this compound Effects cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_neurons Prepare Primary Neuron Cultures treatment Treat Neurons with MR-16728 or Vehicle prep_neurons->treatment prep_compound Prepare MR-16728 Stock and Working Solutions prep_compound->treatment incubation Incubate for Defined Period treatment->incubation viability_assay Perform Neuronal Viability Assay incubation->viability_assay data_analysis Analyze Data and Plot Dose-Response viability_assay->data_analysis

Caption: Workflow for evaluating this compound in primary neurons.

signaling_pathway Inferred Signaling Cascade of this compound cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron MR16728 This compound Ca_ATPase Ca(2+)-ATPase MR16728->Ca_ATPase Inhibition Intra_Ca ↑ Intracellular Ca(2+) Ca_ATPase->Intra_Ca Leads to ACh_Vesicles Acetylcholine Vesicles Intra_Ca->ACh_Vesicles Promotes Fusion ACh_Release ↑ Acetylcholine Release ACh_Vesicles->ACh_Release AChR Acetylcholine Receptors ACh_Release->AChR Binds to Postsynaptic_Effect Modulation of Neuronal Excitability AChR->Postsynaptic_Effect

Caption: Inferred mechanism of this compound on acetylcholine release.

potential_neuroprotection_pathway Potential Neuroprotective Pathway (Inferred from Sigma-1 Receptor Ligands) MR16728 This compound (Hypothesized Sigma-1 Activity) Sigma1R Sigma-1 Receptor MR16728->Sigma1R Modulates ER_Stress Endoplasmic Reticulum Stress Sigma1R->ER_Stress Reduces Ca_Homeostasis Calcium Homeostasis Sigma1R->Ca_Homeostasis Regulates Neuronal_Survival ↑ Neuronal Survival ER_Stress->Neuronal_Survival Ca_Homeostasis->Neuronal_Survival

References

Buffers and media considerations for MR-16728 hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the use of MR-16728 hydrochloride in research applications. The following information is compiled to address common questions and troubleshooting scenarios related to buffer and media considerations.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] For best results, prepare a concentrated stock solution in DMSO, which can be stored at -20°C for several months. While the hydrochloride salt form is intended to improve aqueous solubility, direct dissolution in aqueous buffers may be challenging.[3] To enhance solubility in aqueous media, it is recommended to first dissolve the compound in DMSO and then dilute this stock solution into your experimental buffer or cell culture medium. Gentle warming to 37°C and sonication can also aid in the dissolution process.

Q2: What is the recommended storage condition for this compound?

A2: this compound should be stored desiccated at -20°C.[1][2] Under these conditions, the compound is expected to be stable for an extended period.

Q3: Can I store this compound in solution?

A3: Stock solutions of this compound prepared in DMSO (up to 100 mM) can be stored at -20°C for several months. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound should be prepared fresh on the day of use to minimize potential degradation.

Q4: What buffers are compatible with this compound?

A4: While extensive compatibility data is not available, a Krebs-bicarbonate buffer has been successfully used in studies involving acetylcholine (B1216132) release from myenteric ganglia. For cell culture experiments, it is common practice to dilute the DMSO stock solution into the desired cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically below 0.5%). When preparing working solutions in aqueous buffers such as Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), it is recommended to prepare them fresh and observe for any signs of precipitation.

Q5: What cell culture media can be used with this compound?

A5: The choice of cell culture medium will depend on the cell line being used. For example, studies on acetylcholine release have been conducted using nerve growth factor (NGF)-differentiated PC12 cells.[4] When adding this compound to any cell culture medium, it is critical to ensure the final DMSO concentration is kept to a minimum to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer or media Low aqueous solubility of the compound.- Increase the concentration of the DMSO stock solution to minimize the volume added to the aqueous solution.- After dilution, gently warm the solution to 37°C and vortex or sonicate briefly.- Consider using a buffer with a slightly different pH, if experimentally permissible, as solubility can be pH-dependent.- Prepare the working solution immediately before use.
Loss of compound activity over time in aqueous solution Instability and degradation of the compound in aqueous environments.- Prepare fresh aqueous solutions for each experiment from a frozen DMSO stock.- Avoid storing the compound in aqueous buffers for extended periods.
Cell toxicity observed after treatment - The compound itself may be cytotoxic at the concentration used.- The concentration of the DMSO solvent is too high.- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound.- Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Run a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone.
Inconsistent experimental results - Repeated freeze-thaw cycles of the stock solution.- Degradation of the compound in improperly stored solutions.- Aliquot the DMSO stock solution into single-use vials to avoid multiple freeze-thaw cycles.- Ensure the solid compound and stock solutions are stored at the recommended temperature of -20°C and protected from light and moisture.

Data Summary

Solubility and Storage Data

ParameterValueReference
Molecular Weight 393.01 g/mol [1]
Solubility in DMSO Up to 100 mM[1][2]
Aqueous Solubility Hydrochloride salt enhances water solubility, but quantitative data is not specified.[3]
Storage of Solid Desiccate at -20°C[1][2]
Storage of DMSO Stock -20°C for several months

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Equilibrate the vial of solid this compound to room temperature before opening.

  • For 1 mg of this compound (MW: 393.01), add 254.4 µL of high-purity DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: Preparation of a Working Solution for Cell Culture

  • Thaw a single aliquot of the 10 mM DMSO stock solution of this compound.

  • Determine the final desired concentration for your experiment. For example, to prepare a 10 µM working solution in 10 mL of cell culture medium:

  • Add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed cell culture medium.

  • Mix immediately by gentle inversion to ensure homogeneity and prevent precipitation.

  • Use the prepared medium immediately for your experiment.

Visualizations

G Workflow for this compound Solution Preparation cluster_storage Storage cluster_prep Preparation cluster_application Application solid Solid MR-16728 HCl (Desiccate at -20°C) stock 100 mM Stock in DMSO (Store at -20°C in aliquots) solid->stock Dissolve in DMSO working Working Solution (Prepare fresh in buffer/media) stock->working Dilute experiment Cell-Based Assay working->experiment Apply to cells

Caption: Workflow for preparing this compound solutions.

G Proposed Mechanism of this compound Action MR16728 MR-16728 HCl Ca_ATPase Ca(2+)-ATPase MR16728->Ca_ATPase Inhibits ACh_Release Acetylcholine Release MR16728->ACh_Release Stimulates ACh_Release_KCl ACh Release (KCl-induced) MR16728->ACh_Release_KCl Inhibits KCl_Depolarization KCl Depolarization KCl_Depolarization->ACh_Release_KCl Induces

Caption: Simplified signaling pathway for this compound.

References

Validation & Comparative

A Comparative Analysis of MR-16728 Hydrochloride and 4-Aminopyridine in Modulating Acetylcholine Release

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between compounds that modulate acetylcholine (B1216132) (ACh) release is critical for advancing therapeutic strategies for a range of neurological and neuromuscular disorders. This guide provides a detailed, data-driven comparison of two such compounds: MR-16728 hydrochloride and 4-Aminopyridine (B3432731).

While both agents are known to enhance acetylcholine release, their underlying mechanisms of action diverge significantly, leading to different experimental outcomes and potential therapeutic applications. This comparison synthesizes available experimental data to illuminate these differences.

At a Glance: Key Differences in Performance

FeatureThis compound4-Aminopyridine
Primary Mechanism Inhibition of Ca2+-ATPase activity; potential interaction with mediatophore.[1]Blockade of voltage-gated potassium (K+) channels.[2]
Effect on Depolarization-Induced Release Inhibits KCl-induced ACh release.[1]Potentiates depolarization-induced ACh release.[2]
Calcium Dependence Enhances Ca2+ ionophore-induced ACh release; effect is more pronounced at low Ca2+ concentrations.[1]Increases Ca2+ influx secondary to K+ channel blockade.[2]
Half-Maximal Effective Concentration (EC50) Approximately 13.5 µM for enhancement of A23187-evoked ACh release.[1]Varies by experimental model, but effective concentrations are in the micromolar to millimolar range.[3][4]
Reported Efficacy Up to 145% increase in ACh release with Ca2+ ionophore in 4 mM Ca2+; up to 300% increase in 10 µM Ca2+.[1]Dose-dependent increase in the average number of acetylcholine quanta released.[2]

Delving into the Mechanisms of Action

The distinct pharmacological profiles of this compound and 4-Aminopyridine stem from their different molecular targets within the presynaptic terminal.

4-Aminopyridine: A Potassium Channel Blocker

4-Aminopyridine is a well-characterized potassium channel blocker.[2] By inhibiting these channels, it prolongs the duration of the action potential in the presynaptic nerve terminal. This extended depolarization keeps voltage-gated calcium (Ca2+) channels open for a longer period, leading to an increased influx of calcium ions. The elevated intracellular calcium concentration is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of acetylcholine into the synaptic cleft.[2]

4_Aminopyridine_Pathway cluster_presynaptic Presynaptic Terminal cluster_drug AP Action Potential K_channel Voltage-Gated K+ Channel AP->K_channel Opens Ca_channel Voltage-Gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes Ca_ion Ca2+ Influx Ca_channel->Ca_ion Vesicle_fusion Vesicle Fusion Ca_ion->Vesicle_fusion ACh_release ACh Release Vesicle_fusion->ACh_release Four_AP 4-Aminopyridine Four_AP->K_channel Blocks caption Mechanism of 4-Aminopyridine on ACh Release

Mechanism of 4-Aminopyridine on ACh Release

This compound: A Modulator of Calcium Homeostasis and Release Machinery

In contrast, this compound, a cetiedil (B83691) analogue, does not appear to directly target voltage-gated potassium channels. Experimental evidence shows that it inhibits acetylcholine release when triggered by KCl depolarization, a process reliant on the opening of voltage-gated ion channels.[1]

Instead, its mechanism is linked to the modulation of intracellular calcium handling and potentially the core release machinery itself. MR-16728 has been shown to inhibit Ca2+-ATPase activity in presynaptic membranes.[1] Ca2+-ATPase is a pump responsible for extruding calcium from the cell, and its inhibition would lead to a localized increase in intracellular calcium concentration. This aligns with the observation that MR-16728 enhances acetylcholine release when triggered by a calcium ionophore (A23187 or ionomycin), which directly increases intracellular calcium, bypassing voltage-gated channels.[1] The effect is notably more pronounced at lower calcium concentrations, suggesting that MR-16728 may sensitize the release machinery to calcium.[1] Furthermore, the enhancement of ACh release in proteoliposomes containing the mediatophore protein suggests a potential direct interaction with this component of the release apparatus.[1]

MR16728_Pathway cluster_presynaptic Presynaptic Terminal cluster_drug Ca_ionophore Ca2+ Ionophore (e.g., A23187) Intra_Ca Intracellular Ca2+ Ca_ionophore->Intra_Ca Increases Ca_ATPase Ca2+-ATPase Intra_Ca->Ca_ATPase Pumped out Mediatophore Mediatophore Intra_Ca->Mediatophore Activates ACh_release ACh Release Mediatophore->ACh_release MR16728 MR-16728 HCl MR16728->Ca_ATPase Inhibits MR16728->Mediatophore Potentiates? caption Proposed Mechanism of MR-16728 HCl on ACh Release

Proposed Mechanism of MR-16728 HCl on ACh Release

Experimental Data and Protocols

The following sections detail the experimental findings and methodologies that form the basis of this comparison.

Quantitative Comparison of Efficacy
ParameterThis compound4-AminopyridineExperimental Model
ACh Release Enhancement Up to 145% of control-Torpedo synaptosomes (with A23187/ionomycin in 4 mM Ca2+)[1]
ACh Release Enhancement Up to 300% of control-Torpedo synaptosomes (with A23187/ionomycin in 10 µM Ca2+)[1]
KCl-Induced ACh Release InhibitionPotentiationTorpedo synaptosomes vs. various models[1][2]
EC50 13.5 µMNot directly comparableTorpedo synaptosomes (A23187-evoked release)[1]
Experimental Protocols

Protocol 1: Acetylcholine Release from Torpedo Synaptosomes (this compound Study)

  • Preparation: Synaptosomes are prepared from the electric organ of Torpedo marmorata.

  • ACh Release Assay: Acetylcholine release is measured using a chemiluminescent assay.

  • Stimulation with Ca2+ Ionophore: Synaptosomes are incubated with a Ca2+ ionophore (A23187 or ionomycin) in a medium containing a specific concentration of Ca2+ (e.g., 4 mM or 10 µM) to induce ACh release.

  • Drug Application: this compound is added at various concentrations to determine its effect on ionophore-induced ACh release. The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

  • Stimulation with KCl: In separate experiments, synaptosomes are depolarized with a high concentration of KCl to induce ACh release, and the effect of this compound on this release is measured.

  • Ca2+-ATPase Activity Assay: The activity of Ca2+-ATPase is measured in purified synaptosomal presynaptic membranes in the presence and absence of this compound to determine its inhibitory effect.

Protocol 2: Acetylcholine Release from Rat Frontal Cortical Slices (4-Aminopyridine Study)

  • Preparation: Slices of rat frontal cortex are prepared and loaded with [3H]choline, which is a precursor for radiolabeled acetylcholine.

  • Superfusion: The slices are continuously superfused with a physiological buffer.

  • Electrical Stimulation: The slices are electrically stimulated to evoke the release of [3H]acetylcholine.

  • Drug Application: 4-Aminopyridine is added to the superfusion medium at various concentrations to assess its effect on stimulation-evoked [3H]acetylcholine release.

  • Quantification: The amount of radioactivity in the superfusate is measured to quantify the amount of [3H]acetylcholine released. Basal and stimulation-evoked release are compared in the presence and absence of the drug.

Experimental_Workflow cluster_MR16728 MR-16728 HCl Protocol cluster_4AP 4-Aminopyridine Protocol T_synap_prep Torpedo Synaptosome Preparation Incubate_ionophore Incubation with Ca2+ Ionophore T_synap_prep->Incubate_ionophore Add_MR16728 Addition of MR-16728 HCl Incubate_ionophore->Add_MR16728 Measure_ACh_chemi Measure ACh Release (Chemiluminescence) Add_MR16728->Measure_ACh_chemi Rat_slice_prep Rat Cortical Slice Preparation & [3H]choline Loading Superfusion Superfusion Rat_slice_prep->Superfusion Elec_stim Electrical Stimulation Superfusion->Elec_stim Add_4AP Addition of 4-Aminopyridine Elec_stim->Add_4AP Measure_ACh_radio Measure [3H]ACh Release (Radiometry) Add_4AP->Measure_ACh_radio caption Comparative Experimental Workflows

Comparative Experimental Workflows

Conclusion

This compound and 4-Aminopyridine represent two distinct approaches to enhancing acetylcholine release. 4-Aminopyridine acts "upstream" by prolonging the action potential and thereby increasing calcium influx through voltage-gated channels. In contrast, this compound appears to act "downstream," modulating intracellular calcium homeostasis and potentially interacting directly with the release machinery. This fundamental difference is highlighted by their opposing effects on KCl-induced release.

For researchers, the choice between these compounds will depend on the specific scientific question being addressed. 4-Aminopyridine is a useful tool for studying the effects of enhanced synaptic transmission in response to neuronal firing. This compound, on the other hand, offers a means to investigate the mechanisms of acetylcholine release that are independent of presynaptic membrane depolarization, providing a window into the regulation of the core exocytotic process. This comparative guide serves as a foundational resource for making informed decisions in the design of future experiments and in the development of novel cholinergic therapeutics.

References

Comparative Analysis of MR-16728 Hydrochloride and Other Cetiedil Analogs in Modulating Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of cetiedil (B83691) and its analogs on acetylcholine (B1216132) release, supported by experimental data and detailed protocols.

This guide provides a detailed comparison of MR-16728 hydrochloride and other cetiedil analogs, focusing on their impact on neurotransmission, particularly the release of acetylcholine (ACh). The information is compiled from preclinical studies and is intended to assist researchers in pharmacology, neuroscience, and drug development in understanding the nuanced mechanisms of action of these compounds.

Executive Summary

Cetiedil and its analogs represent a class of compounds with significant modulatory effects on cholinergic neurotransmission. While cetiedil itself is known to inhibit evoked acetylcholine release, its analog, this compound, exhibits a more complex profile, enhancing ACh release under certain conditions while inhibiting it under others. This differential activity is primarily attributed to their distinct interactions with presynaptic calcium regulation and potentially the acetylcholine release machinery itself. This guide presents the available quantitative data, detailed experimental methodologies, and visual representations of the proposed signaling pathways to facilitate a clear comparison of these compounds.

Data Presentation: Quantitative Comparison of Cetiedil and its Analogs

The following table summarizes the key quantitative data on the effects of this compound and its parent compound, cetiedil, on acetylcholine release and related enzymatic activity.

CompoundParameterValueExperimental System
This compound Half-maximal effect (ACh release enhancement)13.5 µM[1]Torpedo synaptosomes (A23187-evoked)
Inhibition of Ca(2+)-ATPase activityHalf-maximal effect at 13.5 µM[1]Purified synaptosomal presynaptic membranes
Cetiedil Inhibition of evoked ACh release (Ki)5-8 µM[2]Torpedo synaptosomes, slices, and proteoliposomes
Enhancement of spontaneous ACh releaseUp to 340% of control[3]Torpedo synaptosomes (Ca(2+)-independent)

Note: Direct comparative data for a wider range of cetiedil analogs under identical experimental conditions is limited in the currently available literature.

Mechanism of Action and Signaling Pathways

This compound and cetiedil appear to modulate acetylcholine release through distinct, yet related, mechanisms centered on presynaptic calcium homeostasis and direct interaction with the neurotransmitter release apparatus.

This compound is reported to enhance acetylcholine release when triggered by a Ca2+ ionophore (A23187 or ionomycin), suggesting it acts downstream of calcium entry.[1] This enhancement is more pronounced at lower calcium concentrations.[1] Concurrently, it inhibits Ca(2+)-ATPase activity in presynaptic membranes, which would lead to a localized increase in intracellular calcium, potentially explaining the enhanced release.[1] However, it inhibits ACh release induced by KCl depolarization, indicating a complex interaction with voltage-gated calcium channels or other components of the depolarization-secretion coupling.[1]

Cetiedil , in contrast, is a potent inhibitor of evoked, calcium-dependent acetylcholine release.[2] This inhibition is observed across different preparations, including synaptosomes, tissue slices, and proteoliposomes reconstituted with the mediatophore protein.[2] The mediatophore is a presynaptic membrane protein implicated in the final steps of ACh translocation across the membrane. Cetiedil's ability to block mediatophore-mediated ACh release suggests a direct interference with the release machinery.[2] Interestingly, cetiedil enhances spontaneous, calcium-independent ACh release, hinting at a mechanism that may involve destabilization of the presynaptic membrane or a direct effect on the basal release process.[3]

Signaling Pathway Diagram

G cluster_extracellular Extracellular Space cluster_membrane Presynaptic Membrane cluster_intracellular Presynaptic Terminal Ca_ext Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel Ca_ext->VGCC Depolarization Ca_int Ca²⁺ VGCC->Ca_int Influx Ca_ATPase Ca²⁺-ATPase Ca_ATPase->Ca_ext Efflux Mediatophore Mediatophore (ACh Release Channel) ACh ACh Mediatophore->ACh Release Ca_int->Ca_ATPase Ca_int->Mediatophore Activates ACh_vesicle ACh Vesicle ACh_vesicle->Mediatophore MR16728 MR-16728 MR16728->VGCC Inhibits (KCl-depolarization) MR16728->Ca_ATPase Inhibits MR16728->Mediatophore Enhances (Ca²⁺-ionophore) Cetiedil Cetiedil Cetiedil->Mediatophore Inhibits (Evoked Release) Cetiedil->Mediatophore Enhances (Spontaneous Release)

Caption: Proposed signaling pathways for MR-16728 and Cetiedil in the presynaptic terminal.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for measuring acetylcholine release and Ca(2+)-ATPase activity.

Preparation of Synaptosomes from Torpedo Electric Organ

Synaptosomes, which are resealed nerve terminals, are a standard model for studying neurotransmitter release.

Materials:

  • Fresh electric organ from Torpedo marmorata

  • Homogenization buffer (e.g., 0.4 M NaCl, 0.1 M sucrose, 10 mM Tris-HCl, pH 7.4)

  • Ficoll density gradient solutions (e.g., 7.5% and 10% w/v in homogenization buffer)

  • High-speed refrigerated centrifuge

Procedure:

  • Dissect and mince the electric organ in ice-cold homogenization buffer.

  • Homogenize the tissue using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove large debris.

  • Layer the resulting supernatant onto a discontinuous Ficoll gradient.

  • Centrifuge at high speed (e.g., 65,000 x g for 1 h).

  • Collect the synaptosomal fraction from the interface of the Ficoll layers.

  • Wash the synaptosomes by resuspension in buffer and centrifugation.

Measurement of Acetylcholine (ACh) Release

A chemiluminescent assay is a highly sensitive method for detecting ACh release.

Materials:

  • Prepared synaptosomes

  • Physiological buffer (e.g., Krebs-Ringer)

  • Depolarizing agent (e.g., high concentration KCl solution) or Ca2+ ionophore (e.g., A23187)

  • Test compounds (this compound, cetiedil analogs)

  • Choline (B1196258) oxidase and luminol/peroxidase for chemiluminescence detection

  • Luminometer

Procedure:

  • Pre-incubate the synaptosomal suspension with the test compound or vehicle control.

  • Initiate ACh release by adding the depolarizing agent or Ca2+ ionophore.

  • Continuously measure the chemiluminescence generated by the reaction of released ACh (hydrolyzed to choline) with choline oxidase.

  • Quantify the amount of ACh released by comparing the signal to a standard curve of known ACh concentrations.

Measurement of Ca(2+)-ATPase Activity in Synaptosomal Membranes

This assay determines the rate of ATP hydrolysis by the Ca(2+)-ATPase enzyme.

Materials:

  • Purified synaptosomal plasma membranes

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM MgCl2)

  • ATP

  • CaCl2 solutions of varying concentrations

  • Reagents for detecting inorganic phosphate (B84403) (Pi) (e.g., malachite green reagent)

  • Spectrophotometer

Procedure:

  • Pre-incubate the synaptosomal membranes with the test compound or vehicle control in the assay buffer.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate for a defined period at a controlled temperature (e.g., 37°C).

  • Stop the reaction (e.g., by adding a quenching solution).

  • Measure the amount of inorganic phosphate released using a colorimetric method.

  • Calculate the specific activity of the Ca(2+)-ATPase (e.g., in nmol Pi/mg protein/min).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experimentation A Torpedo Electric Organ B Homogenization & Differential Centrifugation A->B C Synaptosome Isolation B->C D Synaptosomal Membrane Purification C->D E Incubation with Test Compounds (MR-16728 / Analogs) C->E D->E F ACh Release Assay (Depolarization / Ionophore) E->F G Ca²⁺-ATPase Activity Assay E->G H Data Acquisition (Luminometry / Spectrophotometry) F->H G->H I Data Analysis (IC₅₀ / Kᵢ Determination) H->I

References

Validating the Ca2+-ATPase Inhibitory Activity of MR-16728 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Ca2+-ATPase inhibitory activity of MR-16728 hydrochloride against other known inhibitors. The information is supported by experimental data from peer-reviewed literature and includes detailed experimental protocols to assist in the validation and further investigation of this compound.

Introduction to this compound

This compound, a cetiedil (B83691) analogue, has been identified as an inhibitor of Ca2+-ATPase activity in purified presynaptic membranes.[1] Its ability to modulate Ca2+-ATPase, a key enzyme in maintaining intracellular calcium homeostasis, makes it a compound of interest for research in cellular signaling and neurotransmission. This guide aims to contextualize the inhibitory potency of this compound by comparing it with other established Ca2+-ATPase inhibitors.

Comparative Analysis of Ca2+-ATPase Inhibitors

The inhibitory activity of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and other well-characterized Ca2+-ATPase inhibitors. It is crucial to note that these values have been determined in various studies under different experimental conditions, which can influence the apparent potency.

CompoundIC50Enzyme SourceComments
This compound 13.5 µMPurified synaptosomal presynaptic membranes (Torpedo)A cetiedil analogue that also enhances acetylcholine (B1216132) release.[1]
Thapsigargin (B1683126)nM rangeSarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA)A potent and specific non-competitive inhibitor of SERCA pumps.
Cyclopiazonic Acid (CPA)~0.1-0.2 µMSarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA)A mycotoxin that acts as a specific and reversible inhibitor of SERCA pumps.
Cetiedil20 µMThyroid hormone-stimulated human red cell Ca2+-ATPaseParent compound of MR-16728.
100 µMBasal human red cell Ca2+-ATPase
Gold(I) Compounds (e.g., Auranofin)< 1 µMSarcoplasmic reticulum Ca2+-ATPaseDemonstrates potent inhibition of the calcium pump.
Polyoxotungstates (e.g., Preyssler POT)0.37 µMSarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA)A class of inorganic compounds showing strong inhibitory activity.

Experimental Protocol: Ca2+-ATPase Inhibition Assay

The following is a generalized protocol for determining the Ca2+-ATPase inhibitory activity of a test compound, based on spectrophotometric methods commonly employed in the literature. This protocol can be adapted for use with purified membrane fractions, such as synaptosomes.

Objective: To measure the dose-dependent inhibition of Ca2+-ATPase activity by a test compound and determine its IC50 value.

Principle: The activity of Ca2+-ATPase is determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released. A common method involves a coupled enzyme assay where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

Materials:

  • Purified presynaptic membrane preparation (or other source of Ca2+-ATPase)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

  • ATP solution (e.g., 100 mM)

  • CaCl2 solution (for achieving desired free Ca2+ concentrations)

  • Coupled enzyme system:

    • Phosphoenolpyruvate (PEP)

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

    • NADH

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents: Prepare all solutions in high-purity water and store them appropriately. The final concentrations of assay components need to be optimized based on the specific enzyme preparation and experimental setup.

  • Enzyme Preparation: Thaw the purified membrane preparation on ice. The protein concentration should be determined using a standard method (e.g., Bradford assay) to ensure consistent amounts are used in each assay.

  • Assay Setup:

    • In a microplate well or a cuvette, add the assay buffer.

    • Add the components of the coupled enzyme system (PEP, PK, LDH, and NADH).

    • Add the desired concentration of CaCl2 to achieve the target free Ca2+ concentration (this can be calculated using software like MaxChelator).

    • Add the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control (a known inhibitor like thapsigargin).

    • Add the membrane preparation to the mixture.

  • Initiation of Reaction: Start the reaction by adding a specific amount of ATP.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the rate of ADP production and thus to the Ca2+-ATPase activity.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Normalize the activity at each inhibitor concentration to the activity of the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Experimental Workflow and Underlying Mechanisms

To better understand the experimental process and the signaling pathway involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis reagents Prepare Reagents mix Mix Assay Components (Buffer, Coupled Enzymes, Ca2+, Inhibitor) reagents->mix enzyme Prepare Enzyme add_enzyme Add Enzyme enzyme->add_enzyme mix->add_enzyme start_reaction Initiate with ATP add_enzyme->start_reaction measure Spectrophotometric Reading (Absorbance at 340 nm) start_reaction->measure analyze Calculate Rates & IC50 measure->analyze

Caption: Workflow for Ca2+-ATPase Inhibition Assay.

signaling_pathway cluster_membrane Presynaptic Membrane cluster_cytosol Cytosol atpase Ca2+-ATPase ca_out Ca2+ (Low) atpase->ca_out Pumps out adp ADP + Pi atpase->adp ca_in Ca2+ (High) ca_in->atpase Binds atp ATP atp->atpase Hydrolyzed inhibitor MR-16728 HCl inhibitor->atpase Inhibits

Caption: Inhibition of Ca2+-ATPase by MR-16728 HCl.

Conclusion

This compound demonstrates inhibitory activity against Ca2+-ATPase with a potency in the micromolar range. While direct comparative studies under identical conditions are lacking, its IC50 value of 13.5 µM positions it as a moderately potent inhibitor when compared to highly potent inhibitors like thapsigargin (nM range) but in a similar range to its parent compound, cetiedil. The provided experimental protocol offers a foundation for researchers to independently validate and further characterize the Ca2+-ATPase inhibitory properties of this compound and other compounds. Further investigation is warranted to elucidate its precise mechanism of inhibition and its potential as a pharmacological tool.

References

A Comparative Guide to the Neuronal Effects of MR-16728 Hydrochloride and Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MR-16728 hydrochloride, a modulator of acetylcholine (B1216132) release, and representative sigma-1 receptor (S1R) ligands. Due to the distinct mechanisms of action and the different neuronal models in which these compounds have been predominantly studied, this document serves as a comparative review of their reported effects rather than a direct, head-to-head cross-validation in the same experimental systems.

Overview of Compounds and Mechanisms of Action

This compound: This compound is known to enhance the release of acetylcholine (ACh) from presynaptic nerve terminals.[1][2] Its primary mechanism involves the inhibition of Ca(2+)-ATPase activity in presynaptic membranes.[1] This action is particularly effective in the presence of low calcium concentrations, leading to a significant increase in ACh release.[1] It has also been shown to inhibit ACh release induced by KCl depolarization.[1] The primary model used to characterize these effects has been synaptosomes isolated from the electric organ of the Torpedo fish.[1][2]

Sigma-1 Receptor (S1R) Ligands: The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival.[3][4][5] S1R ligands are broadly classified as agonists and antagonists, both of which have demonstrated neuroprotective properties in various neuronal models.

  • S1R Agonists (e.g., PRE-084, SA4503): These compounds have shown robust neuroprotective effects in models of neurodegenerative diseases and excitotoxicity.[3][4][6][7][8] Their mechanisms include the modulation of N-methyl-D-aspartate receptor (NMDAR) calcium influx, activation of cell survival pathways like ERK, and promotion of neurite outgrowth.[4][6][9]

  • S1R Antagonists (e.g., BD1063, NE-100): While counterintuitive, S1R antagonists have also exhibited neuroprotective effects in certain contexts, such as reducing the toxic effects of some stimulants and showing analgesic properties in models of neuropathic pain.[10][11] Their precise mechanisms of neuroprotection are still under investigation but are thought to involve the modulation of neuroinflammation and neuronal excitability.[10]

Comparative Data in Different Neuronal Models

The following tables summarize the reported effects of this compound and representative S1R ligands in various neuronal models. It is important to note the lack of studies on this compound in mammalian neuronal cultures or in vivo models, which limits a direct comparison.

Table 1: Effects of this compound on Acetylcholine Release

CompoundNeuronal ModelAssayKey FindingsReference
This compound Torpedo SynaptosomesChemiluminescent ACh Release Assay- Enhanced ACh release up to 145% of control (with Ca2+ ionophore).[1] - Enhanced ACh release up to 300% of control (in low Ca2+ concentrations).[1] - Half-maximal effective concentration (EC50) of 13.5 µM.[1] - Inhibited KCl-induced ACh release.[1][1]
Proteoliposomes with mediatophoreACh Release Assay- Enhanced ACh release, suggesting a direct effect on the release machinery.[1]

Table 2: Neuroprotective and Neurotrophic Effects of Sigma-1 Receptor Ligands

CompoundNeuronal ModelAssayKey FindingsReference
PRE-084 (S1R Agonist) Primary Cortical Neurons (rat)Cell Viability Assay (against β-amyloid toxicity)- Attenuated β-amyloid-induced neuronal death.[3]
Primary Hippocampal Neurons (mouse)Cell Viability, TUNEL, Caspase-3- Reduced excitotoxic lesion size. - Decreased apoptosis and microglial activation.[7]
SA4503 (S1R Agonist) Primary Retinal Neurons (rat)Cell Viability Assay (against glutamate (B1630785) toxicity)- Dose-dependently reduced glutamate-induced neurotoxicity.[8]
PC12 CellsNeurite Outgrowth Assay- Significantly potentiated NGF-induced neurite outgrowth in a concentration-dependent manner (0.01 - 1.0 µM).[9][12][13][9][12][13]
BD1063 (S1R Antagonist) Animal model of neuropathic painBehavioral Testing- Exhibited analgesic effects.[10]
Animal model of ethanol (B145695) self-administrationBehavioral Testing- Dose-dependently reduced ethanol self-administration.[11]
NE-100 (S1R Antagonist) Primary Cortical Neurons (rat)Cell Viability Assay- Antagonized the neuroprotective effects of S1R agonists.
PC12 CellsNeurite Outgrowth Assay- Blocked the potentiation of NGF-induced neurite outgrowth by S1R agonists.[12][13][12][13]

Experimental Protocols

Preparation of Torpedo Synaptosomes and Acetylcholine Release Assay

This protocol is based on methods described for isolating cholinergic nerve endings from the electric organ of Torpedo marmorata.

Materials:

  • Torpedo marmorata electric organ

  • Torpedo physiological medium (280 mM NaCl, 3 mM KCl, 1.8 mM MgCl₂, 3.4 mM CaCl₂, 1.2 mM sodium phosphate (B84403) buffer pH 6.8, 5.5 mM glucose, 300 mM urea, 100 mM sucrose)

  • Scalpel and dissection tools

  • Centrifuge and appropriate tubes

  • Chemiluminescent assay kit for acetylcholine

Procedure:

  • Tissue Dissection and Homogenization:

    • Dissect the electric organ from Torpedo marmorata on ice.

    • Finely chop approximately 15-20 g of the electric organ with a scalpel until the tissue structure is no longer visible.[14]

    • Suspend the minced tissue in 200 ml of ice-cold Torpedo physiological medium.[14]

  • Synaptosome Isolation:

    • Centrifuge the suspension at low speed to pellet larger debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g) for 30 minutes to pellet the crude synaptosomal fraction.

    • Resuspend the pellet in fresh physiological medium. Further purification can be achieved using density gradient centrifugation.

  • Acetylcholine Release Assay:

    • Pre-incubate the synaptosomal suspension with this compound at various concentrations.

    • Stimulate acetylcholine release using a Ca2+ ionophore (e.g., A23187 or ionomycin) or by depolarization with a high concentration of KCl.[1]

    • Collect aliquots of the supernatant at different time points.

    • Measure the concentration of acetylcholine in the supernatant using a chemiluminescent assay.[2][15] The assay typically involves the enzymatic conversion of acetylcholine to choline (B1196258), followed by the oxidation of choline which produces a luminescent signal.

Neuroprotection Assay in Primary Cortical Neurons

This protocol is a general method for assessing the neuroprotective effects of compounds against a neurotoxic insult, such as β-amyloid peptide.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat fetuses)

  • Neuronal culture medium and supplements

  • β-amyloid peptide (25-35 fragment)

  • Test compounds (e.g., PRE-084)

  • Cell viability assay (e.g., MTT, LDH release, or live/dead staining)

Procedure:

  • Cell Culture:

    • Culture primary cortical neurons in appropriate multi-well plates.

    • Allow the neurons to mature for a specified period (e.g., 7-10 days in vitro).

  • Treatment:

    • Pre-treat the neuronal cultures with the test compound (e.g., PRE-084) for a specified duration (e.g., 1-24 hours).

    • Introduce the neurotoxic agent (e.g., β-amyloid peptide) to the cultures.[3]

  • Assessment of Neuronal Viability:

    • After the desired incubation period with the neurotoxin, assess neuronal viability using a chosen method.

    • For example, an LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, which is indicative of cell death.

    • Quantify the results and compare the viability of neurons treated with the neurotoxin alone versus those pre-treated with the test compound.

Visualizations of Signaling Pathways and Workflows

MR16728_Mechanism

S1R_Agonist_Neuroprotection

Experimental_Workflow_ACh_Release

Conclusion

This compound and sigma-1 receptor ligands represent two distinct classes of compounds with different primary mechanisms of action and applications in neuronal models. This compound is a specific enhancer of acetylcholine release, with its effects well-characterized in the Torpedo synaptosome model. In contrast, S1R ligands, both agonists and antagonists, exhibit broader neuroprotective and neurotrophic effects across a range of mammalian neuronal models, including primary cultures and in vivo systems.

A direct cross-validation of their effects is currently hampered by the limited range of neuronal models in which this compound has been studied. Future research investigating the effects of this compound in mammalian central nervous system models and exploring any potential interaction with the sigma-1 receptor would be highly valuable for a more comprehensive comparison and for elucidating its therapeutic potential in a broader range of neurological conditions.

References

Unveiling a Novel Acetylcholine Modulator: MR-16728 Hydrochloride and its Potential Advantages Over Traditional Stimulants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more precise and effective modulators of the cholinergic system is a continuous endeavor. MR-16728 hydrochloride, a cetiedil (B83691) analogue, has emerged as a compound of interest with a unique mechanism of action that distinguishes it from traditional acetylcholine (B1216132) stimulants. This guide provides an in-depth comparison of this compound with conventional acetylcholine stimulants, supported by available experimental data, to illuminate its potential advantages and guide future research.

Traditional acetylcholine stimulants primarily function through two main pathways: direct agonism of cholinergic receptors or inhibition of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine. In contrast, this compound operates via a novel presynaptic mechanism, offering a different approach to enhancing cholinergic neurotransmission.

A Divergence in Mechanism: A Tale of Two Stimulatory Approaches

The fundamental difference between this compound and traditional acetylcholine stimulants lies in their site and mode of action.

Traditional Acetylcholine Stimulants:

  • Direct-Acting Agonists: These compounds, such as carbachol (B1668302) and pilocarpine, directly bind to and activate muscarinic or nicotinic acetylcholine receptors, mimicking the effect of acetylcholine.

  • Indirect-Acting Stimulants (Acetylcholinesterase Inhibitors): This class of drugs, which includes well-known therapeutic agents like donepezil (B133215) and physostigmine, increases the synaptic concentration of acetylcholine by preventing its degradation by AChE.[1][2][3]

This compound:

This compound enhances the release of acetylcholine from the presynaptic neuron.[4][5] Its mechanism involves the inhibition of presynaptic Ca2+-ATPase activity.[5] This inhibition is thought to increase the local Ca2+ concentration at the presynaptic terminal, a key trigger for the fusion of synaptic vesicles containing acetylcholine with the neuronal membrane, leading to its release into the synaptic cleft.

A key finding from preclinical studies is that this compound enhances acetylcholine release when stimulated by a Ca2+ ionophore (A23187 or ionomycin) but interestingly inhibits release induced by KCl depolarization.[5] This suggests a nuanced modulation of the release machinery, potentially offering a more controlled enhancement of acetylcholine signaling compared to the widespread and continuous increase in acetylcholine levels seen with AChE inhibitors.

Comparative Analysis: Efficacy and Specificity

Direct comparative clinical trials between this compound and traditional acetylcholine stimulants are not yet available. However, a comparison of their mechanisms and available preclinical data allows for an initial assessment of their potential relative advantages and disadvantages.

FeatureThis compoundTraditional Acetylcholine Stimulants (AChE Inhibitors)Traditional Acetylcholine Stimulants (Direct Agonists)
Primary Mechanism Enhances presynaptic acetylcholine release via Ca2+-ATPase inhibition.[5]Increases synaptic acetylcholine levels by inhibiting its breakdown.[1][2][3]Directly activates postsynaptic acetylcholine receptors.
Site of Action Presynaptic nerve terminal.[5]Synaptic cleft.[1]Postsynaptic receptors.
Mode of Action Modulates the release machinery.[5]Prevents neurotransmitter degradation.[1]Mimics neurotransmitter action.
Reported Efficacy Half-maximal effect for enhancing ACh release at 13.5 µM in Torpedo synaptosomes.[5]Clinically proven efficacy for symptomatic treatment of Alzheimer's disease (e.g., Donepezil).Used in various clinical applications (e.g., Pilocarpine for glaucoma).
Potential for Selectivity Potentially offers greater selectivity by targeting the release process in specific neuronal populations, though this is yet to be fully explored.Can have widespread effects due to the ubiquitous presence of acetylcholine and its receptors, leading to peripheral side effects.[3]Receptor subtype selectivity can be engineered, but off-target effects are common.
Potential Side Effect Profile The side effect profile is not well-characterized. The inhibitory effect on KCl-induced release warrants further investigation.Common side effects include nausea, vomiting, diarrhea, and bradycardia due to systemic cholinergic overstimulation.[3]Side effects are dependent on the receptor subtype targeted and can be widespread.

Potential Advantages of a Presynaptic Modulator

The unique mechanism of this compound suggests several potential advantages over traditional approaches:

  • Physiological Modulation: By enhancing the release of endogenous acetylcholine, this compound may offer a more physiologically relevant modulation of cholinergic signaling compared to the non-specific, continuous receptor activation by direct agonists or the global increase in acetylcholine levels with AChE inhibitors.

  • Reduced Receptor Desensitization: Continuous stimulation of receptors by direct agonists or high concentrations of acetylcholine (due to AChE inhibition) can lead to receptor desensitization and downregulation over time. A release enhancer like this compound might mitigate this by preserving the pulsatile nature of neurotransmission.

  • Improved Side Effect Profile: By potentially targeting specific presynaptic mechanisms, there is a theoretical possibility for developing compounds with greater selectivity for certain neuronal pathways, which could translate to a more favorable side-effect profile with fewer peripheral cholinergic effects.

Experimental Protocols

The following are summaries of the key experimental methodologies used to characterize this compound.

Acetylcholine Release Assay from Torpedo Synaptosomes

This assay is crucial for measuring the effect of compounds on acetylcholine release from isolated nerve terminals.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes (sealed nerve terminals) from the electric organ of Torpedo marmorata through differential centrifugation.

  • Loading and Incubation: Resuspend the synaptosomes in a physiological buffer.

  • Stimulation of Release: Induce acetylcholine release using a Ca2+ ionophore (e.g., A23187 or ionomycin) in the presence of varying concentrations of Ca2+. In parallel experiments, depolarization can be induced with a high concentration of KCl.

  • Treatment: Incubate the synaptosomes with different concentrations of this compound.

  • Quantification of Acetylcholine: Measure the amount of released acetylcholine in the supernatant using a chemiluminescent assay involving choline (B1196258) oxidase.[4] This enzyme oxidizes choline (a breakdown product of acetylcholine) to produce hydrogen peroxide, which in the presence of peroxidase and luminol, generates a light signal proportional to the amount of acetylcholine.

Presynaptic Ca2+-ATPase Activity Assay

This assay determines the effect of a compound on the activity of the calcium pump in presynaptic membranes.

Methodology:

  • Membrane Preparation: Purify presynaptic membranes from the isolated synaptosomes.

  • Assay Reaction: Incubate the purified membranes in a reaction buffer containing ATP, Ca2+, and Mg2+.

  • Treatment: Add varying concentrations of this compound to the reaction mixture.

  • Measurement of ATPase Activity: The activity of Ca2+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This is typically done using a colorimetric method. The difference in Pi released in the presence and absence of the test compound indicates its effect on the enzyme's activity.

Visualizing the Mechanisms

To further clarify the distinct mechanisms of action, the following diagrams illustrate the signaling pathways.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Vesicle Synaptic Vesicle (contains ACh) ACh_release ACh Release Vesicle->ACh_release Ca_channel Voltage-gated Ca2+ Channel Ca_channel->Vesicle Ca2+ influx Ca_ATPase Ca2+-ATPase Ca_ATPase->Ca_channel Maintains low intracellular Ca2+ MR16728 MR-16728 HCl MR16728->Ca_ATPase Inhibits ACh Acetylcholine (ACh) ACh_release->ACh AChR Acetylcholine Receptor ACh->AChR Signal Postsynaptic Signal AChR->Signal

Caption: Mechanism of this compound action on acetylcholine release.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal ACh_release ACh Release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Degradation AChR Acetylcholine Receptor ACh->AChR AChE_Inhibitor AChE Inhibitor AChE_Inhibitor->AChE Inhibits Signal Postsynaptic Signal AChR->Signal

References

Replicating Published Findings on the Biological Activity of MR-16728 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of MR-16728 hydrochloride and its primary analog, cetiedil (B83691), with a focus on replicating and understanding published experimental findings. All data and protocols are derived from peer-reviewed literature to ensure accuracy and reproducibility.

I. Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of this compound and cetiedil on acetylcholine (B1216132) (ACh) release and Ca²⁺-ATPase activity.

Table 1: Effect of this compound on Acetylcholine Release from Torpedo Synaptosomes

Experimental ConditionMR-16728 ConcentrationEffect on ACh ReleaseReference
A23187 (Ca²⁺ ionophore)-induced13.5 µMHalf-maximal stimulation[1]
A23187 (Ca²⁺ ionophore)-inducedOptimal ConcentrationUp to 145% of control[1]
Low Ca²⁺ (~10 µM) + A23187Optimal ConcentrationUp to 300% enhancement[1]
KCl depolarization-inducedNot specifiedInhibition[1]
Spontaneous (Ca²⁺-independent)Not specifiedEnhancement[2]

Table 2: Comparative Effects of this compound and Cetiedil on Acetylcholine Release

CompoundExperimental ConditionEffect on ACh ReleaseKey ParametersReference
This compound A23187-evokedEnhancementEC₅₀ ≈ 13.5 µM[1]
Spontaneous (Ca²⁺-independent)Enhancement-[2]
Cetiedil A23187-evokedInhibitionKᵢ ≈ 5-8 µM[3]
Spontaneous (Ca²⁺-independent)Enhancement (up to 340%)-[2]

Table 3: Effect of this compound on Ca²⁺-ATPase Activity

PreparationMR-16728 ConcentrationEffectReference
Purified synaptosomal presynaptic membranesNot specifiedInhibition[1]

II. Experimental Protocols

A. Preparation of Synaptosomes from Torpedo marmorata Electric Organ

This protocol is based on methods frequently employed in the cited literature for studying cholinergic nerve terminals.

Materials:

  • Torpedo marmorata electric organ

  • Sucrose (B13894) solutions (0.32 M, 0.8 M, 1.2 M)

  • Homogenization buffer (e.g., 0.32 M sucrose, 5 mM HEPES-KOH pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuge and ultracentrifuge

Procedure:

  • Dissect the electric organ from Torpedo marmorata on ice.

  • Homogenize the tissue in 5 volumes of ice-cold 0.32 M sucrose solution using a Dounce homogenizer with approximately 12 slow strokes at 800 rpm.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove large debris.

  • Carefully layer the resulting supernatant onto a discontinuous sucrose gradient (e.g., 4 ml of 1.2 M sucrose and 4 ml of 0.8 M sucrose).

  • Centrifuge the gradient at 160,000 x g for 15 minutes.

  • The synaptosomal fraction will be located at the interface between the 0.8 M and 1.2 M sucrose layers.

  • Carefully collect the synaptosomal layer.

  • Dilute the collected synaptosomes with 0.32 M sucrose and pellet by centrifugation at 160,000 x g for 15 minutes.

  • Resuspend the synaptosomal pellet in the appropriate buffer for subsequent assays.

B. Acetylcholine (ACh) Release Assay (Chemiluminescent Method)

This assay continuously measures ACh release from synaptosomes.

Materials:

Procedure:

  • Incubate the synaptosome suspension in the assay buffer.

  • Add the chemiluminescent reaction mixture containing choline oxidase, peroxidase, and luminol to the synaptosome suspension.

  • Place the sample in a luminometer to continuously record the light emission, which is proportional to the amount of ACh released.

  • To measure evoked release, inject a stimulating agent (e.g., A23187 or a high concentration of KCl) into the sample cuvette.

  • To test the effect of this compound or other compounds, pre-incubate the synaptosomes with the desired concentration of the compound before initiating the release stimulus.

  • Quantify the ACh release by comparing the light emission to a standard curve generated with known concentrations of ACh.

C. Ca²⁺-ATPase Activity Assay

This assay measures the enzymatic activity of Ca²⁺-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • Purified synaptosomal membranes

  • Assay buffer (e.g., Tris buffer, pH 7.4)

  • ATP

  • CaCl₂

  • EGTA

  • Reagents for Pi detection (e.g., Molybdate-based colorimetric reagent)

  • Spectrophotometer

Procedure:

  • Prepare two sets of reaction tubes: one with CaCl₂ to measure total ATPase activity and one with EGTA (a calcium chelator) to measure basal Mg²⁺-ATPase activity.

  • Add the purified synaptosomal membranes to the reaction tubes.

  • To test the effect of this compound, add the desired concentration of the compound to the tubes.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate released in each tube using a colorimetric method.

  • The Ca²⁺-ATPase activity is calculated as the difference between the Pi released in the presence of Ca²⁺ and in the presence of EGTA.

III. Visualizations

Signaling Pathway of this compound

MR16728_Signaling cluster_membrane Presynaptic Membrane Ca_ATPase Ca²⁺-ATPase Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediatophore Mediatophore (Putative Target) ACh_release Acetylcholine Release Mediatophore->ACh_release MR16728 MR-16728 Hydrochloride MR16728->Ca_ATPase Inhibits MR16728->Mediatophore Enhances? Ca_ionophore Ca²⁺ Ionophore (e.g., A23187) Ca_ionophore->Ca_influx KCl_depolarization KCl Depolarization KCl_depolarization->Ca_channel Opens Intracellular_Ca Intracellular [Ca²⁺] Ca_influx->Intracellular_Ca Intracellular_Ca->ACh_release Triggers

Caption: Proposed mechanism of this compound action on acetylcholine release.

Experimental Workflow for Acetylcholine Release Assay

ACh_Release_Workflow start Start prep_synaptosomes Prepare Torpedo Synaptosomes start->prep_synaptosomes pre_incubation Pre-incubate with MR-16728 or Vehicle prep_synaptosomes->pre_incubation add_reagents Add Chemiluminescent Reagents pre_incubation->add_reagents measure_baseline Measure Baseline Luminescence add_reagents->measure_baseline stimulate Stimulate with A23187 or KCl measure_baseline->stimulate measure_release Measure Evoked Luminescence stimulate->measure_release analyze Analyze Data and Compare to Control measure_release->analyze end End analyze->end

Caption: Workflow for measuring acetylcholine release from synaptosomes.

Logical Relationship of MR-16728 Effects

MR16728_Logic MR16728 MR-16728 Inhibit_CaATPase Inhibits Ca²⁺-ATPase MR16728->Inhibit_CaATPase Enhance_Spontaneous_ACh Enhances Spontaneous ACh Release MR16728->Enhance_Spontaneous_ACh Enhance_Ionophore_ACh Enhances Ionophore-induced ACh Release MR16728->Enhance_Ionophore_ACh Inhibit_KCl_ACh Inhibits KCl-induced ACh Release MR16728->Inhibit_KCl_ACh

Caption: Summary of the primary biological effects of this compound.

References

Evaluating the Therapeutic Potential of MR-16728 Hydrochloride: A Comparative Analysis Based on Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of MR-16728 hydrochloride against known therapeutic standards. Due to the absence of direct comparative preclinical or clinical studies for this compound, this guide focuses on a comparison based on its established mechanism of action and the therapeutic landscape of diseases where it may have potential.

This compound is a cetiedil (B83691) analogue that has been identified as a promoter of acetylcholine (B1216132) (ACh) release.[1] Its mechanism of action involves the inhibition of Ca(2+)-ATPase activity in presynaptic membranes, which leads to an enhanced release of acetylcholine, particularly in environments with low calcium concentrations.[1] While this mechanism suggests potential therapeutic applications in disorders characterized by cholinergic deficits, it is crucial to note that, to date, no in vivo studies in animal models or human clinical trials for this compound have been published in the public domain. Consequently, a direct comparison of its efficacy and safety with established treatments is not currently possible.

This guide will, therefore, provide a theoretical comparison by outlining the potential therapeutic areas for this compound based on its mechanism of action, detailing the current standard-of-care treatments in those areas, and presenting the available experimental data for this compound.

Potential Therapeutic Applications and Known Standards

Given its function as an acetylcholine release enhancer, this compound could theoretically be beneficial in conditions where cholinergic neurotransmission is impaired. Two primary examples of such conditions are Alzheimer's Disease and Myasthenia Gravis.

Alzheimer's Disease

A hallmark of Alzheimer's disease is the degeneration of cholinergic neurons, leading to a decline in acetylcholine levels and associated cognitive impairment. Standard treatments for Alzheimer's disease aim to either increase the amount of acetylcholine in the brain or modulate other neurotransmitter systems.

Current Standard Treatments for Alzheimer's Disease:

Drug ClassMechanism of ActionExamples
Cholinesterase Inhibitors Inhibit the breakdown of acetylcholine in the synaptic cleft.Donepezil, Rivastigmine, Galantamine
NMDA Receptor Antagonists Block the effects of excess glutamate, a neurotransmitter that can be excitotoxic.Memantine
Anti-amyloid Monoclonal Antibodies Target and remove amyloid-beta plaques, a pathological hallmark of Alzheimer's.Lecanemab, Donanemab
Myasthenia Gravis

Myasthenia Gravis is an autoimmune disorder where antibodies block or destroy nicotinic acetylcholine receptors at the neuromuscular junction, leading to muscle weakness. Therapeutic strategies focus on improving neuromuscular transmission and suppressing the autoimmune response.

Current Standard Treatments for Myasthenia Gravis:

Drug ClassMechanism of ActionExamples
Acetylcholinesterase Inhibitors Increase the amount of acetylcholine available at the neuromuscular junction.Pyridostigmine
Immunosuppressants Suppress the production of harmful antibodies.Corticosteroids (e.g., Prednisone), Azathioprine
Biologics Target specific components of the immune system involved in the autoimmune response.Eculizumab, Efgartigimod

Experimental Data for this compound

The primary source of experimental data for this compound comes from an in vitro study on Torpedo synaptosomes.

Key Findings:
  • Enhanced Acetylcholine Release: this compound enhanced acetylcholine release from Torpedo synaptosomes in the presence of a Ca2+ ionophore.[1]

  • Inhibition of Ca(2+)-ATPase: The compound was found to inhibit Ca(2+)-ATPase activity in purified presynaptic membranes.[1]

  • Concentration-Dependent Effect: The half-maximal effect for stimulating acetylcholine release was observed at a concentration of 13.5 μM.[1]

Table 1: Summary of In Vitro Effects of this compound

ParameterObservationConcentrationSource
Acetylcholine ReleaseEnhanced in the presence of Ca2+ ionophore-[1]
Ca(2+)-ATPase ActivityInhibited-[1]
Half-Maximal Effect (ACh Release)-13.5 μM[1]

Experimental Protocols

Acetylcholine Release Assay from Torpedo Synaptosomes

Objective: To determine the effect of this compound on acetylcholine release.

Methodology:

  • Preparation of Synaptosomes: Synaptosomes were prepared from the electric organ of Torpedo marmorata.

  • Loading with Acetylcholine: The synaptosomes were incubated with a radiolabeled acetylcholine precursor to allow for the synthesis and storage of radiolabeled acetylcholine.

  • Induction of Release: Acetylcholine release was triggered by the addition of a Ca2+ ionophore (e.g., A23187 or ionomycin) in a medium containing a specific concentration of Ca2+.

  • Treatment: Different concentrations of this compound were added to the synaptosome suspension.

  • Measurement of Release: The amount of radiolabeled acetylcholine released into the medium was quantified using scintillation counting.

  • Data Analysis: The percentage of acetylcholine release in the presence of this compound was calculated relative to a control group without the compound.

Visualizations

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft MR16728 MR-16728 HCl Ca_ATPase Ca(2+)-ATPase MR16728->Ca_ATPase inhibits Ca_ionophore Ca(2+) Ionophore Ca_influx Ca(2+) Influx Ca_ionophore->Ca_influx induces ACh_vesicle ACh Vesicle Ca_influx->ACh_vesicle triggers fusion ACh_release ACh Release ACh_vesicle->ACh_release leads to ACh Acetylcholine (ACh) ACh_release->ACh

Caption: Mechanism of MR-16728 HCl-enhanced acetylcholine release.

G prep 1. Prepare Torpedo Synaptosomes load 2. Load with Radiolabeled ACh Precursor prep->load induce 3. Induce ACh Release with Ca(2+) Ionophore load->induce treat 4. Treat with MR-16728 HCl induce->treat measure 5. Quantify Released Radiolabeled ACh treat->measure analyze 6. Analyze Data vs. Control measure->analyze

Caption: Experimental workflow for ACh release assay.

Conclusion

This compound demonstrates a clear mechanism for enhancing acetylcholine release in a well-established in vitro model. This positions it as a compound of interest for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease and Myasthenia Gravis. However, the complete absence of in vivo efficacy, safety, and pharmacokinetic data, as well as the lack of any direct comparative studies against current therapeutic standards, means that its therapeutic potential remains purely theoretical at this stage.

Further research, including studies in animal models of disease and eventual clinical trials, is essential to evaluate whether the acetylcholine-releasing properties of this compound translate into a clinically meaningful therapeutic effect and to understand its safety profile relative to existing treatments. Until such data becomes available, any assessment of its therapeutic potential is speculative and based solely on its mechanism of action.

References

A Comparative Guide to the Structure-Activity Relationship of Cetiedil Analogs on Acetylcholine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cetiedil (B83691) and its analogs on the modulation of acetylcholine (B1216132) (ACh) release. The information is compiled from preclinical studies and is intended to inform further research and development in cholinergic pharmacology. Due to the limited availability of comprehensive quantitative data for a wide range of cetiedil analogs in publicly accessible literature, this guide focuses on the key findings for cetiedil and its well-studied analog, MR 16728. These compounds exhibit opposing effects on acetylcholine release, offering valuable insights into the structural determinants of this activity.

Quantitative Comparison of Cetiedil and its Analog MR 16728

The following table summarizes the key quantitative data on the effects of cetiedil and its analog, MR 16728, on acetylcholine release from presynaptic nerve terminals, primarily in studies using synaptosomes from the Torpedo marmorata electric organ.

CompoundEffect on Evoked ACh ReleasePotency/EfficacyConditions
Cetiedil InhibitionK_i = 5-8 µM[1]Ca²⁺-dependent release triggered by depolarization or A23187 ionophore[1]
MR 16728 EnhancementHalf-maximal effect at 13.5 µM[2]A23187- or ionomycin-triggered release in the presence of 4 mM Ca²⁺[2]
MR 16728 EnhancementUp to 145% of control[2]A23187- or ionomycin-triggered release in the presence of 4 mM Ca²⁺[2]
MR 16728 EnhancementUp to 300% of control[2]With low (10 µM range) Ca²⁺ concentrations[2]
Cetiedil EnhancementUp to 340% of control[3]Spontaneous, extracellular Ca²⁺-independent release[3]
MR 16728 EnhancementEnhances spontaneous, extracellular Ca²⁺-independent release[3]Spontaneous, extracellular Ca²⁺-independent release[3]

Structure-Activity Relationship Insights

The opposing effects of cetiedil and its analog MR 16728 on evoked acetylcholine release highlight a critical structure-activity relationship. While both compounds share a common structural backbone, subtle molecular modifications dramatically alter their pharmacological activity. Cetiedil acts as an inhibitor of evoked ACh release, whereas MR 16728 enhances it.[1][2][3] This suggests that specific functional groups or conformational properties are responsible for dictating whether the molecule will block or facilitate the release process.

Interestingly, both cetiedil and MR 16728 have been shown to enhance spontaneous, Ca²⁺-independent acetylcholine release.[3] This indicates that the mechanisms governing evoked and spontaneous release are distinct and can be differentially modulated by these compounds. The processes responsible for both types of release are sensitive to drugs of the cetiedil family, but in different ways.[3]

Proposed Signaling Pathway and Mechanism of Action

The precise molecular targets for cetiedil and its analogs in modulating acetylcholine release are still under investigation. However, studies suggest that their action is downstream from the calcium entry step.[1] Cetiedil has been shown to block the release of ACh mediated by a presynaptic membrane protein called the "mediatophore".[1] MR 16728, which enhances ACh release, is also thought to have the mediatophore as a potential presynaptic target.[2] Additionally, MR 16728 has been found to inhibit Ca²⁺-ATPase activity in synaptosomal membranes, which could lead to localized increases in intracellular calcium and subsequently enhance transmitter release.[2]

G Proposed Signaling Pathway of Cetiedil Analogs on ACh Release cluster_presynaptic Presynaptic Terminal cluster_drugs Cetiedil Analogs Ca_ionophore Ca²⁺ Ionophore (A23187/Ionomycin) Ca_influx Ca²⁺ Influx Ca_ionophore->Ca_influx Depolarization Depolarization (e.g., K⁺) Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel opens Ca_channel->Ca_influx Ca_ATPase Ca²⁺-ATPase Ca_influx->Ca_ATPase activates Mediatophore Mediatophore Ca_influx->Mediatophore activates Ca_ATPase->Ca_influx extrudes Ca²⁺ ACh_release ACh Release Mediatophore->ACh_release ACh_vesicle ACh Vesicle ACh_vesicle->ACh_release Synaptic Cleft Synaptic Cleft Cetiedil Cetiedil Cetiedil->Mediatophore inhibits MR16728 MR 16728 MR16728->Ca_ATPase inhibits MR16728->Mediatophore enhances

Caption: Proposed mechanism of action for cetiedil and MR 16728 on acetylcholine release.

Experimental Protocols

The following is a generalized protocol for measuring acetylcholine release from synaptosomes, based on methodologies cited in the literature.[2][3]

1. Preparation of Synaptosomes:

  • The electric organ of Torpedo marmorata is homogenized in a buffered sucrose (B13894) solution.

  • The homogenate is centrifuged at a low speed to remove large debris.

  • The supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a physiological buffer.

2. Acetylcholine Release Assay:

  • Synaptosomes are incubated with a radioactive precursor of acetylcholine (e.g., [³H]acetate) to label the intra-synaptosomal ACh pool.

  • After a washout period to remove excess radiolabel, the synaptosomes are resuspended in a release medium.

  • The synaptosomal suspension is aliquoted, and the test compounds (cetiedil or its analogs) are added at various concentrations.

  • ACh release is triggered by depolarization with a high concentration of KCl or by the addition of a calcium ionophore (e.g., A23187 or ionomycin) in the presence of Ca²⁺.

  • The incubation is stopped by rapid centrifugation to separate the synaptosomes from the supernatant.

  • The amount of released [³H]ACh in the supernatant is quantified by liquid scintillation counting.

3. Measurement of Spontaneous Acetylcholine Release:

  • A similar protocol to the evoked release assay is followed, but without the addition of a depolarizing agent or a calcium ionophore.

  • The amount of [³H]ACh in the supernatant represents the spontaneous release.

4. Data Analysis:

  • The amount of released ACh is expressed as a percentage of the total ACh content in the synaptosomes.

  • For inhibitory compounds, the concentration that produces 50% inhibition (IC₅₀) or the inhibitory constant (K_i) is determined.

  • For enhancing compounds, the concentration that produces a half-maximal effect (EC₅₀) is calculated.

G Experimental Workflow for Measuring ACh Release from Synaptosomes start Start: Electric Organ Tissue homogenization Homogenization in Buffered Sucrose start->homogenization centrifugation1 Low-Speed Centrifugation homogenization->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 centrifugation2 High-Speed Centrifugation supernatant1->centrifugation2 pellet Resuspend Synaptosomal Pellet in Physiological Buffer centrifugation2->pellet incubation Incubate with Radiolabeled ACh Precursor pellet->incubation washout Wash to Remove Excess Radiolabel incubation->washout resuspension Resuspend in Release Medium washout->resuspension aliquot Aliquot Synaptosomes resuspension->aliquot add_compounds Add Cetiedil Analogs aliquot->add_compounds trigger_release Trigger ACh Release (K⁺ or Ca²⁺ Ionophore) add_compounds->trigger_release stop_reaction Stop Reaction (Centrifugation) trigger_release->stop_reaction quantify Quantify Radiolabeled ACh in Supernatant stop_reaction->quantify end End: Data Analysis quantify->end

Caption: Workflow for acetylcholine release measurement from synaptosomes.

Conclusion and Future Directions

The available data, though limited, clearly demonstrate that the cetiedil scaffold is a promising starting point for the development of modulators of acetylcholine release. The contrasting activities of cetiedil and MR 16728 underscore the potential for fine-tuning the pharmacological profile of these compounds through chemical modification.

To advance the understanding of the structure-activity relationship of cetiedil analogs, future research should focus on:

  • Systematic Synthesis and Screening: A broader library of cetiedil analogs with systematic modifications to the cyclohexyl, thienyl, and azepine rings should be synthesized and screened for their effects on both evoked and spontaneous acetylcholine release.

  • Comprehensive Quantitative Analysis: Detailed dose-response studies are needed to determine the potency and efficacy of a wider range of analogs, allowing for the construction of a robust quantitative structure-activity relationship (QSAR) model.

  • Mechanism of Action Studies: Further investigation is required to elucidate the precise molecular targets and signaling pathways involved in the inhibitory and enhancing effects of different cetiedil analogs.

Such studies will be invaluable for the rational design of novel therapeutic agents targeting cholinergic neurotransmission with improved potency and selectivity.

References

Safety Operating Guide

Safe Disposal of MR-16728 Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling MR-16728 hydrochloride must adhere to stringent safety protocols for its disposal to mitigate risks to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, based on available safety data.

This compound is a hazardous substance that is toxic if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage and is very toxic to aquatic life. Furthermore, this compound reacts violently with water. Strict adherence to the following disposal procedures is therefore critical.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal-related activities, it is mandatory to be equipped with the appropriate personal protective equipment.

Protective EquipmentSpecificationRationale
Gloves Impervious chemical-resistant glovesTo prevent skin contact, as the substance is toxic and causes severe burns.[1]
Eye Protection Safety goggles and a face shieldTo protect against splashes and aerosols that can cause severe eye damage.[1]
Body Protection Impervious protective clothing and bootsTo prevent skin contact and contamination of personal clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. Respirator may be required if vapors/aerosols are generated.To prevent inhalation of toxic dust or vapors.[2]

Handling Precautions:

  • Avoid generating dust or aerosols.

  • Do not allow the product to come into contact with water.[2]

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Ensure eyewash stations and safety showers are readily accessible.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste.

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams.

  • Collect waste in its original container or a clearly labeled, compatible, and tightly sealed container.

  • Handle uncleaned, empty containers as you would the product itself.

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[2]

  • Wearing the prescribed PPE, cover the spill with a dry, inert absorbent material (e.g., Chemizorb®). Do not use water.

  • Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Clean the affected area thoroughly.

  • Prevent spilled material from entering drains or waterways, as it is very toxic to aquatic life.[2]

3. Final Disposal:

  • All waste containing this compound must be disposed of through an approved and licensed hazardous waste disposal company.

  • Follow all national, state, and local regulations pertaining to chemical waste disposal.

  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_type Waste Identification cluster_disposal_path Disposal Path start Start: Disposal of This compound ppe Don Appropriate PPE: Gloves, Goggles, Face Shield, Protective Clothing start->ppe waste_type Type of Waste? ppe->waste_type spill Spill or Residue waste_type->spill Spill container Empty Container waste_type->container Container unused Unused Product waste_type->unused Unused Product absorb Contain with Dry, Inert Absorbent Material spill->absorb seal Keep in Original or Labeled, Sealed Container container->seal unused->seal collect Collect in Designated Hazardous Waste Container absorb->collect contact Contact Approved Hazardous Waste Disposal Service collect->contact seal->contact end End: Waste Transferred to Disposal Service contact->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling MR-16728 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the use of personal protective equipment (PPE) when working with MR-16728 hydrochloride, a compound noted for its role in promoting acetylcholine (B1216132) release. [1][2]

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a hydrochloride salt of a bioactive compound necessitates stringent handling protocols. Drawing from safety guidelines for similar chemical entities, this document outlines the necessary PPE, its proper use, and disposal to ensure a safe laboratory environment.

Recommended Personal Protective Equipment

When handling this compound, a comprehensive approach to PPE is crucial to minimize exposure through inhalation, dermal contact, and eye contact. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (powder form) Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.Chemical-resistant gloves (Nitrile rubber recommended).Fully buttoned lab coat.Use of a certified fume hood is required. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
Handling solutions Safety glasses with side shields or chemical splash goggles.Chemical-resistant gloves (Nitrile rubber recommended).Fully buttoned lab coat.Work in a well-ventilated area. A fume hood is recommended.
Cleaning spills Chemical splash goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or suit over a lab coat.A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.

Operational Plan for PPE Usage

A systematic approach to the use of PPE is critical for ensuring its effectiveness. The following workflow outlines the key steps from preparation to disposal.

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_handling Chemical Handling cluster_doffing Doffing Sequence (Contaminated Area) cluster_disposal Disposal & Hygiene a Assess Hazards b Select Appropriate PPE a->b c Lab Coat b->c Proceed to Donning d Respirator (if needed) c->d e Eye/Face Protection d->e f Gloves e->f g Handle this compound f->g Enter Work Area h Gloves g->h Exit Work Area i Eye/Face Protection h->i j Lab Coat i->j k Respirator j->k l Dispose of Single-Use PPE k->l Proceed to Disposal m Wash Hands Thoroughly l->m

PPE Workflow for Handling this compound

Disposal Plan for Contaminated PPE

Proper disposal of contaminated PPE is essential to prevent secondary exposure and environmental contamination.

  • Gloves, disposable lab coats, and other single-use items: These should be considered chemically contaminated waste. Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after removal.

  • Reusable PPE (e.g., face shields, goggles): Decontaminate reusable items according to standard laboratory procedures for potent compounds. This typically involves washing with a suitable solvent followed by soap and water. Ensure the cleaning process is performed in a designated area, such as a fume hood.

  • Contaminated clothing: If personal clothing becomes contaminated, it must be removed immediately and decontaminated before reuse. Follow your institution's specific protocols for handling chemically contaminated laundry.

General Hygiene Practices: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory. Do not eat, drink, or apply cosmetics in areas where hazardous chemicals are handled.[3]

By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment. It is imperative to consult your institution's specific safety protocols and the available safety data for similar compounds to ensure comprehensive protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MR-16728 hydrochloride
Reactant of Route 2
Reactant of Route 2
MR-16728 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.